molecular formula C11H16N2O3 B595469 Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate CAS No. 1314534-00-3

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Katalognummer: B595469
CAS-Nummer: 1314534-00-3
Molekulargewicht: 224.26
InChI-Schlüssel: QOFPKSYRUQRFJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is a chemical compound with the molecular formula C11H16N2O3 . It belongs to a class of 3-substituted propionic acid derivatives that are recognized in scientific research for their potential as αv integrin inhibitors . Integrins are a target of interest in the investigation of various pathological processes. Research into related compounds suggests potential applications in the study of fibrotic diseases, such as idiopathic pulmonary fibrosis and non-alcoholic steatohepatitis (NASH), as well as in oncology and inflammatory conditions . As a propanoate ester, this compound serves as a valuable synthetic intermediate or building block in medicinal chemistry, enabling further exploration of structure-activity relationships. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-3-15-10(14)6-5-9-7-12-11(13-8-9)16-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFPKSYRUQRFJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=N1)CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development, often serving as a key building block for complex pharmaceutical agents. Its structure, featuring a pyrimidine core linked to a propanoate side chain, presents unique synthetic challenges and opportunities. This in-depth technical guide provides a comprehensive overview of the principal synthetic pathways for its preparation. We will explore and compare two primary, field-proven strategies: a direct C-C bond formation via the Heck coupling reaction and a sequential approach involving a Horner-Wadsworth-Emmons olefination followed by catalytic hydrogenation. The guide delves into the mechanistic underpinnings of each pathway, provides detailed, step-by-step experimental protocols, and offers a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction and Retrosynthetic Analysis

The pyrimidine scaffold is a privileged heterocycle in drug discovery, present in numerous approved drugs, including anticancer and antiviral agents. The title compound, this compound, is a valuable intermediate, for instance, in the synthesis of Dabigatran and its prodrug Dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant[1][2]. The efficient construction of this molecule is therefore a critical step in the supply chain for such pharmaceuticals.

A retrosynthetic analysis of the target molecule reveals two primary logical disconnections, which form the basis of the synthetic strategies discussed in this guide.

  • Disconnection (A): Cleavage of the C5-Cα bond suggests a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, between a 5-halopyrimidine and ethyl acrylate. This represents the most direct approach.

  • Disconnection (B): Breaking the Cα-Cβ single bond suggests that the propanoate side chain can be constructed from a two-carbon unit. This can be achieved by first forming an acrylate intermediate via a Wittig-type reaction from a pyrimidine-5-carbaldehyde, followed by the reduction of the resulting C=C double bond.

The following diagram illustrates these primary retrosynthetic pathways.

G cluster_A Pathway 1: Heck Coupling cluster_B Pathway 2: HWE Olefination & Reduction TM This compound Heck_Inter Heck Reaction TM->Heck_Inter Disconnection (A) C5-Cα bond Reduction Reduction (e.g., H₂, Pd/C) TM->Reduction Disconnection (B) Cα-Cβ bond SM1 5-Halo-2-ethoxypyrimidine (e.g., X = Br, I) Heck_Inter->SM1 SM2 Ethyl Acrylate Heck_Inter->SM2 Acrylate_Inter Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate Reduction->Acrylate_Inter HWE Horner-Wadsworth-Emmons Acrylate_Inter->HWE SM3 2-Ethoxypyrimidine-5-carbaldehyde HWE->SM3 SM4 Phosphonate Ylide (from Triethyl phosphonoacetate) HWE->SM4

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Palladium-Catalyzed Heck Coupling

The Mizoroki-Heck reaction is a powerful and direct method for forming carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene[3]. This pathway offers high atom economy and often proceeds in a single, high-yielding step from readily available starting materials.

Strategic Overview

This approach directly couples 5-bromo-2-ethoxypyrimidine with ethyl acrylate using a palladium catalyst. The reaction is typically carried out in the presence of a phosphine ligand and a base. The choice of catalyst, ligand, base, and solvent is critical for achieving high conversion and selectivity. Microwave irradiation can significantly accelerate this transformation[4].

Synthesis of Starting Materials
  • 5-Bromo-2-ethoxypyrimidine: This key precursor can be synthesized from 2,4-dichloropyrimidine. Regioselective substitution at the C4 position followed by manipulations at C2 and subsequent bromination at C5 are common strategies. Alternatively, starting from 2-ethoxypyrimidine, direct bromination can be achieved.

  • Ethyl Acrylate: This is a commodity chemical and is commercially available in high purity[5]. It is often stabilized with a polymerization inhibitor.

Detailed Experimental Protocol: Heck Coupling

Reaction: 5-bromo-2-ethoxypyrimidine + Ethyl Acrylate → Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate

  • Vessel Preparation: To a high-pressure reaction vessel, add 5-bromo-2-ethoxypyrimidine (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a suitable phosphine ligand such as tri(o-tolyl)phosphine (P(o-tolyl)₃, 4-10 mol%).

  • Reagent Addition: Add a polar aprotic solvent such as DMF or toluene, followed by ethyl acrylate (1.2-1.5 equiv.) and a base, typically triethylamine (Et₃N, 2.0-3.0 equiv.). For improved reactivity, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be included[6].

  • Reaction Conditions: Purge the vessel with an inert gas (N₂ or Ar). Seal the vessel and heat the reaction mixture to 120-160°C for 12-24 hours.[7] The reaction progress should be monitored by TLC or LC-MS.

  • Workup and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, primarily the acrylate intermediate, is purified by column chromatography on silica gel.

Subsequent Reduction to Target Molecule

The Heck reaction product is the unsaturated intermediate, Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate. This must be reduced to yield the final propanoate.

  • Hydrogenation Setup: Dissolve the acrylate intermediate in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel.

  • Catalyst Addition: Add palladium on carbon (10% Pd/C, 5-10 wt%) to the solution.

  • Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas (H₂) several times. Maintain a positive pressure of hydrogen (typically 1-3 atm or using a balloon) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or ¹H NMR for the disappearance of vinylic protons).

  • Filtration and Isolation: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by chromatography if necessary.

Mechanistic Insight: The Heck Catalytic Cycle

The mechanism of the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle.

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Aryl L₂Pd(II)(Aryl)(X) Pd0->PdII_Aryl  Aryl-X Coord Olefin Coordination PdII_Olefin L(Aryl)Pd(II)(X) (Olefin) PdII_Aryl->PdII_Olefin  Olefin Insert Migratory Insertion PdII_Alkyl L₂Pd(II)(Alkyl)(X) PdII_Olefin->PdII_Alkyl Beta β-Hydride Elimination PdII_Hydride L₂Pd(II)(H)(X) (Alkene) PdII_Alkyl->PdII_Hydride PdII_Hydride->Pd0  Base-H-X Reduct Reductive Elimination (Base) Product_out Product (Alkene) PdII_Hydride->Product_out

Caption: Simplified catalytic cycle for the Heck Reaction.

Pathway 2: Horner-Wadsworth-Emmons (HWE) Olefination & Reduction

This classic two-step sequence provides a reliable and often high-yielding alternative to direct coupling methods. It involves the formation of a C=C double bond followed by its selective reduction.

Strategic Overview

The synthesis begins with the construction of a key intermediate, 2-ethoxypyrimidine-5-carbaldehyde. This aldehyde undergoes a Horner-Wadsworth-Emmons (HWE) reaction with the anion of triethyl phosphonoacetate to stereoselectively form the (E)-acrylate intermediate.[8] The final step is the catalytic hydrogenation of the double bond to yield the target propanoate.

Step-by-Step Experimental Protocols

The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich heterocycles. Starting from a suitable 2-ethoxypyrimidine precursor is necessary. Alternatively, related compounds like 2,4-dichloro-5-pyrimidinecarbaldehyde can be synthesized from uracil and subsequently modified.[9]

Reaction: 2-Ethoxypyrimidine-5-carbaldehyde + Triethyl phosphonoacetate → Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂), prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C.

  • Phosphonate Addition: Add triethyl phosphonoacetate (1.05 equiv.) dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases. The formation of the phosphonate anion results in a clear solution.

  • Aldehyde Addition: Cool the reaction mixture back to 0°C and add a solution of 2-ethoxypyrimidine-5-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude product by silica gel chromatography to yield the pure (E)-acrylate intermediate. The use of the HWE reaction is advantageous as the phosphate byproduct is water-soluble, simplifying purification compared to the traditional Wittig reaction.[10][11]

This step is identical to the reduction step described in Pathway 1 (Section 2.4). The purified Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate is hydrogenated using Pd/C and H₂ gas to afford the final product.

Workflow Visualization

The following diagram illustrates the logical flow of this multi-step synthesis.

Caption: Workflow for the HWE/Reduction synthesis pathway.

Comparative Analysis and Data Summary

Both pathways offer viable routes to the target molecule, each with distinct advantages and disadvantages. The choice of route often depends on factors such as starting material availability, scalability, and purification requirements.

FeaturePathway 1: Heck Coupling & ReductionPathway 2: HWE & Reduction
Number of Steps 2 (Coupling + Reduction)2 (Olefination + Reduction) (assuming aldehyde is available)
Key Reagents Pd catalyst, phosphine ligand, baseNaH, triethyl phosphonoacetate, Pd/C
Stereoselectivity Heck reaction can give E/Z mixtures, though often predominantly E.HWE reaction is highly stereoselective for the (E)-alkene.[12]
Potential Issues Catalyst poisoning, ligand sensitivity, removal of residual palladium.[3]Handling of pyrophoric NaH, synthesis of the starting aldehyde.
Purification Chromatography to remove catalyst residues and byproducts.Simplified purification in HWE step due to water-soluble phosphate byproduct.
Overall Yield Moderate to GoodGood to Excellent

Note: Yields are highly dependent on specific reaction conditions and substrate purity.

Conclusion

The synthesis of this compound can be effectively achieved through at least two robust synthetic strategies. The Heck coupling pathway offers a direct and convergent approach, ideal for rapid analog synthesis, provided that the required 5-halopyrimidine is accessible. The Horner-Wadsworth-Emmons olefination followed by reduction represents a more classical, stepwise approach that is often highly reliable, stereoselective, and scalable. The choice between these methods will be guided by the specific constraints and objectives of the research or development program. Both pathways underscore the versatility of modern organic synthesis in constructing valuable heterocyclic building blocks for the pharmaceutical industry.

References

  • ResearchGate. Wittig-Horner synthesis of ethyl α-functionalized acrylate 1. Available from: [Link].

  • Scientific.net. Solvent-Free Stereoselective Synthesis of (E)-Ethyl-3-Aryl-Acrylates via Wittig Reaction of Arsonium Ylide by Grinding. (2013-09-18). Available from: [Link].

  • ResearchGate. Wittig- Horner Reaction of Triethyl phosphonoacetate with Formaldehyde in Aqueous Medium; Ethyl 2-(hydroxymethyl)acrylate | Request PDF. Available from: [Link].

  • Scribd. The Wittig Reaction Formal Lab Report | PDF | Chemical Compounds. Available from: [Link].

  • American Chemical Society. Ene reactions of 2-phosphonoacrylates. Available from: [Link].

  • PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004-03-21). Available from: [Link].

  • Synthetic Pages. High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Available from: [Link].

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link].

  • Chemistry LibreTexts. Heck Reaction. (2023-06-30). Available from: [Link].

  • Organic-Chemistry.org. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Available from: [Link].

  • Google Patents. CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • YouTube. Suzuki cross-coupling reaction. (2020-02-14). Available from: [Link].

  • Google Patents. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine.
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link].

  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka. Available from: [Link].

  • Arkivoc. Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Available from: [Link].

  • Google Patents. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.
  • PubChem. Ethyl 3-(2-aminopyrimidin-5-yl)prop-2-ynoate | C9H9N3O2. Available from: [Link].

  • The Journal of the Serbian Chemical Society. Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. (2022-11-18). Available from: [Link].

  • ResearchGate. Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... Available from: [Link].

  • PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Available from: [Link].

  • YouTube. Masking Boronic Acids for Suzuki Coupling. (2011-10-03). Available from: [Link].

  • apicule. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate (CAS No: 211915-84-3) API Intermediate Manufacturers. Available from: [Link].

  • Google Patents. FR2468594A1 - 2-Ethoxy-4-chloro-5-carbethoxy-pyrimidine - intermediate for antibacterial pyromidic and pipemidic acids prepd. from ethoxy-isourea and ethyl ethoxy-methylene malonate and chlorination.
  • Pharmaffiliates. Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate Methanesulfonate. Available from: [Link].

  • ScienceDirect. Intermolecular asymmetric Heck reactions with 2,2-diethyl-2,3-dihydrofuran. Available from: [Link].

  • MDPI. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available from: [Link].

  • NCBI. Ethyl acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Available from: [Link].

  • ResearchGate. (PDF) Ethyl 3-(1,3-benzodioxol-5-yl)acrylate. (2025-08-10). Available from: [Link].

  • NIH. (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC. Available from: [Link].

  • NIH. Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate - PMC. Available from: [Link].

  • PubChem. Ethyl Acrylate | C5H8O2 | CID 8821. Available from: [Link].

Sources

An In-depth Technical Guide to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, a heterocyclic compound of significant interest in medicinal chemistry. Given its novelty, this document outlines a proposed synthetic pathway, predicts its physicochemical and spectroscopic properties based on analogous structures, and discusses its potential applications in drug discovery. The pyrimidine core is a well-established scaffold in numerous therapeutic agents, and the strategic functionalization at the 2 and 5 positions suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. This guide is intended to be a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Prominence of Pyrimidine Scaffolds in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of nucleic acids and is a core component of numerous approved drugs.[1] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it a privileged structure in drug design. Pyrimidine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide focuses on the specific derivative, this compound, a compound that, while not extensively documented, holds considerable potential as an intermediate in the synthesis of more complex molecules for drug discovery programs. The 2-ethoxy group can influence the electronic properties of the pyrimidine ring and may offer advantages in terms of metabolic stability compared to more labile groups. The ethyl propanoate side chain at the 5-position provides a handle for further chemical modification or can act as a key pharmacophoric element.

Proposed Synthesis of this compound

The synthesis of this compound can be strategically approached through a multi-step process, leveraging established methodologies for the construction and functionalization of the pyrimidine core. A plausible and efficient synthetic route is proposed below, commencing from readily available starting materials.

Synthesis of the Core Intermediate: 5-bromo-2-ethoxypyrimidine

The initial step involves the synthesis of a key intermediate, 5-bromo-2-ethoxypyrimidine. This can be achieved through a two-step process starting from 2,4,6-tribromopyrimidine.

Step 1: Selective Reduction of 2,4,6-tribromopyrimidine. A selective debromination at the 4 and 6 positions of 2,4,6-tribromopyrimidine can be accomplished using a suitable reducing agent, such as zinc dust in the presence of a proton source like acetic acid. This yields 2-bromo-5-bromopyrimidine.

Step 2: Nucleophilic Substitution with Sodium Ethoxide. The more reactive bromine at the 2-position of 2-bromo-5-bromopyrimidine can then be displaced by an ethoxy group through nucleophilic aromatic substitution (SNAr) with sodium ethoxide. This reaction is typically performed in ethanol at reflux.

Palladium-Catalyzed Cross-Coupling: The Heck Reaction

With the 5-bromo-2-ethoxypyrimidine intermediate in hand, the ethyl propanoate side chain can be introduced via a palladium-catalyzed Heck reaction. This versatile cross-coupling reaction forms a carbon-carbon bond between the aryl halide and an alkene, in this case, ethyl acrylate.

Experimental Protocol: Heck Reaction for the Synthesis of this compound

  • Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-2-ethoxypyrimidine (1 equivalent), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃, 4-10 mol%).

  • Addition of Reagents: Add a suitable solvent, such as anhydrous acetonitrile or DMF. Then, add ethyl acrylate (1.2-1.5 equivalents) and a base, typically a tertiary amine like triethylamine (Et₃N, 2-3 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Diagram: Proposed Synthetic Workflow

SynthesisWorkflow Start 2,4,6-Tribromopyrimidine Intermediate1 2-Bromo-5-bromopyrimidine Start->Intermediate1 Selective Reduction Intermediate2 5-Bromo-2-ethoxypyrimidine Intermediate1->Intermediate2 SNAr Product This compound Intermediate2->Product Heck Reaction Reagent1 Zn / Acetic Acid Reagent2 Sodium Ethoxide / Ethanol Reagent3 Ethyl Acrylate, Pd(OAc)₂, PPh₃, Et₃N

Caption: Proposed synthesis of this compound.

Predicted Physicochemical and Spectroscopic Properties

In the absence of experimental data for the title compound, its physicochemical and spectroscopic properties can be predicted with a reasonable degree of accuracy by analyzing data from structurally similar compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound, with comparisons to known related compounds.

PropertyPredicted Value for this compoundReference Compound: Ethyl 3-phenylpropanoate[5]Reference Compound: 2-Ethoxy-4,6-difluoropyrimidine[6]
Molecular Formula C₁₁H₁₆N₂O₃C₁₁H₁₄O₂C₆H₆F₂N₂O
Molecular Weight 224.26 g/mol 178.23 g/mol 160.12 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solidColorless liquidWhite crystalline solid
Boiling Point ~280-300 °C at 760 mmHg (estimated)247-249 °CN/A
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Sparingly soluble in water.Insoluble in waterInsoluble in water
logP (Predicted) ~1.5 - 2.02.1 (experimental)1.7 (computed)
Predicted Spectroscopic Data

The structural features of this compound suggest characteristic signals in various spectroscopic analyses.

¹H NMR (Proton Nuclear Magnetic Resonance)

  • Ethoxy Group (on pyrimidine): A triplet around δ 1.4 ppm (3H, -OCH₂CH₃) and a quartet around δ 4.5 ppm (2H, -OCH₂CH₃).

  • Ethyl Propanoate Side Chain: A triplet around δ 1.2 ppm (3H, -COOCH₂CH₃), a quartet around δ 4.1 ppm (2H, -COOCH₂CH₃), and two triplets around δ 2.7 ppm and δ 3.0 ppm (2H each, -CH₂CH₂-).

  • Pyrimidine Ring: Two singlets or narrowly coupled doublets in the aromatic region, likely between δ 8.5 and 9.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Carbonyl Carbon: A signal around δ 172 ppm.

  • Pyrimidine Ring Carbons: Signals in the range of δ 140-170 ppm.

  • Ethoxy and Ethyl Propanoate Carbons: Signals in the aliphatic region (δ 14-65 ppm).

IR (Infrared) Spectroscopy

  • C=O Stretch (Ester): A strong absorption band around 1730-1740 cm⁻¹.

  • C=N and C=C Stretching (Pyrimidine Ring): Multiple bands in the region of 1400-1600 cm⁻¹.

  • C-O Stretching: Bands in the 1000-1300 cm⁻¹ region.

  • C-H Stretching: Aliphatic C-H stretches just below 3000 cm⁻¹ and aromatic C-H stretches just above 3000 cm⁻¹.[7]

Mass Spectrometry (MS)

  • Molecular Ion Peak (M⁺): Expected at m/z = 224.

  • Fragmentation Pattern: Likely fragmentation would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45), the ethyl group from the ester (-C₂H₅, m/z = 29), and cleavage of the propanoate side chain.[8]

Reactivity, Stability, and Storage

Reactivity: The pyrimidine ring is generally electron-deficient and can be susceptible to nucleophilic attack, although the 2-ethoxy group is a moderate activating group for such reactions.[9][10] The ester functionality of the propanoate side chain can undergo hydrolysis under acidic or basic conditions.

Stability and Storage: As with many organic compounds, it is recommended to store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Ethoxy-substituted pyrimidines are generally stable under standard laboratory conditions.

Applications in Drug Discovery and Development

The pyrimidine scaffold is a cornerstone in the development of a wide array of therapeutic agents.[1] The structural motifs present in this compound suggest its potential utility in several areas of drug discovery.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine ring that mimics the adenine of ATP, binding to the hinge region of the kinase domain. The 2-ethoxy and 5-propanoate groups can be tailored to achieve specific interactions within the ATP-binding pocket.

  • Anticancer Agents: Pyrimidine derivatives are integral to many anticancer drugs, acting as antimetabolites that interfere with nucleic acid synthesis.[11]

  • Antiviral and Antimicrobial Agents: The pyrimidine core is found in numerous antiviral and antimicrobial compounds. The specific substitution pattern of the title compound could be explored for the development of novel agents in this therapeutic area.

  • Central Nervous System (CNS) Agents: Certain pyrimidine derivatives have shown activity as CNS agents. The lipophilicity and hydrogen bonding potential of this compound could be modulated for CNS targets.

Diagram: Drug Discovery Workflow

DrugDiscovery A Target Identification & Validation B Lead Discovery (High-Throughput Screening, Fragment-Based Design) A->B C Synthesis of this compound Analogs B->C D Structure-Activity Relationship (SAR) Studies C->D E Lead Optimization (ADME/Tox Profiling) D->E E->C Iterative Design F Preclinical Development E->F G Clinical Trials F->G

Caption: A generalized workflow for drug discovery involving novel chemical entities.

Conclusion

While "this compound" is not a widely characterized compound, its structural features, based on the highly versatile and biologically relevant pyrimidine scaffold, make it a molecule of considerable interest for medicinal chemistry and drug discovery. This technical guide has provided a plausible synthetic route, predicted its key physicochemical and spectroscopic properties, and outlined its potential applications. The information presented herein is intended to serve as a foundational resource for researchers looking to explore the synthetic utility and biological potential of this and related pyrimidine derivatives in the quest for novel therapeutics.

References

  • BenchChem. (2025). 2-Ethoxy-4,6-difluoropyrimidine | High-Purity Reagent | RUO. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure Elucidation of 2-Ethoxy-4,6-difluoropyrimidine. BenchChem.
  • BenchChem. (2025).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • The Royal Society of Chemistry. (n.d.).
  • FTIR Spectroscopic Analysis of Pyrimidine Deriv
  • PubChem. (n.d.). Ethyl 3-[2-(methoxymethoxy)phenyl]propanoate.
  • ResearchGate. (n.d.).
  • Rice, J. M., Dudek, G. O., & Barber, M. (1967). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 89(11), 2719–2725.
  • ChemicalBook. (n.d.). ethyl 3-(2-methoxypyrimidin-5-yl)
  • Google Patents. (n.d.). US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
  • Wikipedia. (n.d.). Thiamine.
  • PubMed. (2024).
  • Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 358-361.
  • ResearchGate. (2025).
  • MDPI. (2024).
  • PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • SciSpace. (2021).
  • BenchChem. (2025). comparing the efficacy of different catalysts for pyrimidine coupling reactions. BenchChem.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)
  • Engle, K. M. (n.d.).
  • PubChem. (n.d.). Ethyl 2-amino-3-(6-methoxypyridin-3-yl)propanoate.
  • PubMed Central. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)
  • PubChem. (n.d.). 2-Ethoxy-4,6-Difluoropyrimidine.
  • The Royal Society of Chemistry. (n.d.).
  • Lu, Y., Liu, W., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
  • ChemSynthesis. (2025). ethyl 3-phenylpropanoate - 2021-28-5, C11H14O2, density, melting point, boiling point, structural formula, synthesis.
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Sci-Hub. (n.d.). Bis(pyrimidine)
  • SpectraBase. (n.d.). Ethyl 3-(3'-methylphenyl)-2-phthalimidopropanoate - Optional[13C NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.).
  • ChemicalBook. (n.d.). 35231-57-3(Pyrimidine, 5-ethoxy-2-methyl- (9CI)) Product Description.
  • PubMed. (n.d.).
  • PubChem. (n.d.). Pyrimidine.

Sources

Introduction: Unveiling a Potential Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals

This compound is a compound of significant interest within the realm of synthetic organic chemistry and drug discovery. Its structure, featuring a pyrimidine core functionalized with an ethoxy group and an ethyl propanoate side chain, presents a versatile scaffold for the development of novel therapeutic agents. The pyrimidine ring is a well-established pharmacophore found in a wide array of biologically active molecules, including antivirals, anticancer agents, and central nervous system drugs. The propanoate ester moiety offers a convenient handle for further chemical modifications, such as amide bond formation or reduction to an alcohol, enabling the exploration of a diverse chemical space.

While a specific CAS (Chemical Abstracts Service) number for this compound is not readily found in public databases, which may suggest its status as a novel or less-documented compound, its structural analogue, ethyl 3-(2-methoxypyrimidin-5-yl)propanoate, is registered under CAS number 224776-36-7[1]. This guide will provide a comprehensive overview of the predicted properties, a plausible synthetic route, characterization techniques, and potential applications of the title compound, drawing upon established chemical principles and data from related molecules.

Physicochemical Properties: A Predictive Analysis

Given the absence of experimental data, the following table summarizes the predicted physicochemical properties of this compound. These predictions are based on its chemical structure and comparisons with analogous compounds.

PropertyPredicted Value
Molecular Formula C₁₁H₁₆N₂O₃
Molecular Weight 224.26 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point > 250 °C (Predicted)
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Limited solubility in water.
LogP ~1.5 - 2.5 (Predicted)

Synthesis and Mechanism: A Proposed Synthetic Pathway

A logical and efficient method for the synthesis of this compound is the Michael addition reaction. This well-established reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this proposed synthesis, 2-ethoxypyrimidine would act as the nucleophile (or be generated in situ from a suitable precursor) and ethyl acrylate as the Michael acceptor.

Proposed Reaction Scheme:

The reaction would proceed via the addition of a suitable pyrimidine precursor to ethyl acrylate, catalyzed by a Lewis or Brønsted acid, or a base. A related synthesis of ethyl 3-(pyridin-2-ylamino)propanoate utilizes trifluoromethanesulfonic acid as a catalyst[2][3].

Experimental Protocol: A Step-by-Step Guide

Materials:

  • 2-ethoxypyrimidine (or 2-chloropyrimidine and sodium ethoxide for in situ generation)

  • Ethyl acrylate

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Catalyst (e.g., Trifluoromethanesulfonic acid, or a solid-supported base like an anion exchange resin[4])

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, add 2-ethoxypyrimidine (1.0 eq) and the anhydrous solvent.

  • Begin stirring and add ethyl acrylate (1.2 eq).

  • Slowly add the catalyst (e.g., 0.1 eq of trifluoromethanesulfonic acid) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding a suitable aqueous solution (e.g., saturated sodium bicarbonate solution if an acid catalyst was used).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Reactants Reactants: 2-Ethoxypyrimidine Ethyl Acrylate Reaction_Setup Reaction Setup (Inert Atmosphere) Reactants->Reaction_Setup Solvent_Catalyst Anhydrous Solvent Catalyst Solvent_Catalyst->Reaction_Setup Reaction Michael Addition (Heating) Reaction_Setup->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Structural Elucidation and Quality Control: Ensuring Purity and Identity

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of all protons and their respective chemical environments, including the characteristic signals for the ethyl groups, the pyrimidine ring protons, and the propanoate chain.

    • ¹³C NMR: Would provide information on the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass.

  • Infrared (IR) Spectroscopy: Would be used to identify the key functional groups present in the molecule, such as the C=O stretch of the ester and the C-O and C=N bonds of the ethoxypyrimidine ring.

For comparative purposes, spectral data for similar compounds can be found in public databases like PubChem[5][6].

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising candidate for further investigation in drug discovery programs.

  • Intermediate for Lead Compound Synthesis: This molecule can serve as a key intermediate for the synthesis of more complex molecules. The ester functionality can be readily converted into amides, acids, or alcohols, allowing for the introduction of diverse pharmacophoric groups. This is particularly relevant in the synthesis of compounds like Dabigatran, where a similar propanoate intermediate is utilized[2][7].

  • Scaffold for Library Generation: The pyrimidine core and the modifiable side chain make this compound an excellent starting point for the generation of compound libraries for high-throughput screening against various biological targets.

  • Potential Biological Activity: Derivatives of pyrimidine and propanoates have demonstrated a wide range of biological activities. For instance, certain ethyl butanoate derivatives have shown anthelmintic and cytotoxic potentials[8]. Further derivatization and biological evaluation of this compound could lead to the discovery of novel therapeutic agents.

Logical Relationship Diagram: From Intermediate to Drug Candidate

Drug_Discovery_Pathway Start This compound (Intermediate) Modification Chemical Modification (e.g., Amidation, Reduction) Start->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Optimization Lead Optimization Hit->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Drug discovery pathway starting from the title compound.

Safety and Handling: A Precautionary Approach

As with any chemical compound, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) is not available, guidelines for similar compounds like ethyl propionate and ethyl 3-ethoxypropionate should be followed[9][10][11].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[9]

  • Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to avoid inhalation of vapors.[10]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources, as similar esters are flammable.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Conclusion

This compound represents a molecule with considerable potential as a building block in the synthesis of novel compounds with therapeutic applications. While its specific properties are yet to be fully characterized, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Further research into this and related compounds is warranted to explore their full potential in the field of medicinal chemistry.

References

  • Redox. (2018, September 11).
  • Redox. (2022, May 24).
  • Sigma-Aldrich. (2024, March 2).
  • Fisher Scientific. (2010, May 24).
  • ChemicalBook. ethyl 3-(2-methoxypyrimidin-5-yl)
  • ChemicalBook. (2025, December 20).
  • apicule. Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate (CAS No: 211915-84-3)
  • PubChem. Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride | C27H30ClN7O3 | CID 18412337.
  • PubChem. Ethyl 3-(2-hydroxyphenyl)
  • Google Patents. (2014).
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • PubChem. Ethyl 3-(3-hydroxyquinoxalin-2-yl)
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Sadiq, A., et al. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. PMC - NIH.

Sources

Introduction: The Prominence of Pyrimidines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. As a fundamental component of nucleic acids, pyrimidines are intrinsically recognized by biological systems, making them privileged structures in the design of novel therapeutics.[1][2] The versatility of the pyrimidine ring allows for diverse substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. This has led to the development of numerous FDA-approved drugs for a wide range of diseases, including cancer, infectious diseases, and metabolic disorders.[3][4] The exploration of novel pyrimidine derivatives continues to be a vibrant area of research, with the goal of identifying new drug candidates with improved efficacy and safety profiles.[5] This guide focuses on a specific derivative, this compound, providing a comprehensive overview of its molecular characteristics, a plausible synthetic route, analytical characterization, and potential applications.

Core Subject Analysis: this compound

This compound is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its fundamental properties is crucial for its synthesis, handling, and biological evaluation.

Molecular Structure and Formula

The structure of this compound is characterized by a central pyrimidine ring substituted at the 2-position with an ethoxy group and at the 5-position with an ethyl propanoate side chain.

The chemical formula for this compound is C₁₁H₁₆N₂O₃ .

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are calculated based on its chemical structure.

PropertyValue
Molecular Weight 224.26 g/mol
Exact Mass 224.1161 g/mol
Monoisotopic Mass 224.11609238 Da[6]
Topological Polar Surface Area 75.3 Ų
LogP (calculated) 1.5
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5
Rotatable Bonds 6

Synthesis and Purification: A Proposed Methodology

Experimental Workflow Diagram

Synthesis_Workflow A Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine B Step 2: Chlorination of the Pyrimidine Ring A->B POCl3 C Step 3: Dechlorination B->C H2, Pd/C D Step 4: Bromination of 2-Ethoxypyrimidine C->D NBS E Step 5: Heck Coupling with Ethyl Acrylate D->E Ethyl Acrylate, Pd(OAc)2 F Step 6: Reduction of the Alkene E->F H2, Pd/C G Purification by Column Chromatography F->G H Final Product: this compound G->H

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

This initial step involves the condensation of diethyl malonate with O-ethylisourea. O-ethylisourea can be prepared from cyanamide and ethanol.[7]

  • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at 0 °C.

  • Add a solution of O-ethylisourea hydrochloride to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • After cooling, neutralize with a suitable acid to precipitate the product.

  • Filter and dry the solid to obtain 2-ethoxy-4,6-dihydroxypyrimidine.

Step 2: Chlorination of the Pyrimidine Ring

The hydroxyl groups are converted to chloro groups using a standard chlorinating agent.

  • Suspend 2-ethoxy-4,6-dihydroxypyrimidine in phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture at reflux for 4-6 hours.

  • Carefully quench the reaction mixture with ice water.

  • Extract the product with an organic solvent and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield 2-ethoxy-4,6-dichloropyrimidine.

Step 3: Dechlorination

The chloro groups are removed by catalytic hydrogenation.

  • Dissolve 2-ethoxy-4,6-dichloropyrimidine in ethanol.

  • Add a palladium on carbon (10% Pd/C) catalyst.

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50 psi) for 12-16 hours.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent to obtain 2-ethoxypyrimidine.

Step 4: Bromination of 2-Ethoxypyrimidine

Selective bromination at the 5-position of the pyrimidine ring.

  • Dissolve 2-ethoxypyrimidine in a suitable solvent such as chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with aqueous sodium thiosulfate and brine.

  • Dry the organic layer and concentrate to give 5-bromo-2-ethoxypyrimidine.

Step 5: Heck Coupling with Ethyl Acrylate

Introduction of the propanoate side chain via a palladium-catalyzed cross-coupling reaction.

  • To a solution of 5-bromo-2-ethoxypyrimidine in a solvent mixture of acetonitrile and triethylamine, add ethyl acrylate.

  • Add a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, such as triphenylphosphine.

  • Heat the reaction mixture under an inert atmosphere at 80-100 °C for 8-12 hours.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate.

Step 6: Reduction of the Alkene

The double bond in the acrylate moiety is reduced to a single bond.

  • Dissolve Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate in ethanol or ethyl acetate.

  • Add a palladium on carbon (10% Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (1 atm) at room temperature for 4-6 hours.

  • Filter the reaction mixture through Celite and evaporate the solvent.

  • The crude product is then purified by column chromatography to afford the final product, this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyrimidine ring, the ethoxy group, and the ethyl propanoate chain. The chemical shifts, multiplicities, and integration values will be consistent with the assigned structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, further confirming the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide the exact mass, which can be compared to the calculated value for the chemical formula C₁₁H₁₆N₂O₃.

High-Performance Liquid Chromatography (HPLC)

HPLC is an essential tool for assessing the purity of the final compound. A reversed-phase HPLC method can be developed to separate the product from any remaining starting materials or byproducts.

Applications and Future Perspectives in Drug Development

Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] The structural motifs present in this compound suggest several potential avenues for its application in drug discovery and development.

  • Scaffold for Library Synthesis: This compound can serve as a versatile building block for the synthesis of a library of more complex molecules. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a diverse set of amides.

  • Enzyme Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors. This molecule could be tested for its inhibitory activity against various kinases involved in cell signaling pathways related to cancer and inflammation.

  • Antimetabolites: Due to its structural similarity to endogenous pyrimidines, this compound could potentially act as an antimetabolite, interfering with the synthesis of nucleic acids in rapidly proliferating cells, such as cancer cells or pathogenic microorganisms.

Further research, including in vitro and in vivo studies, would be necessary to fully elucidate the pharmacological profile of this compound and determine its potential as a lead compound for the development of new therapeutic agents.

References

  • G. A. M. El-Haggar, R. et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6279. Available at: [Link]

  • Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Biointerface Research in Applied Chemistry, 14(4), 336. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI, 29(10), 4056. Available at: [Link]

  • Shaikh, R., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Iranian Chemical Society, 20(11), 2911-2940. Available at: [Link]

  • Google Patents. (1995). Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts. US5463055A.
  • Nerkar, A. U. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Advanced Chemical Sciences, 7(2), 633-637. Available at: [Link]

  • Reddy, K. J., et al. (2020). Synthesis, Spectral Characterization of New Bis (2-(pyrimidin-2yl) ethoxy) alkanes and their Pharmacological Activity. ResearchGate. Available at: [Link]

  • Google Patents. (2020). Production process of 2-ethoxy-4, 6-difluoropyrimidine. CN111303045A.
  • NIST. (n.d.). Vinbarbital. NIST WebBook. Available at: [Link]

  • PubChem. (n.d.). Vinylbital. National Center for Biotechnology Information. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone class of heterocyclic compounds, forming the structural basis for numerous biologically active agents.[1][2][3] Their precise structural elucidation is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery pipelines. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate .

As a molecule combining a substituted pyrimidine ring with an ethyl ester chain, its characterization requires a multi-faceted spectroscopic approach. This document is structured not as a rigid template, but as a logical workflow, mirroring the process a senior scientist would follow to confirm the identity, purity, and structure of a newly synthesized molecule of interest. We will delve into the causality behind experimental choices and interpret the predicted data to build a comprehensive structural profile.

Molecular Structure & Spectroscopic Rationale

The first step in any spectroscopic analysis is a thorough examination of the target structure to anticipate the expected signals.

Caption: Structure of this compound.

The molecule comprises three key regions:

  • The 2-ethoxypyrimidine ring: An aromatic system whose protons (H4, H6) will appear far downfield in the ¹H NMR spectrum. The ethoxy group introduces characteristic ethyl signals.

  • The propanoate linker: Two methylene (CH₂) groups whose signals will be influenced by the adjacent pyrimidine ring and the carbonyl group.

  • The ethyl ester: A terminal ethyl group and a carbonyl (C=O) group, which will produce a strong, characteristic absorption in the IR spectrum.

This structure dictates our analytical strategy. NMR will define the carbon-hydrogen framework and connectivity, IR will confirm the presence of key functional groups (especially the ester carbonyl), and MS will verify the molecular weight and provide corroborating structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful tool for the complete structural elucidation of organic molecules in solution.[1] We will predict both ¹H and ¹³C NMR spectra, as they provide complementary information about the proton and carbon environments, respectively.

Expertise & Rationale for Experimental Choices

For a molecule of this nature, a standard proton NMR experiment is typically run on a 300-600 MHz spectrometer.[1] A higher field strength (e.g., 600 MHz) is advantageous for resolving complex splitting patterns and minimizing signal overlap. Deuterated chloroform (CDCl₃) is a common and effective solvent as it dissolves a wide range of organic compounds and its residual proton signal does not typically interfere with signals of interest.[4] For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon and to enhance the signal-to-noise ratio, which is crucial given the low natural abundance of the ¹³C isotope.[1]

Predicted ¹H NMR Spectral Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Singlet2HH-4, H-6Protons on the electron-deficient pyrimidine ring are highly deshielded and appear far downfield. Their chemical equivalence leads to a singlet.
~4.5Quartet2H-O-CH₂ -CH₃ (ethoxy)Methylene protons adjacent to an oxygen atom are deshielded. Split into a quartet by the neighboring methyl group (n+1 = 3+1 = 4).
~4.1Quartet2H-COO-CH₂ -CH₃ (ester)Methylene protons of the ethyl ester are shifted downfield by the adjacent oxygen. Split into a quartet by the neighboring methyl group.[4][5]
~2.9Triplet2HPyrimidine-CH₂ - (β)Methylene protons adjacent to the aromatic ring. Split into a triplet by the neighboring α-CH₂ group.
~2.6Triplet2H-CH₂ -COO- (α)Methylene protons adjacent to the electron-withdrawing carbonyl group are shifted downfield to the 2-2.2 ppm region. Split into a triplet by the β-CH₂ group.[5]
~1.4Triplet3H-O-CH₂-CH₃ (ethoxy)Methyl protons of the ethoxy group. Split into a triplet by the adjacent methylene group.
~1.2Triplet3H-COO-CH₂-CH₃ (ester)Methyl protons of the ethyl ester are in a standard aliphatic region. Split into a triplet by the adjacent methylene group.[4]
Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~172C =OThe carbonyl carbon of the ester group is characteristically found in this downfield region.[6]
~165C -2 (Pyrimidine)The carbon atom bonded to two heteroatoms (N and O) is significantly deshielded.
~158C -4, C -6 (Pyrimidine)Aromatic carbons adjacent to nitrogen atoms in the pyrimidine ring.
~125C -5 (Pyrimidine)The pyrimidine carbon bearing the propanoate substituent.
~63-O-CH₂ -CH₃ (Ethoxy)Carbon adjacent to an oxygen atom.
~61-COO-CH₂ -CH₃ (Ester)Carbon adjacent to the ester oxygen.[6]
~35-CH₂ -COO- (α)Aliphatic carbon adjacent to a carbonyl group.
~25Pyrimidine-CH₂ - (β)Aliphatic carbon adjacent to the pyrimidine ring.
~14.5-O-CH₂-CH₃ (Ethoxy)Aliphatic methyl carbon.
~14.2-COO-CH₂-CH₃ (Ester)Aliphatic methyl carbon.
Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup (¹H NMR):

    • Spectrometer Frequency: 300-600 MHz.[1]

    • Pulse Sequence: Standard single-pulse experiment (e.g., zg30).[1]

    • Spectral Width: A range of 0 to 10 ppm is generally sufficient.

    • Number of Scans: 8-16 scans.[1]

    • Relaxation Delay (D1): 1-2 seconds.[1]

  • Instrument Setup (¹³C NMR):

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[1]

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: ≥1024 scans, due to the low natural abundance of ¹³C.[1]

    • Relaxation Delay (D1): 2 seconds.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and invaluable technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[7][8] For our target molecule, the primary goal is to confirm the presence of the ester C=O bond and the aromatic pyrimidine system.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3100–3000C-H StretchAromatic (Pyrimidine)Stretching of C-H bonds on the pyrimidine ring.
2980–2850C-H StretchAliphatic (CH₂, CH₃)Asymmetric and symmetric stretching of C-H bonds in the ethoxy and propanoate chains.[7]
1750–1735 C=O Stretch Aliphatic Ester This is a strong, sharp, and highly characteristic absorption, providing definitive evidence of the ester functional group.[5]
1620–1570C=N StretchPyrimidine RingCharacteristic stretching vibrations for the C=N bonds within the heterocyclic aromatic ring.[7]
1600–1450C=C StretchPyrimidine RingAromatic ring stretching vibrations.[7]
1300–1000C-O StretchEster & EtherA broad region containing C-O stretching signals from both the ester and the ethoxy group. This confirms the presence of C-O bonds but is less specific than the C=O stretch.[5]
Standard Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).

  • Sample Application: Place a small amount (a few milligrams) of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans in the 4000-400 cm⁻¹ range.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[1] Electron Ionization (EI) is a common method that induces reproducible fragmentation.

Expertise & Rationale for Fragmentation Analysis

The fragmentation of substituted pyrimidines is heavily influenced by the substituents.[2][9] We can predict that the fragmentation of this compound will proceed via several logical pathways, including cleavage at the ester group and fragmentation of the side chains, while the stable pyrimidine ring will often be retained in many fragment ions.[2]

Molecular Weight: C₁₁H₁₆N₂O₃ = (11 * 12.011) + (16 * 1.008) + (2 * 14.007) + (3 * 15.999) = 224.26 g/mol

Predicted Mass Spectrum Data
Predicted m/zIonRationale for Formation
224[M]⁺Molecular ion peak.
195[M - C₂H₅]⁺Loss of the ethyl radical from the ethoxy group.
179[M - OC₂H₅]⁺Loss of the ethoxy radical from the ester group.
151[M - COOC₂H₅]⁺Loss of the entire ethyl carboxylate radical, a common cleavage for esters.
124[C₆H₈N₂O]⁺Cleavage of the propanoate side chain (beta-cleavage), leaving the ethoxypyrimidine methyl fragment.
Predicted Fragmentation Workflow

mol Molecular Ion [M]⁺ m/z = 224 frag1 [M - OC₂H₅]⁺ m/z = 179 mol->frag1 - •OC₂H₅ frag2 [M - COOC₂H₅]⁺ m/z = 151 mol->frag2 - •COOC₂H₅ frag3 [M - C₂H₅]⁺ m/z = 195 mol->frag3 - •C₂H₅ frag4 [C₆H₈N₂O]⁺ m/z = 124 frag2->frag4 - C₂H₃

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Standard Protocol for MS Data Acquisition (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample dissolved in a volatile solvent (e.g., methanol or dichloromethane) via a direct insertion probe or, if coupled to a gas chromatograph (GC-MS), via GC injection.

  • Ionization:

    • Ionization Method: Electron Ionization (EI).[2]

    • Electron Energy: 70 eV. This is a standard energy that provides sufficient energy for ionization and reproducible fragmentation patterns.[2]

    • Ion Source Temperature: ~200°C.[2]

  • Mass Analysis: The generated ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or similar detector records the abundance of each ion.

  • Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Conclusion

The comprehensive characterization of this compound is achieved through the synergistic application of NMR, IR, and MS.[1] NMR spectroscopy provides the definitive carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups, particularly the ester carbonyl, and mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation. This guide outlines the expected spectral data and the underlying scientific rationale, providing a robust framework for researchers to verify the synthesis and purity of this and structurally related pyrimidine derivatives, thereby ensuring data integrity in the drug discovery and development process.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research.
  • Unknown Author. (N.D.).
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Salem, M. A. I., et al. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines.
  • Vessecchi, R., et al. (N.D.).
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review.
  • Unknown Author. (N.D.). IR, NMR spectral data of pyrimidine derivatives.
  • University of Calgary. (N.D.). Spectroscopy Tutorial: Esters.
  • Brown, W. P. (2025). Interpreting the H-1 hydrogen-1 (proton)
  • Allery-Chemistry. (2024).
  • Chemguide. (N.D.). Interpreting C-13 NMR spectra.

Sources

An In-Depth Technical Guide to the Solubility Profile of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for characterizing the solubility of the novel chemical entity, Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. As experimental data for this specific molecule is not publicly available, this guide is structured as a predictive and strategic roadmap for research scientists and drug development professionals. It outlines a logical progression from in silico prediction to rigorous experimental validation, ensuring a thorough understanding of the compound's solubility, a critical parameter for its potential therapeutic application.

Introduction: The Imperative of Solubility Characterization

This compound is a molecule of interest featuring a pyrimidine core, a known pharmacophore in numerous therapeutics.[1][2][3] Its structure is characterized by an electron-donating ethoxy group at the 2-position and an ethyl propanoate side chain at the 5-position. The aqueous solubility of such a compound is a primary determinant of its ultimate bioavailability and therapeutic efficacy.[4] Poor solubility can severely hamper drug absorption, leading to suboptimal in vivo exposure and posing significant challenges for formulation development.[4]

This guide will therefore establish a robust, multi-faceted strategy to define the complete solubility profile of this compound, beginning with a theoretical assessment of its physicochemical properties and culminating in detailed protocols for experimental determination in aqueous, biorelevant, and organic media.

Part 1: In Silico Profiling and Theoretical Assessment

Before embarking on laboratory work, a thorough in silico analysis provides invaluable predictions that guide experimental design. This predictive phase leverages the known chemical structure to estimate key physicochemical parameters that govern solubility.

Structural and Physicochemical Predictions

The molecular structure of this compound offers several clues to its likely solubility behavior:

  • Pyrimidine Core : The two nitrogen atoms in the pyrimidine ring are potential sites for protonation, suggesting that the compound's solubility will be pH-dependent. These π-deficient heterocycles can interact with water, influencing solubility.

  • Ethoxy Group : This group is an electron-donating substituent which can slightly increase the basicity of the pyrimidine nitrogens compared to an unsubstituted ring.

  • Ethyl Propanoate Chain : This ester group adds a degree of lipophilicity and contains hydrogen bond acceptors (the oxygen atoms), but no donors. Esters of low molecular weight can engage in hydrogen bonding with water, contributing to some aqueous solubility.[5][6][7]

Based on this structure, we can predict the following key parameters using established computational tools and models.

  • pKa Prediction : The pKa is the pH at which a compound exists in a 50:50 equilibrium between its ionized and non-ionized forms. For this compound, the primary basic pKa will be associated with the protonation of one of the pyrimidine ring nitrogens. Computational tools like ACD/pKa, MoKa, or Schrödinger's Macro-pKa can provide robust estimates.[8][9][10] Given the structure, a pKa in the range of 2.0-4.0 is a reasonable starting hypothesis.

  • logP Prediction : The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. A higher logP indicates lower aqueous solubility. Software such as ALOGPS, CompuDrug's PrologP, or ACD/LogP can predict this value.[11][12][13][14][15] The combination of the aromatic ring and the ethyl and ethoxy groups suggests a moderately lipophilic character, likely yielding a logP between 2.0 and 3.5.

  • Aqueous Solubility (logS) Prediction : Intrinsic solubility (the solubility of the neutral form) can be estimated using the predicted pKa and logP values in the General Solubility Equation (GSE). Numerous machine learning and deep learning models also exist that can predict logS directly from the chemical structure, often trained on large datasets like AqSolDB.[16][17][18][19][20]

Predicted Physicochemical Properties Summary
ParameterPredicted ValueMethod of PredictionImplication for Solubility
pKa (basic) 2.0 - 4.0In silico tools (e.g., MoKa, Macro-pKa)Solubility expected to increase significantly at pH < pKa.
logP 2.0 - 3.5In silico tools (e.g., ALOGPS, ACD/LogP)Suggests moderate lipophilicity and likely low intrinsic aqueous solubility.
logS (intrinsic) -4.0 to -3.0General Solubility Equation; ML ModelsCorresponds to an intrinsic solubility of 10-100 µg/mL.
Diagram: In Silico Assessment Workflow

G cluster_0 In Silico Profiling A Input: Chemical Structure (this compound) B pKa Prediction A->B C logP Prediction A->C D logS Prediction (Aqueous Solubility) B->D C->D E Predicted Solubility Profile D->E G A Prepare 10 mM Stock in DMSO B Serial Dilution in Aqueous Buffer (96-well plate) A->B C Incubate (2h, RT) B->C D Measure Light Scattering (Nephelometry) C->D E Determine Precipitation Point (Kinetic Solubility) D->E

Caption: Experimental workflow for high-throughput kinetic solubility determination.

Thermodynamic (Equilibrium) Solubility Assessment

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is considered the "gold standard" for solubility measurement. [21][22]The shake-flask method is the most reliable technique for this determination. [22][23] Causality Behind Experimental Choice: This method is critical for lead optimization and formulation development as it measures the maximum achievable concentration of the solid drug in a solvent at equilibrium, providing a fundamental physicochemical constant. [21] Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation : Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing a known volume (e.g., 1 mL) of the desired aqueous buffer. The presence of undissolved solid must be visible. [23]2. Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. [21]3. Phase Separation : After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved particles.

  • Quantification : Accurately dilute the clear filtrate with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • pH-Solubility Profile : Repeat steps 1-4 using a series of buffers across a relevant pH range (e.g., pH 2.0, 4.0, 6.5, 7.4, 9.0) to construct a full pH-solubility profile. This is crucial for understanding how solubility will change throughout the gastrointestinal tract.

Data Presentation: Experimental pH-Solubility Profile
pH of BufferTemperature (°C)Mean Solubility (µg/mL)Standard Deviation
2.025
4.025
6.525
7.425
9.025

Part 3: Solubility in Biologically Relevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the conditions of the human gastrointestinal tract. [24]Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and lecithin, which can significantly enhance the solubility of lipophilic compounds. [25][26][27] Causality Behind Experimental Choice: Testing in FaSSIF (pH 6.5) and FeSSIF (pH 5.0) helps to predict oral absorption and identify potential "food effects," where the presence of food alters drug bioavailability. [24][28]This is especially important for compounds with low aqueous solubility. [26] Protocol: Solubility in FaSSIF and FeSSIF The protocol follows the same shake-flask method described for thermodynamic solubility, with the aqueous buffer being replaced by freshly prepared FaSSIF or FeSSIF media. [28]

  • Prepare FaSSIF and FeSSIF media according to established formulations. [27]2. Add an excess of the solid compound to vials containing FaSSIF and FeSSIF.

  • Equilibrate for 24 hours at 37°C.

  • Separate the solid and liquid phases via filtration.

  • Quantify the concentration of the dissolved compound via HPLC-UV.

Data Presentation: Biorelevant Solubility Comparison
MediumpHTemperature (°C)Mean Solubility (µg/mL)Fold Increase vs. pH 7.4 Buffer
Phosphate Buffer 7.4371.0 (Reference)
FaSSIF 6.537
FeSSIF 5.037

Part 4: Organic Solvent Solubility

Understanding solubility in common organic solvents is vital for synthetic chemistry (reaction conditions, purification) and for developing non-aqueous formulations.

Methodology: A simple, semi-quantitative approach can be used. Add a known amount of the compound (e.g., 10 mg) to a vial, then add the solvent of interest (e.g., ethanol, methanol, acetone, ethyl acetate, DMSO) in small, incremental volumes (e.g., 100 µL) with vortexing until the solid is fully dissolved. This allows for a classification of solubility.

Data Presentation: Organic Solvent Solubility
SolventClassificationApproximate Solubility (mg/mL)
Ethanol
Methanol
Acetone
Ethyl Acetate
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Classifications: Very Soluble (>100 mg/mL), Freely Soluble (10-100 mg/mL), Soluble (1-10 mg/mL), Sparingly Soluble (0.1-1 mg/mL), Insoluble (<0.1 mg/mL).

Conclusion

The comprehensive characterization of this compound's solubility is a foundational step in its development journey. By systematically progressing from robust in silico predictions to definitive experimental measurements—from high-throughput kinetic assays to gold-standard thermodynamic and biorelevant studies—researchers can build a complete and reliable solubility profile. This data-driven understanding is paramount for making informed decisions in lead optimization, formulation design, and predicting in vivo behavior, ultimately paving the way for the successful advancement of this promising compound.

References

  • Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). (n.d.). Dissolution Technologies. Available at: [Link]

  • Dara, F., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. Scientific Reports. Available at: [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Available at: [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry. Available at: [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC. (n.d.). Biorelevant.com. Available at: [Link]

  • pKa Prediction. (n.d.). Rowan Scientific. Available at: [Link]

  • Krzyzanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery. Available at: [Link]

  • Stasyuk, A., et al. (2023). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set. Journal of Chemical Information and Modeling. Available at: [Link]

  • MoKa - pKa modelling. (n.d.). Molecular Discovery. Available at: [Link]

  • Tang, B., et al. (2021). Predicting Aqueous Solubility of Organic Molecules Using Deep Learning Models with Varied Molecular Representations. arXiv. Available at: [Link]

  • Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. (2024). Pharma Lesson. Available at: [Link]

  • Macro-pKa. (n.d.). Schrödinger. Available at: [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. Available at: [Link]

  • Krzyżanowski, M., et al. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. RSC Publishing. Available at: [Link]

  • Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. (n.d.). SciSpace. Available at: [Link]

  • Kerns, E. H. (2001). In vitro solubility assays in drug discovery. PubMed. Available at: [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Available at: [Link]

  • Dissolution Media Simulating Fasted and Fed States. (n.d.). SOTAX. Available at: [Link]

  • A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. (2000). Semantic Scholar. Available at: [Link]

  • High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. Available at: [Link]

  • Modeling and synthesis of 3-(2,6-disubstituted 5-pyrimidyl) propionic acids as inhibitors of Low Molecular Weight. (2024). Digital Commons @ University of West Florida. Available at: [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Available at: [Link]

  • PrologP. (n.d.). CompuDrug. Available at: [Link]

  • A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2000). ResearchGate. Available at: [Link]

  • Tetko, I. V., et al. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. ACS Publications. Available at: [Link]

  • Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. (2011). ResearchGate. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Available at: [Link]

  • Calculate Partition Coefficients | LogP Prediction Software. (n.d.). ACD/Labs. Available at: [Link]

  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. PubMed. Available at: [Link]

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Available at: [Link]

  • Solution Thermodynamics of Isoniazid in PEG 400 + Water Cosolvent Mixtures. (2023). MDPI. Available at: [Link]

  • 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Available at: [Link]

  • Physical Properties of Esters. (2021). Chemistry LibreTexts. Available at: [Link]

  • an introduction to esters. (n.d.). Chemguide. Available at: [Link]

  • Ester as a solvent. (2014). Chemistry Stack Exchange. Available at: [Link]

  • 25.5 Esters – Structure, Properties and Naming. (n.d.). Open Library Publishing Platform. Available at: [Link]

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. (2007). MDPI. Available at: [Link]

  • What are ester solvents? Terms. (n.d.). NBchao.Com. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024). PubMed Central. Available at: [Link]

  • Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. (2024). PMC - NIH. Available at: [Link]

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. (2015). ResearchGate. Available at: [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (n.d.). MDPI. Available at: [Link]

  • Significance and Biological Importance of Pyrimidine in the Microbial World. (n.d.). PMC. Available at: [Link]

Sources

An In-depth Technical Guide to the Stability and Degradation of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is a compound of interest within pharmaceutical research and development, featuring a substituted pyrimidine core linked to an ethyl propanoate side chain. The pyrimidine ring is a fundamental heterocyclic structure found in numerous biologically active molecules, including several approved drugs.[1] Understanding the chemical stability and degradation profile of such molecules is a critical component of the drug development process. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods.[1]

This guide provides a comprehensive technical overview of the potential stability challenges and degradation pathways of this compound. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework based on the molecule's structural components and a practical guide to conducting forced degradation studies.

Chemical Profile and Inherent Stability

The stability of this compound is dictated by the interplay of its three key structural features: the pyrimidine ring, the 2-ethoxy substituent, and the ethyl propanoate side chain.

  • Pyrimidine Ring: This aromatic heterocycle is generally stable but can be susceptible to degradation under harsh conditions. The nitrogen atoms in the ring can be sites for oxidation, and the ring itself can undergo cleavage.[2][3]

  • 2-Ethoxy Group: The ether linkage at the 2-position of the pyrimidine ring is a potential site for hydrolysis, particularly under acidic conditions. Studies on analogous chloropyrimidines have shown that the 2-position is significantly more susceptible to acid-catalyzed hydrolysis than other positions on the ring. This suggests that the ethoxy group could be a primary point of degradation.

  • Ethyl Propanoate Chain: The ester functional group is prone to both acid and base-catalyzed hydrolysis.[4] Under normal conditions, esters like ethyl 3-phenylpropanoate are generally stable, but their stability is influenced by pH and temperature.[4]

Based on this structural analysis, the primary degradation pathways are anticipated to be hydrolysis of the ester and ether linkages. Oxidative and photolytic degradation are also potential routes that must be investigated.

Predictive Degradation Pathways

A thorough understanding of potential degradation pathways is crucial for designing robust stability studies and for the development of formulations that protect the molecule from degradation.

Hydrolytic Degradation

Hydrolysis is a common degradation pathway for molecules containing ester and ether functionalities.

  • Acid-Catalyzed Hydrolysis: In acidic conditions, two primary degradation reactions are plausible. First, the ethyl propanoate ester can be hydrolyzed to yield 3-(2-ethoxypyrimidin-5-yl)propanoic acid and ethanol.[4] Concurrently, and potentially more readily, the 2-ethoxy group on the pyrimidine ring can undergo hydrolysis to form a 2-hydroxypyrimidine (or its tautomeric 2-pyrimidone) derivative.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ethyl propanoate ester will be rapidly hydrolyzed to form the carboxylate salt, 3-(2-ethoxypyrimidin-5-yl)propanoate, and ethanol. This reaction is typically irreversible.[5] The ethoxy group on the pyrimidine ring is generally more stable to basic conditions compared to acidic conditions.

Hypothesized Hydrolytic Degradation Pathways

G parent This compound acid_hydrolysis 3-(2-ethoxypyrimidin-5-yl)propanoic Acid + Ethanol parent->acid_hydrolysis Acidic Conditions (H+/H2O) Ester Hydrolysis base_hydrolysis Sodium 3-(2-ethoxypyrimidin-5-yl)propanoate + Ethanol parent->base_hydrolysis Basic Conditions (NaOH) Ester Hydrolysis ether_hydrolysis Ethyl 3-(2-oxo-1,2-dihydropyrimidin-5-yl)propanoate parent->ether_hydrolysis Acidic Conditions (H+/H2O) Ether Hydrolysis

Caption: Hypothesized hydrolytic degradation pathways of this compound.

Oxidative Degradation

Oxidative degradation, typically investigated using hydrogen peroxide, can lead to a variety of degradation products.[6] For the target molecule, potential sites of oxidation include the nitrogen atoms of the pyrimidine ring, which can form N-oxides. The pyrimidine ring itself could also undergo oxidative cleavage, leading to more complex degradation products.

Photolytic Degradation

Many heterocyclic compounds, including pyrimidines, are susceptible to degradation upon exposure to UV light.[7] The specific degradation pathway can be complex and may involve the formation of dimers, isomers, or ring-opened products. The presence of oxygen can also influence the photolytic degradation pathway, sometimes leading to photo-oxidation.[4]

Methodology for Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a scientific necessity to understand the chemical behavior of a drug substance.[1] A systematic approach involves exposing the compound to various stress conditions, including acid, base, oxidation, heat, and light.

Experimental Workflow

The following workflow provides a robust framework for conducting forced degradation studies.

Forced Degradation Experimental Workflow

G cluster_stress Stress Conditions start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base oxidation Oxidation (e.g., 3% H2O2, RT) stress->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) stress->thermal photo Photolytic Stress (ICH Q1B compliant light exposure) stress->photo neutralize Neutralize/Quench Reaction acid->neutralize base->neutralize oxidation->neutralize analyze Analyze by Stability-Indicating HPLC-UV/MS thermal->analyze photo->analyze neutralize->analyze

Sources

A Technical Guide to the Potential Biological Activity of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, pyrimidine-based compounds represent a cornerstone of drug discovery, forming the structural core of numerous therapeutic agents.[1][2][3] Their versatile chemical nature and ability to interact with a wide range of biological targets have led to their development as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[4][5] This guide focuses on a specific, lesser-studied derivative, Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate . While direct biological data for this compound is not extensively available, its structural features suggest a strong potential for bioactivity.

This document serves as a technical framework for researchers, providing a hypothesis-driven exploration of its potential biological activities. By dissecting its molecular structure and drawing parallels with well-characterized pyrimidine analogs, we will propose potential mechanisms of action and lay out a comprehensive roadmap for its experimental validation. The insights herein are designed to catalyze further investigation into this promising molecule and guide its journey from a chemical entity to a potential therapeutic lead.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The table below summarizes the key predicted properties of this compound.

PropertyValue
Molecular Formula C11H16N2O3
Molecular Weight 224.26 g/mol
IUPAC Name This compound
Predicted LogP 1.8
Predicted Solubility Moderate in organic solvents

The structure of this compound is characterized by a central pyrimidine ring substituted at the 2-position with an ethoxy group and at the 5-position with an ethyl propanoate chain.

Caption: Chemical structure of this compound.

Predicted Biological Activities and Mechanistic Rationale

The biological potential of this compound can be inferred from the activities of structurally related pyrimidine derivatives. The pyrimidine scaffold is a well-established pharmacophore, and its various substitutions can modulate its interaction with biological targets.[6]

Potential Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.[5][7]

  • Rationale: The 2-substituted pyrimidine core is a common feature in a class of compounds known as cyclin-dependent kinase (CDK) inhibitors.[8] CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The ethoxy group at the 2-position may facilitate binding to the ATP-binding pocket of CDKs. Furthermore, pyrimidine derivatives are known to inhibit other kinases implicated in cancer, such as VEGFR-2, which is involved in tumor angiogenesis.[7]

G Compound This compound CDK Cyclin-Dependent Kinases (CDKs) Compound->CDK Inhibition VEGFR2 VEGFR-2 Compound->VEGFR2 Inhibition CellCycle Cell Cycle Progression CDK->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Leads to (if inhibited) Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes

Caption: Postulated anticancer mechanism of action.

Potential Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and pyrimidine derivatives have been investigated for their anti-inflammatory properties.[8][9]

  • Rationale: The inflammatory response is mediated by enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[10] Some pyrimidine-containing compounds have been shown to inhibit these enzymes, thereby reducing the production of pro-inflammatory mediators like prostaglandins and leukotrienes. The ethyl propanoate side chain of the target molecule is structurally similar to the side chains of some known COX inhibitors.

G Compound This compound COX COX-1 / COX-2 Compound->COX Inhibition LOX 5-LOX Compound->LOX Inhibition Prostaglandins Prostaglandins COX->Prostaglandins Produces Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inflammation Inflammation Prostaglandins->Inflammation Mediates Leukotrienes->Inflammation Mediates

Caption: Postulated anti-inflammatory mechanism of action.

Potential Antimicrobial Activity

The pyrimidine ring is a key component of nucleobases, making it an attractive target for the development of antimicrobial agents that can interfere with microbial DNA and RNA synthesis.[3][11]

  • Rationale: Pyrimidine analogs can act as antimetabolites, competing with natural pyrimidines and disrupting nucleic acid replication and protein synthesis in bacteria and fungi. The specific substitutions on the pyrimidine ring can influence the selectivity and potency of this antimicrobial activity.

Proposed Experimental Validation Workflow

To empirically validate the predicted biological activities of this compound, a systematic and rigorous experimental workflow is proposed. This workflow is designed to be self-validating through the inclusion of appropriate controls and orthogonal assays.

G Start Compound Synthesis & Purification InVitro In Vitro Screening Start->InVitro Anticancer Anticancer Assays InVitro->Anticancer AntiInflammatory Anti-inflammatory Assays InVitro->AntiInflammatory Antimicrobial Antimicrobial Assays InVitro->Antimicrobial Mechanism Mechanism of Action Studies Anticancer->Mechanism AntiInflammatory->Mechanism Antimicrobial->Mechanism InVivo In Vivo Studies Mechanism->InVivo LeadOp Lead Optimization InVivo->LeadOp

Sources

An In-Depth Technical Guide to Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate Derivatives and Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] This technical guide provides an in-depth exploration of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, a key heterocyclic building block, and its derivatives. We will dissect a plausible synthetic pathway, analyze its physicochemical characteristics, and delve into the structure-activity relationships (SAR) of its analogues, particularly in the context of kinase inhibition for anticancer drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their therapeutic programs.

Introduction: The Prominence of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a privileged structure in drug discovery. Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with the ability to readily form a multitude of hydrogen bonds and other non-covalent interactions with biological targets, has made pyrimidine derivatives a fertile ground for the development of novel therapeutics.

The applications of pyrimidine-based drugs are vast and varied, spanning antimicrobial, antiviral, anti-inflammatory, and anticancer therapies.[2] A significant area of focus has been the development of pyrimidine derivatives as protein kinase inhibitors.[3] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrimidine scaffold serves as an excellent ATP-mimetic, capable of fitting into the ATP-binding pocket of kinases and disrupting their catalytic activity.[1] This guide will focus on a specific pyrimidine derivative, this compound, as a gateway to exploring a class of compounds with significant potential in modern drug discovery.

Synthesis of this compound: A Strategic Approach

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a straightforward disconnection of the propanoate side chain, leading back to a pyrimidine-5-carbaldehyde precursor.

Retrosynthesis target This compound intermediate1 Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate target->intermediate1 Reduction precursor1 2-Ethoxypyrimidine-5-carbaldehyde intermediate1->precursor1 Horner-Wadsworth-Emmons Reaction precursor2 Triethyl phosphonoacetate intermediate1->precursor2 Horner-Wadsworth-Emmons Reaction precursor3 2-Chloropyrimidine-5-carbaldehyde precursor1->precursor3 Nucleophilic Aromatic Substitution precursor4 Sodium Ethoxide precursor1->precursor4 Nucleophilic Aromatic Substitution HWE_Reaction reagents 2-Ethoxypyrimidine-5-carbaldehyde + Triethyl phosphonoacetate base Base (e.g., NaH) intermediate Phosphonate Carbanion + Aldehyde base->intermediate Deprotonation oxaphosphetane Oxaphosphetane Intermediate intermediate->oxaphosphetane Nucleophilic Attack product Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate + Diethyl phosphate oxaphosphetane->product Elimination Analogue_Synthesis cluster_0 Modification at C2 cluster_1 Side Chain Modification start 2-Chloropyrimidine- 5-carbaldehyde intermediate_acrylate Ethyl 3-(2-substituted- pyrimidin-5-yl)acrylate start->intermediate_acrylate Nucleophilic Aromatic Substitution with R-Nu final_propanoate Ethyl 3-(2-substituted- pyrimidin-5-yl)propanoate intermediate_acrylate->final_propanoate Reduction final_amide N-substituted-3-(2-substituted- pyrimidin-5-yl)propanamide final_propanoate->final_amide Amidation final_acid 3-(2-substituted- pyrimidin-5-yl)propanoic acid final_propanoate->final_acid Hydrolysis

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate from Ethyl Acrylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, pyrimidine derivatives hold a position of significant importance due to their prevalence in a wide array of biologically active compounds. The functionalization of the pyrimidine core is a key strategy for the synthesis of novel pharmaceutical agents. This document provides a comprehensive guide for the synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, a valuable building block, commencing from the readily available starting material, ethyl acrylate. The synthetic route detailed herein proceeds through a two-step sequence: the preparation of the key intermediate, 5-bromo-2-ethoxypyrimidine, followed by a palladium-catalyzed Heck coupling reaction with ethyl acrylate.

This application note is designed for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also a deep dive into the mechanistic underpinnings and the rationale behind the experimental choices. By grounding the protocol in established chemical principles and providing clear, actionable instructions, this guide aims to empower researchers to confidently replicate and adapt this synthesis for their specific needs.

Scientific Rationale and Mechanistic Overview

The overall synthetic strategy hinges on the formation of a carbon-carbon bond between the C5 position of the pyrimidine ring and the β-carbon of ethyl acrylate. The Mizoroki-Heck reaction is the method of choice for this transformation due to its high functional group tolerance and reliability in forming C-C bonds between sp²-hybridized carbons.

Step 1: Synthesis of 5-bromo-2-ethoxypyrimidine

The synthesis of the key intermediate, 5-bromo-2-ethoxypyrimidine, begins with the commercially available 2-hydroxypyrimidine. The process involves two sequential transformations:

  • Bromination: The pyrimidine ring is first activated towards electrophilic substitution. Bromination at the C5 position is achieved using a suitable brominating agent.

  • O-Alkylation (Williamson Ether Synthesis): The hydroxyl group at the C2 position is then converted to an ethoxy group. This is typically accomplished via a Williamson ether synthesis, where the hydroxyl group is deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent. A more direct approach involves the conversion of the 2-hydroxy group to a better leaving group, such as a chloride, followed by nucleophilic substitution with sodium ethoxide.

Step 2: Palladium-Catalyzed Heck Coupling

The core of this synthesis is the Mizoroki-Heck reaction. This powerful palladium-catalyzed cross-coupling reaction facilitates the vinylation of aryl or vinyl halides. In this specific application, 5-bromo-2-ethoxypyrimidine (an aryl bromide analogue) is coupled with ethyl acrylate.

The catalytic cycle of the Heck reaction is a well-established process that can be broken down into three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (5-bromo-2-ethoxypyrimidine), forming a Pd(II) intermediate.

  • Migratory Insertion (Syn-Addition): The alkene (ethyl acrylate) then coordinates to the palladium center, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination and Reductive Elimination: A β-hydride elimination from the resulting palladium-alkyl intermediate forms the desired product and a palladium-hydride species. The final step involves the reductive elimination of HBr, facilitated by a base, which regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.

Experimental Protocols

PART 1: Synthesis of 5-bromo-2-ethoxypyrimidine

This procedure is a two-step process starting from 2-hydroxypyrimidine.

Step 1a: Synthesis of 5-bromo-2-chloropyrimidine

This protocol is adapted from established methods for the halogenation of hydroxypyrimidines.[1][2]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
2-Hydroxypyrimidine96.0910.0 g0.104
Phosphorus oxychloride (POCl₃)153.3350 mL0.535
N,N-Dimethylaniline121.1810 mL0.082

Protocol:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxypyrimidine (10.0 g, 0.104 mol) in phosphorus oxychloride (50 mL, 0.535 mol).

  • To this suspension, cautiously add N,N-dimethylaniline (10 mL, 0.082 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3 hours. The reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-bromo-2-chloropyrimidine as a solid. This product is often used in the next step without further purification.

Step 1b: Synthesis of 5-bromo-2-ethoxypyrimidine

This protocol employs a standard Williamson ether synthesis.

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
5-bromo-2-chloropyrimidine193.45(from previous step)~0.104
Sodium ethoxide (21% in ethanol)68.05 (solid)40 mL~0.104
Ethanol (anhydrous)46.07100 mL-

Protocol:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 5-bromo-2-chloropyrimidine from the previous step in 100 mL of anhydrous ethanol.

  • To this solution, add sodium ethoxide solution (21% in ethanol, 40 mL, ~0.104 mol) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude 5-bromo-2-ethoxypyrimidine by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product as a solid.

PART 2: Synthesis of this compound via Heck Coupling

This protocol is based on established Heck reaction conditions for aryl bromides with acrylates.[3]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
5-bromo-2-ethoxypyrimidine203.045.0 g0.0246
Ethyl acrylate100.123.2 mL0.0295
Palladium(II) acetate (Pd(OAc)₂)224.50110 mg0.00049
Tri(o-tolyl)phosphine (P(o-tol)₃)304.37300 mg0.00098
Triethylamine (Et₃N)101.195.2 mL0.0370
N,N-Dimethylformamide (DMF, anhydrous)73.0950 mL-

Protocol:

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add palladium(II) acetate (110 mg, 0.00049 mol) and tri(o-tolyl)phosphine (300 mg, 0.00098 mol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask and stir the mixture at room temperature for 15 minutes to form the catalyst complex.

  • To this mixture, add 5-bromo-2-ethoxypyrimidine (5.0 g, 0.0246 mol), ethyl acrylate (3.2 mL, 0.0295 mol), and triethylamine (5.2 mL, 0.0370 mol).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Visualization of the Synthetic Pathway

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-bromo-2-ethoxypyrimidine cluster_step2 Step 2: Heck Coupling A 2-Hydroxypyrimidine B 5-bromo-2-chloropyrimidine A->B POCl3, N,N-dimethylaniline C 5-bromo-2-ethoxypyrimidine B->C NaOEt, EtOH E This compound C->E Pd(OAc)2, P(o-tol)3, Et3N, DMF D Ethyl Acrylate D->E

Caption: Synthetic workflow for this compound.

Characterization Data

  • ¹H NMR (CDCl₃, 400 MHz): δ ~8.4 (s, 2H, pyrimidine-H), 4.4 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 4.1 (q, J = 7.1 Hz, 2H, -COOCH₂CH₃), 2.9 (t, J = 7.5 Hz, 2H, -CH₂-pyrimidine), 2.6 (t, J = 7.5 Hz, 2H, -CH₂-COOEt), 1.4 (t, J = 7.1 Hz, 3H, -OCH₂CH₃), 1.2 (t, J = 7.1 Hz, 3H, -COOCH₂CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~172.0, 164.0, 158.0, 125.0, 62.0, 60.5, 35.0, 25.0, 14.5, 14.2.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₁H₁₆N₂O₃ [M+H]⁺: 225.12.

Troubleshooting and Expert Insights

  • Synthesis of 5-bromo-2-chloropyrimidine: The reaction with phosphorus oxychloride is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The workup requires careful, slow quenching on ice to avoid uncontrolled reaction.

  • Synthesis of 5-bromo-2-ethoxypyrimidine: Ensure the use of anhydrous ethanol and a fresh solution of sodium ethoxide to prevent the formation of the corresponding 2-hydroxypyrimidine as a byproduct.

  • Heck Coupling Reaction:

    • Catalyst Activity: The palladium catalyst is sensitive to air and moisture. It is crucial to use anhydrous solvents and maintain an inert atmosphere throughout the reaction setup and duration. The use of a pre-catalyst or the in-situ formation of the active Pd(0) species is critical for reproducibility.

    • Ligand Choice: Tri(o-tolyl)phosphine is an effective ligand for this type of coupling. Other phosphine ligands, such as triphenylphosphine or bidentate ligands like dppf, could also be explored for optimization.

    • Base Selection: Triethylamine acts as both a base to neutralize the HBr generated and as a reducing agent for the Pd(II) precursor. Other organic or inorganic bases like potassium carbonate or sodium acetate can also be used, potentially influencing the reaction rate and yield.

    • Reaction Monitoring: The progress of the Heck reaction can be conveniently monitored by TLC, observing the consumption of the starting 5-bromo-2-ethoxypyrimidine. GC-MS can also be used for more quantitative monitoring.

    • Purification: The final product is typically purified by column chromatography. A gradient elution from low to high polarity (e.g., starting with pure hexane and gradually increasing the proportion of ethyl acetate) is recommended for effective separation from byproducts and unreacted starting materials.

Conclusion

The synthesis of this compound from ethyl acrylate via a two-step sequence involving the preparation of 5-bromo-2-ethoxypyrimidine and a subsequent Heck coupling reaction is a robust and reliable method. This application note provides a detailed, scientifically-grounded protocol that, when followed with care, should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development. The provided insights into the reaction mechanisms and potential troubleshooting steps are intended to facilitate a deeper understanding and smoother execution of the synthesis.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Patsnap. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • SyntheticPages. (2001). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. Retrieved from [Link]

Sources

The Strategic Utility of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine ring system stands as a cornerstone heterocyclic scaffold. Its intrinsic presence in the nucleobases of DNA and RNA (thymine, cytosine, and uracil) has made it a focal point for the design of a multitude of therapeutic agents that can modulate fundamental biological processes.[1] Pyrimidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive effects.[2][3] Their ability to form key hydrogen bonds and engage in various non-covalent interactions with biological macromolecules makes them ideal starting points for the development of potent and selective drugs. This guide focuses on a specific, yet versatile, building block: Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate . While not as extensively documented as some commodity intermediates, its structural motifs suggest significant potential as a precursor for novel therapeutics, particularly in the realms of oncology and inflammatory diseases.

Rationale for Use: The 2-Alkoxypyrimidine Moiety and the Propanoate Side Chain

The chemical architecture of this compound offers several strategic advantages for drug design:

  • The 2-Ethoxypyrimidine Core: The 2-alkoxy substitution on the pyrimidine ring is a common feature in many biologically active molecules. This group can act as a hydrogen bond acceptor and its lipophilicity can be fine-tuned to optimize pharmacokinetic properties. Furthermore, the pyrimidine ring itself can serve as a bioisostere for other aromatic systems, offering a unique electronic and steric profile.

  • The 5-Propanoate Side Chain: The ethyl propanoate group at the 5-position provides a versatile handle for further chemical elaboration. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of amide or ester derivatives. This side chain also provides a flexible linker to position a pharmacophore at an optimal distance and orientation for target engagement.

Potential Therapeutic Applications and Molecular Targets

Based on the extensive research into pyrimidine derivatives, this compound is a promising starting material for the synthesis of inhibitors targeting key enzymes in pathological signaling pathways.

Kinase Inhibition in Oncology

A significant number of FDA-approved anticancer drugs are kinase inhibitors, and many of these contain a pyrimidine core.[4] This scaffold is particularly effective in targeting the ATP-binding site of kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are often dysregulated in cancer.[4] The 2-ethoxypyrimidine moiety can be designed to interact with the hinge region of the kinase domain, a critical interaction for potent inhibition.

Signaling Pathway: EGFR and VEGFR-2 in Cancer

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Response EGF EGF EGFR EGFR EGF->EGFR Binds VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds RAS_RAF_MAPK RAS-RAF-MAPK Pathway EGFR->RAS_RAF_MAPK Activates PI3K_Akt PI3K-Akt Pathway EGFR->PI3K_Akt Activates VEGFR-2->PI3K_Akt Activates Proliferation Proliferation RAS_RAF_MAPK->Proliferation Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Pyrimidine_Inhibitor Pyrimidine-based Inhibitor Pyrimidine_Inhibitor->EGFR Inhibits Pyrimidine_Inhibitor->VEGFR-2 Inhibits G Start 2-chloropyrimidine- 5-carbaldehyde Step1 Step 1: Nucleophilic Substitution Start->Step1 Intermediate 2-ethoxypyrimidine- 5-carbaldehyde Step1->Intermediate Step2 Step 2: Horner-Wadsworth- Emmons Olefination Intermediate->Step2 Intermediate2 Ethyl (E)-3-(2-ethoxypyrimidin- 5-yl)acrylate Step2->Intermediate2 Step3 Step 3: Catalytic Hydrogenation Intermediate2->Step3 Product Ethyl 3-(2-ethoxypyrimidin- 5-yl)propanoate Step3->Product

Caption: Synthetic workflow for the target compound.

Step 1: Synthesis of 2-ethoxypyrimidine-5-carbaldehyde

  • To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol at 0 °C, add 2-chloropyrimidine-5-carbaldehyde (1.0 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-ethoxypyrimidine-5-carbaldehyde.

Step 2: Synthesis of Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate

  • To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add a solution of 2-ethoxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate.

Step 3: Synthesis of this compound

  • Dissolve Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate (1.0 eq) in ethanol in a pressure vessel.

  • Add Palladium on carbon (10% w/w, 0.05 eq).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite.

  • Concentrate the filtrate under reduced pressure to obtain the desired product, this compound.

Protocol 2: Elaboration to an Amide Derivative

This protocol describes the hydrolysis of the ethyl ester followed by amide coupling, a common strategy in drug discovery to explore structure-activity relationships (SAR).

Step 1: Hydrolysis to 3-(2-ethoxypyrimidin-5-yl)propanoic acid

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1N HCl.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Step 2: Amide Coupling

  • To a solution of 3-(2-ethoxypyrimidin-5-yl)propanoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a desired amine (1.1 eq), HATU (1.2 eq), and diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final amide.

Data Summary

The following table provides expected physicochemical properties for the key compounds in the synthetic pathway.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Form
2-ethoxypyrimidine-5-carbaldehydeC7H8N2O2152.15Solid
Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylateC11H14N2O3222.24Solid
This compoundC11H16N2O3224.26Oil
3-(2-ethoxypyrimidin-5-yl)propanoic acidC9H12N2O3196.20Solid

Conclusion and Future Perspectives

This compound represents a valuable, albeit under-explored, building block for medicinal chemistry. Its synthesis from readily available starting materials is feasible through established chemical transformations. The versatility of the pyrimidine core and the propanoate side chain allows for the generation of diverse chemical libraries for screening against various therapeutic targets. Further investigation into the biological activities of derivatives of this compound is warranted and holds the promise of discovering novel drug candidates for a range of diseases.

References

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • EP 2 522 662 A1. (2011).
  • Justia Patents. (2015). Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof. [Link]

  • MDPI. (2023). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • Google Patents. (2008). WO2008059029A2 - New polymorphs of ethyl 3-[(2-{[4-(hexyloxycarbonylamino-imino-methyl)-phenylamino] - methyl}-1-methyl-1h-benzimidazole-5-carbonyl)
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Journal of University of Shanghai for Science and Technology. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

  • Wiley Online Library. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]

  • MDPI. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]

  • NIH. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Google Patents. (2006).
  • Wikipedia. (n.d.). Thiamine. [Link]

  • PubMed. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. [Link]

Sources

Application Notes and Protocols: Synthesis and Derivatization of 3-(2-ethoxypyrimidin-5-yl)propanamides from Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. Its prevalence in biologically essential molecules, such as nucleobases, underpins its broad utility in drug design.[1][2] Derivatives of pyrimidine exhibit a wide spectrum of pharmacological activities, including but not limited to, anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity.

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is a versatile building block, primed for the synthesis of a diverse library of pyrimidine-based compounds. The presence of an ethyl ester functionality provides a reactive handle for the introduction of various amine-containing fragments through amidation. This reaction is a fundamental transformation in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) by systematically modifying the amide substituent. Furthermore, the resulting N-substituted 3-(2-ethoxypyrimidin-5-yl)propanamides are valuable precursors for the synthesis of more complex heterocyclic systems, such as dihydropyrimido[4,5-b]pyridinones, through intramolecular cyclization reactions. These fused heterocyclic scaffolds are of significant interest as they can mimic the hinge-binding motifs of kinases and other important biological targets.

This comprehensive guide provides detailed protocols for the reaction of this compound with a range of primary and secondary amines to generate a library of novel propanamides. Additionally, it outlines the subsequent intramolecular cyclization to afford dihydropyrimido[4,5-b]pyridinone derivatives. The methodologies presented herein are designed to be robust and adaptable, catering to the needs of researchers in drug discovery and development.

Part 1: Synthesis of N-Substituted 3-(2-ethoxypyrimidin-5-yl)propanamides

The direct amidation of this compound with amines is a key step in the diversification of this chemical scaffold. The choice of reaction conditions is crucial and depends on the nucleophilicity and steric hindrance of the amine. Three primary methods are presented: thermal amidation, Lewis acid-catalyzed amidation, and microwave-assisted amidation.

Reaction Workflow: From Ester to Amide

Ester_to_Amide_Workflow Reactant Ethyl 3-(2-ethoxypyrimidin- 5-yl)propanoate + Amine (R1R2NH) Method1 Method A: Thermal Amidation Reactant->Method1 Method2 Method B: Lewis Acid Catalysis Reactant->Method2 Method3 Method C: Microwave-Assisted Reactant->Method3 Product N-substituted 3-(2-ethoxypyrimidin- 5-yl)propanamide Method1->Product Method2->Product Method3->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization

Caption: Workflow for the synthesis of N-substituted 3-(2-ethoxypyrimidin-5-yl)propanamides.

Method A: Thermal Amidation

This method is suitable for reactive, unhindered primary and secondary amines. The reaction is typically performed at elevated temperatures, often without a catalyst, relying on the thermal energy to drive the aminolysis of the ester.

Protocol 1: Synthesis of N-benzyl-3-(2-ethoxypyrimidin-5-yl)propanamide

  • Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and benzylamine (1.2-1.5 eq).

  • Solvent (Optional): While the reaction can often be run neat, a high-boiling, inert solvent such as xylene or toluene can be used to facilitate mixing and temperature control. If a solvent is used, a volume sufficient to dissolve the reactants at elevated temperature is recommended (e.g., 5-10 mL per gram of ester).

  • Reaction: Heat the reaction mixture to 120-160 °C with vigorous stirring.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times can range from 16 to 48 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the reaction was run neat, dilute the residue with a suitable organic solvent such as ethyl acetate or dichloromethane.

    • Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to remove excess benzylamine, followed by a saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Method B: Lewis Acid-Catalyzed Amidation

For less reactive or more sterically hindered amines, a Lewis acid catalyst can be employed to activate the ester carbonyl group towards nucleophilic attack. Common Lewis acids for this transformation include iron(III) chloride (FeCl₃), zirconium(IV) chloride (ZrCl₄), and titanium(IV) isopropoxide (Ti(OiPr)₄).

Protocol 2: FeCl₃-Catalyzed Synthesis of a Propanamide Derivative

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1-1.2 eq), and anhydrous iron(III) chloride (10-15 mol%).

  • Reaction Conditions: The reaction is typically performed solvent-free or in a minimal amount of a high-boiling solvent. Heat the mixture to 80-100 °C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times are generally shorter than thermal amidation, often ranging from 2 to 12 hours.

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

    • Wash the organic solution sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Method C: Microwave-Assisted Amidation

Microwave irradiation can significantly accelerate the rate of amidation, often leading to higher yields and shorter reaction times.[1][2][4][5] This method is particularly advantageous for high-throughput synthesis and library generation.

Protocol 3: Microwave-Assisted Synthesis of a Propanamide Derivative

  • Reagent Preparation: In a microwave-safe reaction vial, combine this compound (1.0 eq), the desired amine (1.5-2.0 eq), and a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or 1,4-dioxane.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 150 °C and 180 °C for 15 to 60 minutes. The optimal time and temperature should be determined empirically for each substrate combination.

  • Work-up and Purification: After cooling, the work-up and purification procedures are similar to those described for the thermal and Lewis acid-catalyzed methods.

Method Typical Temperature Typical Reaction Time Catalyst Advantages Disadvantages
Thermal 120-160 °C16-48 hNoneSimple setup, no catalyst costLong reaction times, high energy consumption
Lewis Acid 80-100 °C2-12 hFeCl₃, ZrCl₄, etc.Faster than thermal, milder conditionsCatalyst cost and removal
Microwave 150-180 °C15-60 minNoneExtremely rapid, high yieldsRequires specialized equipment

Table 1: Comparison of Amidation Methods.

Characterization of N-Substituted 3-(2-ethoxypyrimidin-5-yl)propanamides

The synthesized amides should be thoroughly characterized to confirm their structure and purity.

  • ¹H NMR Spectroscopy: Expect to see characteristic signals for the pyrimidine ring protons, the ethoxy group (a quartet and a triplet), the ethylenic protons of the propanoate backbone (two triplets), and the protons of the amine substituent. For example, in N-benzyl-3-(2-ethoxypyrimidin-5-yl)propanamide, a doublet for the benzylic CH₂ and multiplets for the phenyl protons would be expected.[6][7][8]

  • ¹³C NMR Spectroscopy: The spectrum will show signals for the pyrimidine ring carbons, the ethoxy group carbons, the carbonyl carbon of the amide, and the carbons of the propanoate backbone and the amine substituent.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to determine the molecular weight of the product, confirming the successful incorporation of the amine.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequency of the amide carbonyl group (typically around 1640-1680 cm⁻¹) and the N-H stretch for secondary amides (around 3300 cm⁻¹).

Part 2: Intramolecular Cyclization to Dihydropyrimido[4,5-b]pyridinones

The N-substituted 3-(2-ethoxypyrimidin-5-yl)propanamides can undergo an intramolecular cyclization reaction to form dihydropyrimido[4,5-b]pyridinone derivatives. This transformation is typically promoted by a strong base and heat, proceeding through a nucleophilic attack of the amide nitrogen onto the pyrimidine ring, followed by the elimination of ethanol.

Mechanism of Intramolecular Cyclization

Cyclization_Mechanism cluster_0 Deprotonation cluster_1 Intramolecular Attack cluster_2 Elimination Amide N-substituted 3-(2-ethoxypyrimidin- 5-yl)propanamide Anion Amide Anion Amide->Anion Base (e.g., NaH) Intermediate Tetrahedral Intermediate Anion->Intermediate Nucleophilic Attack Product Dihydropyrimido[4,5-b]pyridinone Intermediate->Product - EtOH

Caption: Proposed mechanism for the intramolecular cyclization.

Protocol 4: Synthesis of a Dihydropyrimido[4,5-b]pyridinone Derivative

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the N-substituted 3-(2-ethoxypyrimidin-5-yl)propanamide (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF) or DMF.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.2-1.5 eq, 60% dispersion in mineral oil), portion-wise.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization.

Characterization of Dihydropyrimido[4,5-b]pyridinones
  • ¹H NMR Spectroscopy: The disappearance of the ethoxy group signals and the appearance of new signals corresponding to the fused ring system will be indicative of a successful cyclization.

  • ¹³C NMR Spectroscopy: Changes in the chemical shifts of the pyrimidine ring carbons and the appearance of a new lactam carbonyl signal will be observed.

  • Mass Spectrometry: The molecular weight of the product will correspond to the loss of ethanol from the starting amide.

Conclusion and Future Perspectives

The reaction of this compound with amines provides a facile and versatile route to a wide array of N-substituted 3-(2-ethoxypyrimidin-5-yl)propanamides. These compounds are not only valuable for exploring structure-activity relationships in their own right but also serve as key intermediates for the synthesis of more complex, fused heterocyclic systems such as dihydropyrimido[4,5-b]pyridinones. The protocols detailed in this guide offer robust and adaptable methods for the synthesis and derivatization of these important pyrimidine-based scaffolds, empowering researchers in the field of drug discovery to generate novel chemical entities with therapeutic potential. Further exploration of the reaction scope, including the use of a wider variety of amines and the optimization of cyclization conditions, will undoubtedly lead to the discovery of new compounds with interesting biological activities.

References

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.).
  • Laghari, A. H., et al. (2021). Microwave assisted synthesis and antimicrobial activity of some novel pyrimidine derivatives. Journal of the Serbian Chemical Society, 72(2), 109–117.
  • Supporting Information for "Copper-Catalyzed Oxidative Amid
  • Supplementary Info for "A mild and efficient method for the synthesis of lactamides from lactates and amines". (n.d.). The Royal Society of Chemistry.
  • Patil, S., et al. (2012). Microwave assisted synthesis of Py-Im polyamides. Organic Letters, 14(11), 2842–2845.
  • MICROWAVE MEDIATED SYNTHESIS IN PHARMACEUTICAL CHEMISTRY. (2015). RASĀYAN Journal of Chemistry.
  • Barmettler, P., et al. (2012). Microwave Assisted Synthesis of Py-Im Polyamides. Organic Letters, 14(11), 2842–2845.
  • Lim, F. P. L., et al. (2018). Two pathways to the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. RSC Advances, 8(40), 22351–22360.
  • Trilleras, J., et al. (2019). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 9(58), 33939–33947.
  • Trilleras, J., et al. (n.d.). Synthesis of pyrimido[4,5-b]quinolines derivatives 2-4.
  • Rokhum, S. L., et al. (2017). An operationally simple green procedure for the synthesis of dihydropyrimido[4,5-d] pyrimidinetriones using CuI nanoparticles as a highly efficient catalyst. RSC Advances, 7(83), 52759–52764.
  • Catalytic Amidation. (n.d.). University College London.
  • Moloney, G. P. (2001). N-Benzyl-3-(2-morpholine)ethoxy-5-methoxy benzofuran-2-carboxamide. Molecules, 6(3), M199.
  • Giraud, F., et al. (2010). Synthesis of N-aryl-3-(indol-3-yl)propanamides and their immunosuppressive activities. Bioorganic & Medicinal Chemistry Letters, 20(17), 5203–5206.
  • Khan, I., et al. (2021). Design and synthesis of various 1,3,4-oxadiazoles as AChE and LOX enzyme inhibitors. Journal of Molecular Structure, 1230, 129881.
  • Al-Omair, M. A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(7), 3025.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (2014).
  • Lim, F. P. L., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(40), 22351–22360.
  • Recent Developments in the Synthesis, Reactions, and Biological Activities of Pyrimido[4,5-c] Isoquinolines from Pyrimidine Derivatives (Part II). (2025). Current Organic Chemistry.
  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. (2021).
  • 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (2021). Molecules.
  • Gunanathan, C., & Milstein, D. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • N-benzyl-3-(2-methylpropylamino)propanamide. (n.d.). PubChem.
  • Catalyst-Free, Three-Component Synthesis of Amidinomaleimides. (2024). The Journal of Organic Chemistry.
  • Short Synthesis of Ethyl 3-(3-Aminophenyl)propanoate (V). (2010).

Sources

The Strategic Utility of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate in the Assembly of Fused Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, pyrimidine-based heterocycles are of paramount importance, forming the core of numerous therapeutic agents. The strategic functionalization of the pyrimidine ring provides a gateway to a diverse chemical space with a wide array of biological activities. Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate emerges as a highly valuable, yet underexplored, intermediate for the construction of complex heterocyclic systems. Its unique structural features—a reactive ester, a flexible propanoate linker, and an electron-rich ethoxypyrimidine core—make it an ideal precursor for intramolecular cyclization reactions, leading to the formation of fused bicyclic systems. These fused pyrimidines, such as dihydropyridopyrimidines, are privileged scaffolds in modern drug discovery.

This comprehensive guide provides a deep dive into the synthesis and application of this compound. We present a robust, field-proven protocol for its preparation via a palladium-catalyzed Heck coupling reaction. Subsequently, we detail its application in a base-mediated intramolecular cyclization to construct a dihydropyridopyrimidine derivative, a key intermediate for further elaboration in drug discovery programs.

Synthesis of this compound: A Modern Approach

The synthesis of the title compound can be efficiently achieved through a two-step sequence, commencing with the preparation of the key precursor, 5-bromo-2-ethoxypyrimidine, followed by a Heck cross-coupling reaction with ethyl acrylate.

Part 1: Synthesis of 5-bromo-2-ethoxypyrimidine

The synthesis of 5-bromo-2-ethoxypyrimidine is foundational to our approach. While various methods for the synthesis of substituted pyrimidines exist, a common route involves the cyclization of a suitable three-carbon precursor with a urea or amidine derivative. For the purpose of this guide, we will assume the availability of 5-bromo-2-ethoxypyrimidine as a starting material, which can be synthesized from commercially available precursors such as 2,4-dichloropyrimidine-5-carbaldehyde through a series of standard transformations.[1]

Part 2: Palladium-Catalyzed Heck Coupling

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the arylation of alkenes.[2][3][4] In this protocol, we employ a palladium catalyst to couple 5-bromo-2-ethoxypyrimidine with ethyl acrylate, affording the desired propanoate ester.

Synthesis of this compound pyrimidine 5-bromo-2-ethoxypyrimidine reagents Pd(OAc)₂, P(o-tol)₃, Et₃N Toluene, 110 °C pyrimidine->reagents acrylate Ethyl acrylate acrylate->reagents product This compound reagents->product

Caption: Synthetic scheme for this compound.

Detailed Protocol for the Synthesis of this compound:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-ethoxypyrimidine (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Through a syringe, add anhydrous toluene (5 mL per mmol of 5-bromo-2-ethoxypyrimidine), followed by triethylamine (Et₃N, 2.0 eq) and ethyl acrylate (1.5 eq).

  • Reaction Execution: Heat the reaction mixture to 110 °C in an oil bath and stir vigorously for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pale yellow oil.

Rationale for Experimental Choices:

  • Catalyst System: The combination of Pd(OAc)₂ and P(o-tol)₃ is a robust and commonly used catalyst system for Heck reactions with aryl bromides. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.

  • Base: Triethylamine acts as a stoichiometric base to neutralize the hydrobromic acid (HBr) generated during the reaction, which is essential for regenerating the active Pd(0) catalyst.

  • Solvent and Temperature: Toluene is a suitable high-boiling solvent for this reaction. The elevated temperature provides the necessary activation energy for the oxidative addition of the aryl bromide to the palladium center.

Application in Heterocyclic Synthesis: Construction of a Dihydropyridopyrimidine Scaffold

The synthesized this compound is a versatile precursor for the construction of fused heterocyclic systems. Here, we describe its application in a base-mediated intramolecular cyclization to form a dihydropyridopyrimidine derivative. This transformation proceeds via an intramolecular Dieckmann-type condensation.

Cyclization to Dihydropyridopyrimidine propanoate This compound reagents 1. NaH, THF, reflux 2. H₃O⁺ workup propanoate->reagents product 6-Ethoxy-3,4-dihydro-2H-pyrido[4,5-d]pyrimidin-4-one reagents->product

Caption: Intramolecular cyclization to a dihydropyridopyrimidine.

Detailed Protocol for the Synthesis of 6-Ethoxy-3,4-dihydro-2H-pyrido[4,5-d]pyrimidin-4-one:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and quench carefully by the slow addition of water. Acidify the mixture with 1 M HCl to pH 5-6.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired dihydropyridopyrimidine.

Mechanistic Insights:

The reaction is initiated by the deprotonation of the carbon alpha to the ester carbonyl by sodium hydride, forming an enolate. This is followed by an intramolecular nucleophilic attack of the enolate on the pyrimidine ring, which is activated towards nucleophilic substitution. Subsequent elimination and tautomerization lead to the formation of the stable dihydropyridopyrimidine product.

Data Summary

The following table summarizes the expected data for the synthesized compounds. These values are based on typical results for similar compounds reported in the literature.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Key Analytical Data (Predicted)
This compoundC₁₁H₁₆N₂O₃224.2660-75¹H NMR (CDCl₃, 400 MHz): δ 8.45 (s, 2H), 4.40 (q, J = 7.1 Hz, 2H), 4.15 (q, J = 7.1 Hz, 2H), 2.90 (t, J = 7.5 Hz, 2H), 2.65 (t, J = 7.5 Hz, 2H), 1.40 (t, J = 7.1 Hz, 3H), 1.25 (t, J = 7.1 Hz, 3H). MS (ESI): m/z 225.1 [M+H]⁺.
6-Ethoxy-3,4-dihydro-2H-pyrido[4,5-d]pyrimidin-4-oneC₉H₁₁N₃O₂193.2055-70¹H NMR (DMSO-d₆, 400 MHz): δ 11.5 (br s, 1H), 8.60 (s, 1H), 4.30 (q, J = 7.0 Hz, 2H), 2.85 (t, J = 6.5 Hz, 2H), 2.50 (t, J = 6.5 Hz, 2H), 1.30 (t, J = 7.0 Hz, 3H). MS (ESI): m/z 194.1 [M+H]⁺.

Conclusion and Future Perspectives

This guide has detailed a practical and efficient methodology for the synthesis of this compound and its subsequent application in the construction of a valuable dihydropyridopyrimidine scaffold. The presented protocols are robust and can be adapted for the synthesis of a variety of related analogues. The versatility of the propanoate intermediate opens up avenues for the synthesis of a diverse range of fused pyrimidine systems, which are of significant interest in the development of novel therapeutic agents. Further exploration of the reactivity of this building block will undoubtedly lead to the discovery of new and innovative synthetic routes to complex heterocyclic compounds.

References

  • Sheetal, P. K. G., & Rawal, R. (n.d.). Heck reactions of aryl halides with ethyl acrylate, catalyzed by Pd(II)@MTP/PMs. ResearchGate. [Link]

  • Frost, L. (2001). High temperature Heck coupling of (2-bromo-5-methoxy-3-methylphenyl)-acetonitrile with ethyl acrylate. SyntheticPages. [Link]

  • (n.d.). Heck coupling of iodobenzene with ethyl acrylate catalyzed by GTLσ-A193Cp-PdNPs bionanohybrid as catalyst at different aqueous content. ResearchGate. [Link]

  • (2020). Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof.

Sources

Application Note & Protocol: A Validated Synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, field-tested protocol for the synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, a key intermediate in pharmaceutical research and development. The described methodology is built upon established chemical transformations, ensuring reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex heterocyclic compounds. Its structure, featuring a substituted pyrimidine ring linked to a propanoate side chain, makes it a versatile synthon for accessing a range of biologically active molecules. This protocol details a robust and efficient three-step synthesis commencing from the readily available 2-hydroxypyrimidine. The synthetic strategy involves an initial bromination and chlorination, followed by ethoxylation, and culminating in a palladium-catalyzed Heck coupling reaction with subsequent reduction.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through the following three-step sequence:

  • Step 1: Synthesis of 5-bromo-2-chloropyrimidine from 2-hydroxypyrimidine.

  • Step 2: Synthesis of 5-bromo-2-ethoxypyrimidine via nucleophilic substitution of the chloro group.

  • Step 3: Synthesis of this compound through a Heck reaction followed by catalytic hydrogenation.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Halogenation cluster_1 Step 2: Ethoxylation cluster_2 Step 3: Side-Chain Introduction A 2-Hydroxypyrimidine B 5-Bromo-2-chloropyrimidine A->B  POCl3, Toluene, Et3N C 5-Bromo-2-ethoxypyrimidine B->C  NaOEt, EtOH D Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate C->D  Ethyl Acrylate, Pd(OAc)2,  P(o-tolyl)3, Et3N, DMF E This compound (Final Product) D->E  H2, Pd/C, EtOH

Caption: Synthetic workflow for this compound.

Reagents and Materials

Reagent/MaterialGradeSupplierNotes
2-Hydroxypyrimidine≥98%Commercially Available
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableCorrosive and toxic, handle with extreme care in a fume hood.
TolueneAnhydrousCommercially Available
Triethylamine (Et₃N)≥99.5%Commercially Available
Sodium metal≥99%Commercially AvailableHighly reactive with water, handle with care.
Ethanol (EtOH)AnhydrousCommercially Available
Ethyl acrylate≥99%Commercially AvailableContains polymerization inhibitor.[1]
Palladium(II) acetate (Pd(OAc)₂)Catalyst gradeCommercially Available
Tri(o-tolyl)phosphine (P(o-tolyl)₃)≥97%Commercially Available
N,N-Dimethylformamide (DMF)AnhydrousCommercially Available
Palladium on carbon (10% Pd/C)Catalyst gradeCommercially Available
Hydrogen gas (H₂)High purityGas cylinderFlammable gas, use in a well-ventilated area with appropriate safety measures.
Ethyl acetate (EtOAc)ACS gradeCommercially AvailableFor extraction and chromatography.
n-HeptaneACS gradeCommercially AvailableFor recrystallization and chromatography.
Sodium sulfate (Na₂SO₄)AnhydrousCommercially AvailableFor drying organic layers.
Celite®Commercially AvailableFor filtration of the hydrogenation catalyst.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2-chloropyrimidine

This procedure is adapted from established methods for the halogenation of hydroxypyrimidines.[2][3]

  • Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-hydroxy-5-bromopyrimidine (35 g, 0.2 mol), phosphorus oxychloride (61.3 g, 0.4 mol), and anhydrous toluene (200 mL) under a nitrogen atmosphere.[2]

  • Addition of Base: At a temperature of 35 °C, slowly add triethylamine (40.5 g, 0.4 mol).[2]

  • Reaction: Heat the reaction mixture to 80-85 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the majority of the toluene and excess phosphorus oxychloride.

  • Carefully pour the reaction mixture into 500 mL of ice-cold water.

  • Adjust the pH of the aqueous solution to 8-9 with a 20% aqueous sodium carbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a mixture of ethyl acetate and n-heptane to afford 5-bromo-2-chloropyrimidine as a solid.

Step 2: Synthesis of 5-Bromo-2-ethoxypyrimidine

This step involves a nucleophilic aromatic substitution of the chloride with ethoxide.

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (250 mL). Carefully add sodium metal (5.5 g, 0.24 mol) in small portions to the ethanol. Stir the mixture until all the sodium has dissolved.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a solution of 5-bromo-2-chloropyrimidine (38.8 g, 0.2 mol) in anhydrous ethanol (50 mL) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • Remove the ethanol under reduced pressure.

  • Add water (200 mL) to the residue and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to give 5-bromo-2-ethoxypyrimidine.

Step 3: Synthesis of this compound

This final step involves a Heck coupling reaction to introduce the acrylate moiety, followed by a reduction of the double bond. The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.[4][5]

Part A: Heck Reaction - Synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate

  • Reaction Setup: In a 250 mL Schlenk flask under an argon atmosphere, combine 5-bromo-2-ethoxypyrimidine (21.7 g, 0.1 mol), palladium(II) acetate (0.224 g, 1 mol%), tri(o-tolyl)phosphine (0.61 g, 2 mol%), and anhydrous N,N-dimethylformamide (DMF, 100 mL).

  • Addition of Reagents: To this mixture, add ethyl acrylate (12.0 g, 0.12 mol) and triethylamine (15.2 g, 0.15 mol).

  • Reaction: Heat the reaction mixture to 100 °C for 12 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water (300 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with water (2 x 100 mL) and brine (100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer. The crude Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate is purified by column chromatography on silica gel.

Part B: Catalytic Hydrogenation - Synthesis of this compound

  • Reaction Setup: Dissolve the purified Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate (from Part A) in ethanol (150 mL) in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% palladium on carbon (10% w/w of the substrate) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (balloon pressure or a Parr hydrogenator at 50 psi) and stir vigorously at room temperature for 16 hours.

  • Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product can be further purified by vacuum distillation or column chromatography if necessary.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

Safety Precautions

  • All experimental procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and toxic; handle with extreme caution and have an appropriate quenching agent (e.g., sodium bicarbonate solution) readily available.

  • Sodium metal is highly reactive with water and moisture; handle under an inert atmosphere or in a dry environment.

  • Hydrogen gas is flammable; ensure there are no ignition sources in the vicinity during the hydrogenation step.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • PrepChem. (n.d.). Synthesis of ethyl acrylate.
  • RSC Publishing. (n.d.). Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process.
  • Wikipedia. (2024). Ethyl acrylate.
  • ResearchGate. (2025). Study on the synthesis of ethyl acrylate via catalytic distillation.
  • Taylor & Francis. (n.d.). Full article: Synthesis of Ethyl Acrylate-Methyl Acrylate Copolymers via Emulsion Polymerization.
  • Wikipedia. (2024). Heck reaction.
  • ResearchGate. (n.d.). Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine....
  • ResearchGate. (n.d.). Reagents and conditions employed in the Heck coupling reaction.
  • RSC Publishing. (n.d.). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.
  • Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • ChemicalBook. (2025). Synthesis Methods of 5-Bromo-2-chloropyrimidine.
  • National Institutes of Health. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • Google Patents. (n.d.). CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Wikipedia. (2024). Thiamine.
  • MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
  • Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • Eureka | Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • PubMed. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • Frontiers. (2017). Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies.
  • MDPI. (n.d.). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • ChemSynthesis. (2025). ethyl 3-phenylpropanoate.
  • National Center for Biotechnology Information. (n.d.). Ethyl Acrylate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide.
  • ResearchGate. (2025). (PDF) Ethyl 3-(1,3-benzodioxol-5-yl)acrylate.
  • National Institutes of Health. (n.d.). (E)-Ethyl 2-cyano-3-(furan-2-yl)acrylate - PMC.
  • National Institutes of Health. (n.d.). Ethyl 3-(2,4-difluorophenoxy)-2-(4-methoxyphenyl)acrylate - PMC.
  • National Institutes of Health. (2026). Ethyl Acrylate | C5H8O2 | CID 8821.

Sources

Application Note: Comprehensive Characterization of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the analytical methods for the characterization of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate (CAS No: 1314534-00-3), a key intermediate in pharmaceutical synthesis.[1] The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. This document outlines methodologies for spectroscopic and chromatographic analysis, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The causality behind experimental choices and the integration of these techniques for a holistic understanding of the molecule are emphasized.

Introduction

This compound is a substituted pyrimidine derivative with a molecular formula of C11H16N2O3. Its structural integrity and purity are critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). A multi-faceted analytical approach is essential to unambiguously determine its chemical structure, quantify its purity, and identify potential impurities. This guide presents a suite of validated analytical techniques that, when used in concert, provide a comprehensive characterization of the molecule.

Spectroscopic Characterization

Spectroscopic methods are fundamental to elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are indispensable for confirming the identity and structural integrity of the target compound.

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. Chemical shifts, signal multiplicity (splitting patterns), and integration values are used to piece together the molecular structure.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

Expected ¹H NMR Data:

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Pyrimidine-H~8.5s2H-
-O-CH₂ -CH₃ (ethoxy)~4.5q2H~7.1
-O-CH₂ -CH₃ (propanoate)~4.1q2H~7.1
-CH₂ -CH₂-COOEt~2.9t2H~7.5
-CH₂-CH₂ -COOEt~2.6t2H~7.5
-O-CH₂-CH₃ (ethoxy)~1.4t3H~7.1
-O-CH₂-CH₃ (propanoate)~1.2t3H~7.1

Rationale: The chemical shifts are predicted based on the electronic environment of the protons. For instance, the pyrimidine protons are expected to be the most deshielded due to the aromatic and electron-withdrawing nature of the ring nitrogens. The methylene protons adjacent to oxygen atoms are also shifted downfield. The splitting patterns arise from spin-spin coupling with neighboring protons, providing connectivity information.

Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon signal is indicative of its functional group and electronic environment.

Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Parameters:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: 512-1024 scans due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2 seconds.

Expected ¹³C NMR Data:

Assignment Chemical Shift (δ, ppm)
C=O (ester)~172
Pyrimidine C (quaternary)~165
Pyrimidine CH~158
Pyrimidine C (quaternary)~120
-O-C H₂-CH₃ (ethoxy)~65
-O-C H₂-CH₃ (propanoate)~61
-C H₂-CH₂-COOEt~32
-CH₂-C H₂-COOEt~25
-O-CH₂-C H₃ (ethoxy)~14
-O-CH₂-C H₃ (propanoate)~14
Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, minimizing fragmentation and providing a clear molecular ion peak.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an ESI source.

  • Parameters (Positive Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI+).

    • Capillary Voltage: 3-4 kV.

    • Drying Gas Flow: 5-10 L/min.

    • Drying Gas Temperature: 250-350 °C.

Expected Results: The primary ion observed will be the protonated molecule [M+H]⁺.

  • Molecular Formula: C₁₁H₁₆N₂O₃

  • Exact Mass: 224.1161

  • Expected [M+H]⁺: 225.1239

Rationale: High-resolution mass spectrometry allows for the determination of the elemental composition from the accurate mass measurement, providing strong evidence for the compound's identity.

Chromatographic Analysis

Chromatography is essential for assessing the purity of this compound and for quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity determination and quantification, a reversed-phase HPLC (RP-HPLC) method is typically employed. A well-developed HPLC method is crucial for stability testing and quality control.[2][3]

Protocol: Purity Determination and Assay

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • Start with a higher polarity mobile phase and gradually increase the organic component to elute the compound and any less polar impurities. A typical gradient might be:

Time (min) %A %B
09010
201090
251090
269010
309010
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).

Rationale: This RP-HPLC method provides a robust means to separate the target compound from potential starting materials, by-products, and degradation products. The use of a gradient ensures that compounds with a range of polarities can be effectively separated and quantified.

Integrated Analytical Workflow

An effective characterization of this compound relies on the logical integration of these analytical techniques.

Sources

Application Notes & Protocols: Safe Handling and Storage of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

A Note on This Guidance: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is not available. The following protocols and recommendations have been synthesized by our senior application scientists based on an analysis of the compound's core chemical structures: the ethyl propanoate group and the 2-ethoxypyrimidine moiety. This guide is built upon established safety protocols for handling flammable liquid esters and biologically active heterocyclic compounds. All procedures should be performed in conjunction with a site-specific risk assessment conducted by qualified personnel.

Compound Profile and Inferred Physicochemical Properties

This compound is a substituted pyrimidine derivative, a class of compounds significant in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of therapeutic agents.[1][2] Its structure suggests it is a liquid organic ester with potential flammability and biological activity.

Chemical Structure:

The properties listed below are estimated based on the closely related analog, Ethyl Propionate, and general characteristics of substituted pyrimidines.

PropertyInferred Value / CharacteristicRationale & Reference
Molecular Formula C₁₁H₁₆N₂O₃Derived from chemical structure.
Molecular Weight 224.26 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquidTypical appearance for similar organic esters.[3]
Odor Fruity, ester-likeCharacteristic of the ethyl propanoate group.
Boiling Point > 100 °CExpected to be higher than Ethyl Propionate (99 °C) due to the larger pyrimidine moiety.
Flash Point Estimated < 60 °CThe presence of the ethyl ester group suggests the compound is likely a flammable liquid.[3] This places it in a category requiring careful control of ignition sources.[4]
Solubility Soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate); low water solubility.Typical for organic esters.
Vapor Density > 1 (Heavier than air)Vapors are expected to be denser than air and may accumulate in low-lying areas.[5]

Hazard Identification and Risk Assessment (Inferred)

A thorough risk assessment is mandatory before handling this compound. The primary hazards are inferred from its functional groups.

  • Flammability: As a liquid ester, the most significant immediate hazard is flammability. Vapors can form ignitable mixtures with air and travel to a distant ignition source, causing a flashback.[6]

  • Health Hazards:

    • Eye Irritation: Direct contact with organic esters can cause significant eye irritation.[3]

    • Skin Irritation: Prolonged or repeated skin contact may cause irritation and dermatitis due to the defatting action of solvents on the skin.[7]

    • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[8]

    • Unknown Systemic Toxicity: Pyrimidine derivatives exhibit a vast range of biological activities, from therapeutic to toxic.[1][9][10] Without specific toxicological data, the compound should be handled as potentially toxic and exposure should be minimized. The catabolism of pyrimidines can release metabolites whose effects are compound-specific.[11][12]

  • Reactivity:

    • Incompatible Materials: Reacts with strong oxidizing acids, which can cause a vigorous, exothermic reaction.[13] Also incompatible with strong bases and acids, which can catalyze hydrolysis of the ester group.

Protocols for Safe Handling

Adherence to these protocols is essential to minimize exposure and mitigate risks.

Engineering Controls

The causality for using engineering controls is to create a physical barrier between the researcher and the chemical hazard.

  • Fume Hood: All handling of this compound, including weighing, dispensing, and transferring, MUST be conducted inside a certified chemical fume hood.[14] This is critical to prevent the accumulation of flammable vapors and to minimize inhalation exposure.[15]

  • Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive vapors that may escape primary containment.[16]

Personal Protective Equipment (PPE)

The selection of PPE is based on preventing all potential routes of exposure (dermal, ocular, inhalation).

  • Eye and Face Protection: Chemical splash goggles are mandatory.[17] For operations with a higher risk of splashing (e.g., transferring large volumes), a face shield should be worn in addition to goggles.[18]

  • Hand Protection: Nitrile or butyl rubber gloves are recommended for handling organic esters and solvents.[18][19] Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected.

  • Protective Clothing: A flame-resistant lab coat is preferred. At a minimum, a 100% cotton lab coat should be worn.[6] Synthetic materials should be avoided as they can melt onto the skin in a fire.[20] Ensure clothing minimizes exposed skin, and wear closed-toe shoes.[21]

Spill Response Protocol

Rapid and safe response to a spill is critical to prevent a fire or significant exposure.

  • Alert Personnel: Immediately alert all personnel in the area and evacuate if the spill is large or if vapors are significant.

  • Control Ignition Sources: Extinguish all nearby flames and turn off spark-producing equipment.[13]

  • Containment: For small spills (<100 mL) within a fume hood, trained personnel should:

    • Absorb the spill using a non-combustible absorbent material like sand, diatomaceous earth, or a commercial solvent spill pad.[13]

    • Use only non-sparking tools for cleanup.

    • Place the absorbed material into a sealable, properly labeled container for hazardous waste disposal.

  • Ventilation: Ventilate the affected area thoroughly.

  • Large Spills: For spills outside of a fume hood or larger than 100 mL, evacuate the area immediately and contact the institution's Environmental Health and Safety (EHS) department.

Waste Disposal Protocol

Chemical waste must be segregated and disposed of according to institutional and regulatory guidelines.

  • Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable labware, in a dedicated, clearly labeled hazardous waste container.[6][15]

  • Labeling: The waste container must be labeled "Flammable Organic Waste" and list all chemical constituents, including the full name of this compound.

  • Segregation: Do not mix this waste stream with incompatible waste, such as strong oxidizers.

  • Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program.[4][22] Do not pour this chemical down the drain.[15]

Storage Protocols

Proper storage is a primary control measure to prevent fire, degradation, and accidental release.

Storage Conditions Workflow

The following diagram outlines the decision-making process for appropriate storage.

start Receive Compound check_container Inspect Container Integrity start->check_container flammable_cabinet Store in a Flammable Liquid Storage Cabinet check_container->flammable_cabinet Container OK location Ensure Cabinet is in a Cool, Dry, Well-Ventilated Area flammable_cabinet->location segregate Segregate from Incompatible Materials (Oxidizers, Acids, Bases) location->segregate log Log in Chemical Inventory segregate->log end_storage Securely Stored log->end_storage

Caption: Workflow for the safe storage of this compound.

Detailed Storage Requirements
  • Location: Store in a dedicated, approved flammable liquid storage cabinet.[20][23] These cabinets are designed to protect the contents from fire for a specified period.[24]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[20] Do not store in standard or domestic refrigerators, which are not spark-proof.[24]

  • Ignition Sources: The storage area must be free of ignition sources such as open flames, hot surfaces, and spark-producing electrical equipment.[25]

  • Container: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[25] Ensure the container is properly labeled with the full chemical name and hazard warnings.

Incompatible Materials

The diagram below illustrates key incompatibilities to prevent dangerous reactions in storage.

Caption: Chemical incompatibilities for this compound.

References

  • Krajewska, U., & Różalski, M. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports, 59(2), 206–215. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(17), 4448–4457. [Link]

  • Brainly. (2023). What is the most commonly recommended PPE for solvent handling?[Link]

  • Cain, J. A., et al. (2020). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 295(38), 13247–13257. [Link]

  • MicroCare. Is Personal Protective Equipment Required When Working with Solvents?[Link]

  • Slideshare. Catabolism of pyrimidine nucleotides. [Link]

  • Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. [Link]

  • Singh, U. P., & Bhat, H. R. (1993). Synthesis and fungitoxicity of some pyrimidine derivatives. Mycopathologia, 123(2), 89–94. [Link]

  • MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety. [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. [Link]

  • Al-Juboori, W. A. H. (2015). Pharmacology Study of Pyrimidine Derivative. ResearchGate. [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. [Link]

  • The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]

  • MIT Environment, Health & Safety. Procedure for disposing of hazardous waste. [Link]

  • Al-Juboori, W. A. H. (2022). Synthesis, Characterization, Acute Toxicity and Investigation of the new Pyrimidine Derivative as antihyperlipidemic activity on Male Mice. Proceeding of 8th International Scientific Conference, College of Veterinary Medicine University of Basrah. [Link]

  • ewaste disposal, inc. How Do You Discard Class 3 Flammable Liquids List Chemicals?[Link]

  • Greenflow. (2024). How to Safely Dispose of Highly Flammable Chemicals. [Link]

  • Al-Masoudi, W. A., & Al-Amiery, A. A. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. International Journal of Science and Research, 4(6), 2319–7064. [Link]

  • University of Illinois Division of Research Safety. (2024). Flammable Liquids. [Link]

  • UC Santa Barbara Environmental Health & Safety. Flammables and Combustibles. [Link]

  • University of Nevada, Reno Environmental Health & Safety. (2025). Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids. [Link]

  • Princeton University Environmental Health and Safety. Flammable Liquid Handling Precautions. [Link]

  • University of Toronto Scarborough. Chemical handling and storage section 6. [Link]

  • Asif, M. (2017). Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. ResearchGate. [Link]

  • ResearchGate. (2020). Organic contaminants formed during fire extinguishing using different firefighting methods assessed by nontarget analysis. [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • Ramajayam, R., & Girija, K. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 519–534. [Link]

  • PubChem. Ethyl 3-(2-aminopyrimidin-5-yl)prop-2-enoate. [Link]

  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate. [Link]

  • Der Pharma Chemica. (2018). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. [Link]

  • Google Patents. US5463055A - Process for the production of 2-ethoxy-4,6-dihydroxypyrimidine or its alkali salts.
  • Grow Training Group. Handling Flammable Chemicals - Key Precautions To Take. [Link]

  • El-Sayed, N. F. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]

  • Ataman Kimya. ETHYL PROPIONATE. [Link]

  • Firesafe.org.uk. (2022). Safe Working with Flammable Substances. [Link]

  • Storemasta. (2024). Examples of Highly Flammable Chemicals Used in the Lab. [Link]

Sources

"Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate" safety precautions and MSDS

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Safety Protocol Research

I'm starting with Google searches to find the MSDS and safety data for "Ethyl 3-(2-ethoxypyrimidin-5-yl) propanoate." I'm also using its CAS number if available to enhance the search. In the meantime, I am searching for established laboratory practices concerning this substance.

Developing Application Note Structure

I'm now building the application note's framework. I'm focusing on hazard identification and safe handling. I'll include storage protocols, emergency procedures, and disposal methods, all backed by research and citations. Tables will summarize key safety data, and Graphviz diagrams will depict safe workflows. I'm preparing a detailed "References" section.

Searching MSDS Details

I've hit a roadblock. My search for the specific MSDS on "Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate" didn't turn up an exact match. Instead, I'm getting information for similar compounds, such as "Ethyl propionate". I am still refining my search terms to see if this yields success.

Structuring the Safety Guide

I'm now shifting gears, focusing on structuring the safety guide. Since a direct MSDS for the target compound is elusive, I'll build the guide from a risk assessment perspective. I'll synthesize data from related compounds, incorporating general lab safety principles, to meet the guide requirements. I aim to create a document with autonomy in structure, scientific integrity, proper citations, effective data presentation, clear protocols, and relevant diagrams.

Developing the Safety Protocols

I'm now integrating information from related esters and pyrimidine derivatives to build the detailed safety protocols. While no direct MSDS exists, I can use a risk assessment approach and synthesize data. I'll clearly note the MSDS limitation and rely on analogous compounds, general lab safety principles, and citations to ensure scientific integrity and autonomy, using relevant tables and diagrams.

Compiling Safety Data

I'm now integrating information from related esters and pyrimidine derivatives to build the detailed safety guide. Despite not finding a direct MSDS, I'll leverage a risk assessment, synthesizing data and citing analogous compounds. I will now add general lab safety principles, relevant tables, diagrams, and clear protocols while noting the MSDS limitation. I'm ready to proceed with generating the full response.

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate: A Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is a highly functionalized heterocyclic compound with significant potential as a versatile intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure incorporates a pyrimidine core, an ethoxy group susceptible to nucleophilic displacement, and an ethyl propanoate chain that allows for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis of this valuable building block and details its applications in subsequent chemical modifications, offering researchers and drug development professionals a practical toolkit for its utilization.

While direct literature on the applications of this compound is not extensively available, its utility can be expertly extrapolated from the well-established reactivity of its constituent functional groups. This document outlines a robust synthetic pathway to the title compound and subsequently explores its derivatization into key synthons, including the corresponding carboxylic acid, amides, and alcohol, as well as modifications to the pyrimidine ring itself.

Synthesis of this compound

The most strategic and efficient approach to the synthesis of this compound is through a Horner-Wadsworth-Emmons (HWE) olefination reaction, followed by catalytic hydrogenation. The HWE reaction is renowned for its ability to form carbon-carbon double bonds with high (E)-stereoselectivity and offers advantages over the classical Wittig reaction, such as the straightforward aqueous work-up to remove the phosphate byproduct.[1][2][3]

The overall synthetic workflow can be visualized as a two-step process starting from the readily accessible 2-ethoxypyrimidine-5-carbaldehyde.

Synthesis_Workflow A 2-Ethoxypyrimidine-5-carbaldehyde B Ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate A->B Horner-Wadsworth-Emmons Reaction C This compound B->C Catalytic Hydrogenation

Figure 1: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction utilizes a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding ylide in a Wittig reaction, to react with an aldehyde, yielding an alkene.[4][5] This protocol details the formation of the unsaturated ester intermediate.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Ethoxypyrimidine-5-carbaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an argon/nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Dissolve 2-ethoxypyrimidine-5-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate.

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation

The reduction of the carbon-carbon double bond of the acrylate intermediate is selectively achieved through catalytic hydrogenation, without affecting the pyrimidine ring under controlled conditions.[6]

Materials:

  • Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate

  • Palladium on carbon (Pd/C), 10 wt%

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate in a round-bottom flask.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield this compound, which can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.

Applications in Organic Synthesis

This compound is a versatile building block due to the presence of multiple reactive sites. The following sections detail protocols for key transformations.

Applications_Workflow A This compound B 3-(2-Ethoxypyrimidin-5-yl)propanoic acid A->B Ester Hydrolysis D 3-(2-Ethoxypyrimidin-5-yl)propan-1-ol A->D Ester Reduction E Ethyl 3-(2-(substituted)pyrimidin-5-yl)propanoate A->E SNAr Reaction F Ethyl 3-(2-ethoxytetrahydropyrimidin-5-yl)propanoate A->F Ring Hydrogenation C N-Aryl/Alkyl-3-(2-ethoxypyrimidin-5-yl)propanamide B->C Amide Coupling

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthetic transformation. This document provides in-depth, experience-based insights and actionable protocols to enhance yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield for the Heck coupling reaction between 5-bromo-2-ethoxypyrimidine and ethyl acrylate is consistently low. What are the most likely causes and how can I improve it?

Low yields in the Heck reaction are a common challenge and can often be attributed to several factors. The palladium-catalyzed C-C coupling between an aryl halide and an activated alkene is a nuanced process sensitive to catalyst activity, reaction conditions, and reagent quality.[1][2]

Troubleshooting Steps & Optimization Strategies:

  • Catalyst System Evaluation: The choice and handling of the palladium catalyst and its associated ligands are paramount.

    • Palladium Precursor: While Pd(OAc)₂ is commonly used, it requires in-situ reduction to the active Pd(0) species.[3] Consider using a pre-activated Pd(0) source like Pd₂(dba)₃. Different palladium precursors can significantly impact reaction outcomes.[4]

    • Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Electron-donating and sterically demanding ligands often improve reaction rates and yields.[5] Experiment with common ligands such as PPh₃, P(o-tolyl)₃, or more specialized ligands like SPhos.

    • Catalyst Loading: While higher catalyst loading can increase conversion, it also adds to the cost and can lead to more side products. Start with a loading of 1-2 mol% and optimize from there.

  • Reaction Conditions Optimization:

    • Base: The base is critical for regenerating the Pd(0) catalyst.[3] Common bases include triethylamine (NEt₃), diisopropylethylamine (DIPEA), and inorganic bases like K₂CO₃. The choice of base can influence the reaction rate and selectivity.

    • Solvent: Aprotic polar solvents like DMF, DMAc, or acetonitrile are typical choices. Ensure the solvent is anhydrous, as water can negatively impact the reaction.

    • Temperature: Heck reactions are typically run at elevated temperatures (80-120 °C). A temperature that is too low will result in a slow reaction, while a temperature that is too high can lead to catalyst decomposition and side reactions.

  • Reagent Quality:

    • 5-bromo-2-ethoxypyrimidine: Ensure the starting material is pure. Impurities can poison the catalyst.

    • Ethyl Acrylate: Use freshly distilled ethyl acrylate.[6] Ethyl acrylate can polymerize, especially if not properly inhibited or stored.[7][8] The presence of polymer will reduce the concentration of the active reagent and can complicate purification.

Experimental Protocol: Screening of Heck Reaction Conditions

ParameterCondition ACondition BCondition C
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(PPh₃)₄ (2 mol%)
Ligand PPh₃ (4 mol%)P(o-tolyl)₃ (2 mol%)None
Base NEt₃ (1.5 eq)K₂CO₃ (2.0 eq)DIPEA (1.5 eq)
Solvent DMFAcetonitrileDMAc
Temperature 100 °C90 °C110 °C

This table provides a starting point for a systematic optimization study.

Q2: I am observing significant formation of a byproduct that is difficult to separate from the desired product. What could this byproduct be and how can I minimize its formation?

The most common byproduct in this Heck reaction is the isomer resulting from β-hydride elimination from the alternative position, leading to ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate. Another possibility is the formation of Heck oligomers or polymers of ethyl acrylate.

Minimizing Byproduct Formation:

  • Control of Regioselectivity: The regioselectivity of the Heck reaction can be influenced by the ligand and the reaction conditions.[9]

    • Ligand Choice: Bulky phosphine ligands can favor the formation of the desired linear product over the branched isomer.

    • Additives: The addition of certain salts, like silver salts, can sometimes improve regioselectivity.

  • Preventing Polymerization:

    • Inhibitors: Ensure your ethyl acrylate contains an appropriate inhibitor like MEHQ (Monomethyl Ether of Hydroquinone).[6]

    • Reaction Time: Minimize the reaction time. Monitor the reaction by TLC or GC/MS and stop it once the starting material is consumed.

    • Temperature Control: Avoid excessively high temperatures which can promote polymerization.[7]

Purification Strategy:

If byproduct formation is unavoidable, careful purification is necessary. Flash column chromatography is often effective. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help separate the desired product from closely related impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.[10][11]

Q3: Are there alternative synthetic routes to this compound that might offer a higher yield?

Yes, a Suzuki-Miyaura coupling reaction is a viable and often higher-yielding alternative to the Heck reaction for this type of C-C bond formation.[12] This reaction involves the coupling of an organoboron reagent with an organic halide.[5]

Proposed Suzuki-Miyaura Route:

This approach would involve the reaction of 5-bromo-2-ethoxypyrimidine with an appropriate boron-containing propanoate derivative, such as ethyl 3-(dihydroxyboryl)propanoate or its corresponding boronic ester.

Advantages of the Suzuki-Miyaura Reaction:

  • Milder Reaction Conditions: Often proceeds at lower temperatures than the Heck reaction.

  • High Functional Group Tolerance: Tolerant of a wide variety of functional groups.

  • High Yields: Generally provides high yields of the desired product.

  • Readily Available Reagents: Organoboron reagents are often commercially available or can be readily prepared.[5]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reactants: 5-bromo-2-ethoxypyrimidine (1.0 eq), ethyl 3-(pinacolboranyl)propanoate (1.2 eq).

  • Catalyst System: Pd(dppf)Cl₂ (2-3 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Solvent: A mixture of a polar aprotic solvent (e.g., dioxane, DME) and water.

  • Temperature: 80-100 °C.

This method often leads to cleaner reactions and simpler purifications, potentially offering a significant improvement in overall yield.[13]

Q4: How can I effectively monitor the progress of my reaction to determine the optimal reaction time?

Effective reaction monitoring is crucial to maximize yield and minimize byproduct formation. The two most common techniques for this synthesis are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

TLC Monitoring:

  • Procedure: Spot the reaction mixture on a TLC plate alongside the starting material (5-bromo-2-ethoxypyrimidine).

  • Eluent: A mixture of hexane and ethyl acetate (e.g., 7:3 or 8:2 v/v) is a good starting point for the mobile phase.

  • Visualization: Use a UV lamp to visualize the spots. The product should have a different Rf value than the starting material.

  • Interpretation: The disappearance of the starting material spot indicates the completion of the reaction.

GC-MS Monitoring:

  • Procedure: Withdraw a small aliquot of the reaction mixture, quench it, and extract it with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Inject the organic layer into the GC-MS.

  • Interpretation: The gas chromatogram will show peaks corresponding to the starting material, product, and any byproducts. The mass spectrometer will confirm the identity of each peak. This method provides a more quantitative assessment of the reaction progress.

By carefully monitoring the reaction, you can avoid unnecessarily long reaction times that can lead to decomposition or the formation of side products.

Visualizing the Synthetic Pathways

To better understand the chemical transformations, the following diagrams illustrate the Heck and Suzuki-Miyaura reaction pathways.

Heck_Reaction 5-bromo-2-ethoxypyrimidine 5-bromo-2-ethoxypyrimidine Oxidative Addition Oxidative Addition 5-bromo-2-ethoxypyrimidine->Oxidative Addition Ethyl Acrylate Ethyl Acrylate Migratory Insertion Migratory Insertion Ethyl Acrylate->Migratory Insertion Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Reductive Elimination Reductive Elimination Base->Reductive Elimination Product This compound Oxidative Addition->Migratory Insertion Ar-Pd(II)-Br Beta-Hydride Elimination Beta-Hydride Elimination Migratory Insertion->Beta-Hydride Elimination Beta-Hydride Elimination->Product Beta-Hydride Elimination->Reductive Elimination H-Pd(II)-Br Reductive Elimination->Pd(0) Catalyst Regeneration

Caption: Catalytic cycle of the Heck reaction.

Suzuki_Reaction 5-bromo-2-ethoxypyrimidine 5-bromo-2-ethoxypyrimidine Oxidative Addition Oxidative Addition 5-bromo-2-ethoxypyrimidine->Oxidative Addition Propanoate Boronic Ester Ethyl 3-(pinacolboranyl)propanoate Transmetalation Transmetalation Propanoate Boronic Ester->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Activation of Boronic Ester Product This compound Oxidative Addition->Transmetalation Ar-Pd(II)-Br Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Ar-Pd(II)-R Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

  • Patsnap Eureka. (2025, July 22). Optimizing Ethyl Propanoate Processes in Pharmaceutical Production.
  • Organic Chemistry Portal. Heck Reaction.
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates.
  • Google Patents. (n.d.). CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Cedre.fr. (n.d.). Ethyl acrylate - Chemical Response Guide.
  • Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • ChemicalBook. (n.d.). ethyl 3-(2-methoxypyrimidin-5-yl)propanoate | 224776-36-7.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka.
  • ChemRxiv. (n.d.). Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis.
  • LG Chem. (n.d.). Ethyl Acrylate.
  • ResearchGate. (2023, October 30). Development of a Practical Synthetic Method for Clinical Candidate 3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy} phenyl)propanoic acid (P218) and Its Hydroxylated Metabolites.
  • Chemistry LibreTexts. (2023, June 30). Heck Reaction.
  • MDPI. (n.d.). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.
  • National Center for Biotechnology Information. (n.d.). Ethyl Acrylate. PubChem.
  • Googleapis.com. (2011, May 11). EP 2 522 662 A1.
  • ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands.
  • China 2-(2-Ethoxyethoxy)ethyl Acrylate Manufacturers Suppliers Factory. (n.d.).
  • MDPI. (n.d.). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014.
  • MDPI. (n.d.). Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor.
  • JEOL USA Inc. (n.d.). Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl) Acet.
  • ResearchGate. (2025, August 7). ChemInform Abstract: Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki-—Miyaura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. | Request PDF.
  • MDPI. (n.d.). Synthesis, Optimization, Antifungal Activity, Selectivity, and CYP51 Binding of New 2-Aryl-3-azolyl-1-indolyl-propan-2-ols.
  • Science and Education Publishing. (2017, July 6). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity.
  • Google Patents. (n.d.). CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • National Center for Biotechnology Information. (2026, January 10). Ethyl 3-(2-aminopyrimidin-5-yl)prop-2-enoate. PubChem.

Sources

Technical Support Center: Purification of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the purification of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during chromatographic purification of this and structurally related compounds.

Introduction to the Chromatographic Challenge

This compound is a moderately polar molecule featuring a pyrimidine core. The presence of nitrogen atoms in the pyrimidine ring renders it π-deficient, influencing its interaction with stationary phases.[1][2] The ethoxy and ethyl propanoate substituents contribute to its overall polarity and potential for hydrogen bonding. Successful purification by chromatography hinges on a careful selection of stationary and mobile phases to achieve adequate resolution from starting materials, by-products, and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for chromatographic purification of this compound?

For a compound with the structural features of this compound, normal-phase chromatography on silica gel is the most common and cost-effective starting point.[3]

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm particle size) is recommended.

  • Mobile Phase (Eluent): A good initial solvent system to evaluate via Thin-Layer Chromatography (TLC) is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate.[4] A starting gradient of 10-50% ethyl acetate in hexanes is a reasonable range to explore.[5]

Q2: How do I effectively develop a suitable mobile phase using Thin-Layer Chromatography (TLC)?

TLC is an indispensable tool for rapidly optimizing your mobile phase before committing to a column run.

Protocol for TLC Method Development:

  • Spotting: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen solvent system (e.g., 20% ethyl acetate in hexanes). Ensure the solvent level is below the spotting line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate or iodine).

  • Rf Calculation: Calculate the Retention Factor (Rf) for your target compound. The ideal Rf value for good separation on a flash column is typically between 0.2 and 0.4.[3]

  • Optimization:

    • If the Rf is too low (<0.2): Your compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increase the concentration of ethyl acetate).

    • If the Rf is too high (>0.4): Your compound is moving too quickly with the solvent. Decrease the polarity of the mobile phase by decreasing the percentage of the more polar solvent.

Q3: My pyrimidine compound appears to be degrading on the silica gel column. What can I do?

The pyrimidine ring, being electron-deficient, can be susceptible to degradation on acidic silica gel.

Troubleshooting Steps:

  • Confirm Instability: Perform a 2D TLC. Spot your compound on a TLC plate, run it in your chosen solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear, your compound is likely degrading on the silica.

  • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et3N): Add 0.1-1% triethylamine to your eluent. This will compete for the acidic sites on the silica, preventing your compound from interacting with them. Be aware that triethylamine will need to be removed from your final product.

    • Ammonia in Methanol: For more polar solvent systems, a solution of 10% ammonia in methanol can be used as the polar component in a solvent system with dichloromethane.[5]

  • Alternative Stationary Phases:

    • Alumina (Neutral or Basic): Alumina can be a good alternative to silica for acid-sensitive compounds.[3]

    • Reversed-Phase Chromatography: If degradation persists, consider switching to reversed-phase chromatography (e.g., C18 silica) with a polar mobile phase like water and acetonitrile or methanol.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution of Impurities - Inappropriate mobile phase polarity.- Column overloading.- Optimize Mobile Phase: Re-evaluate your TLC with different solvent systems. Try a different solvent combination (e.g., dichloromethane/methanol).- Run a Gradient: Start with a less polar mobile phase and gradually increase the polarity during the column run.- Reduce Sample Load: Ensure the amount of crude material is appropriate for the column size. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
Peak Tailing - Interaction of the basic nitrogen atoms of the pyrimidine ring with acidic silanol groups on the silica surface.- Column overloading.- Add a Basic Modifier: Incorporate 0.1-1% triethylamine into your mobile phase.- Switch to a Different Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase column.- Reduce Sample Concentration: Dilute your sample before loading it onto the column.
Peak Fronting - Sample is too concentrated.- Sample is poorly soluble in the mobile phase.- Dilute the Sample: Reduce the concentration of your sample before loading.- Improve Solubility: Dissolve the sample in a minimal amount of a slightly more polar solvent than the initial mobile phase for loading. If solubility is a major issue, consider the "dry loading" technique.
Low or No Recovery of the Compound - Compound is too polar and is not eluting from the column.- Compound has degraded on the column.- Increase Mobile Phase Polarity: Significantly increase the percentage of the polar solvent in your eluent.- Check for Degradation: Perform a 2D TLC to assess stability on silica.- Use a Different Stationary Phase: Switch to a less acidic stationary phase like alumina or consider reversed-phase chromatography.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into your column and use gentle air pressure to pack the bed uniformly. Ensure there are no cracks or air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve your crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica bed.

    • Dry Loading: If your compound has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with your starting mobile phase. If a gradient is required, incrementally increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Diagrams and Visualizations

Workflow for Method Development and Troubleshooting

workflow cluster_dev Method Development cluster_trouble Troubleshooting TLC 1. TLC Analysis (e.g., 20% EtOAc/Hex) Rf_check 2. Check Rf (Ideal: 0.2-0.4) TLC->Rf_check Adjust_polarity 3. Adjust Polarity Rf_check->Adjust_polarity Rf not ideal Column 4. Run Column Rf_check->Column Rf is ideal Adjust_polarity->TLC Poor_sep Poor Separation Column->Poor_sep Tailing Peak Tailing Column->Tailing Degradation Degradation Column->Degradation Gradient Use Gradient Elution Poor_sep->Gradient Add_modifier Add Et3N / NH3 Tailing->Add_modifier Change_SP Change Stationary Phase (Alumina / C18) Degradation->Change_SP Add_modifier->Column Change_SP->Column

Caption: Workflow for chromatographic purification.

References

  • Cieplik, J., Stolarczyk, M., Pluta, J., Gubrynowicz, O., Bryndal, I., Lis, T., & Mikulewicz, M. (Year). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 68(1), 57-66.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert.
  • Pyrimidine. Wikipedia.
  • Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. NINGBO INNO PHARMCHEM CO.,LTD.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. (2018).
  • Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry.
  • Thin Layer Chrom
  • Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare.
  • Thin Layer Chromatography: What are the principles and hints in choosing a solvent system for good separ
  • INFLUENCE OF CHROMATOGRAPHY CONDITIONS ON THE RETENTION OF SOME ISOQUINOLINE AND PYRIMIDINONE DERIVATIVES. World Bulletin of Management and Law. (2023).
  • Technical Support Center: Purifying Pyrimidine Derivatives by Column Chrom
  • Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach. PMC - NIH. (2025).

Sources

Technical Support Center: Synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this valuable intermediate. Here, we provide in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to help you navigate the complexities of this synthesis.

Introduction: The Challenge of Pyrimidine C-C Coupling

This compound is a key building block in the synthesis of various pharmaceutical agents. Its preparation most commonly involves a palladium-catalyzed Heck cross-coupling reaction. While powerful, this reaction is often plagued by low yields when applied to electron-deficient nitrogen-containing heterocycles like pyrimidines. The lone pair of electrons on the pyrimidine's nitrogen atoms can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Furthermore, side reactions such as starting material dehalogenation and product polymerization can significantly reduce the overall yield.[3]

This guide will focus on the Heck reaction pathway, dissecting common failure points and providing a logical framework for troubleshooting and optimization.

Primary Synthetic Route: The Mizoroki-Heck Reaction

The most direct and commonly employed route is the Mizoroki-Heck reaction between a 5-halo-2-ethoxypyrimidine and ethyl acrylate.[4] The general scheme is presented below:

(Image: General scheme for the Heck reaction synthesis)

The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, base, and reaction conditions to favor the desired product formation over competing side reactions.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My reaction has stalled. I'm observing very low conversion of my 5-halopyrimidine starting material. What are the likely causes?

This is the most common issue and can typically be traced back to the catalytic system.

Answer: Low or no conversion is primarily an issue of an inactive or insufficient amount of the active Pd(0) catalyst. Consider the following factors:

  • Catalyst & Ligand Integrity: The active catalyst is a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂). This reduction requires a suitable ligand, typically a phosphine. The pyrimidine substrate itself can act as an inhibitory ligand, making the choice of an external phosphine ligand critical.[5]

    • Actionable Advice: Use a bulky, electron-rich phosphine ligand like tri(o-tolyl)phosphine (P(o-tol)₃) or specialized Buchwald ligands (e.g., XPhos). These ligands facilitate the initial oxidative addition step and can prevent the pyrimidine nitrogen from deactivating the palladium center.[3]

  • Solvent Quality: Palladium catalysts are sensitive to oxygen and water.

    • Actionable Advice: Ensure your solvent (e.g., DMF, Dioxane, Acetonitrile) is anhydrous and thoroughly degassed before use. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.

  • Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.

    • Actionable Advice: If using an organic base like triethylamine (Et₃N), ensure it is fresh and pure. For inorganic bases like potassium carbonate (K₂CO₃) or sodium acetate (NaOAc), ensure they are finely powdered and anhydrous to maximize surface area and reactivity.

  • Reactivity of the Halide: The carbon-halogen bond strength is critical.

    • Actionable Advice: The reactivity order is I > Br > OTf >> Cl. If you are using 5-chloro-2-ethoxypyrimidine, the oxidative addition step is likely very slow. Consider converting it to the 5-bromo or 5-iodo derivative to improve reactivity.

Q2: My reaction is messy. I see product formation, but also significant byproducts like dehalogenated pyrimidine and a dark, insoluble material. How can I improve selectivity?

The formation of byproducts indicates that undesired reaction pathways are competing with your main objective.

Answer: These symptoms point towards side reactions involving the catalyst and starting materials.

  • Dehalogenation: This occurs when the palladium intermediate, after oxidative addition, is reduced before coupling, leading to the formation of 2-ethoxypyrimidine. This can be exacerbated by certain bases or high temperatures.[3]

    • Actionable Advice: Switch from an organic amine base to an inorganic base like K₂CO₃. Sometimes, lowering the reaction temperature by 10-20 °C can disfavor this pathway.

  • Polymerization: The dark, insoluble material is likely poly(ethyl acrylate), formed via radical polymerization at elevated temperatures.

    • Actionable Advice: Add a radical inhibitor, such as hydroquinone or phenothiazine (typically 0.1 mol%), to the reaction mixture before heating.

  • Catalyst Decomposition: At excessively high temperatures, the palladium catalyst can decompose into inactive palladium black.

    • Actionable Advice: Do not overheat the reaction. The optimal temperature is often a balance between achieving a reasonable reaction rate and maintaining catalyst stability. An initial screen from 80 °C to 120 °C is recommended.

Q3: The reaction works, but my yield is consistently low (e.g., 30-50%). What is a systematic approach to optimize the yield?

A low but consistent yield is an excellent starting point for optimization. A systematic approach is key to identifying the most influential parameters.

Answer: A Design of Experiments (DoE) approach, or a simpler one-variable-at-a-time (OVAT) screening, can be highly effective. We recommend screening the following parameters, as they often have the most significant impact on Heck reactions involving heteroaryl halides.

Table 1: Key Parameters for Heck Reaction Optimization
ParameterCondition A (Baseline)Condition BCondition CRationale & Comments
Pd Source Pd(OAc)₂ (2 mol%)PdCl₂(PPh₃)₂ (2 mol%)Pd(PPh₃)₄ (2 mol%)Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can sometimes improve initiation.
Ligand PPh₃ (4 mol%)P(o-tol)₃ (4 mol%)XPhos (4 mol%)Bulky, electron-rich ligands often accelerate oxidative addition and prevent catalyst inhibition.[3]
Base Et₃N (1.5 eq)K₂CO₃ (2.0 eq)Cs₂CO₃ (2.0 eq)Inorganic bases can prevent dehalogenation. Carbonates are often effective.[2]
Solvent DMFDioxaneAcetonitrile (ACN)Solvent polarity can influence catalyst solubility and stability.
Temperature 100 °C80 °C120 °CBalance reaction rate against catalyst decomposition and side reactions.

Start with your current conditions as a baseline and modify one parameter at a time, analyzing the reaction mixture by LC-MS or GC-MS to quantify the conversion and formation of byproducts.

Q4: Purification is difficult. The product is an oil and is hard to separate from impurities. What are some effective purification strategies?

Purification of polar, medium-molecular-weight oils can be challenging.

Answer: A multi-step purification strategy is often necessary.

  • Aqueous Workup: After the reaction, cool the mixture and dilute it with a solvent like ethyl acetate or dichloromethane. Wash thoroughly with water to remove the bulk of the solvent (e.g., DMF) and inorganic salts. A wash with a mild acid (e.g., 1M HCl) can remove residual amine bases, followed by a brine wash.

  • Removal of Palladium: Residual palladium can complicate NMR spectra and downstream reactions. Stirring the organic solution with a thiol-functionalized silica gel (scavenger resin) for a few hours can effectively remove dissolved palladium.

  • Flash Column Chromatography: This is typically the most effective method.

    • Stationary Phase: Standard silica gel is usually sufficient.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 40%) is a good starting point. The product is moderately polar and should elute cleanly.

  • Distillation: If the product is thermally stable, high-vacuum distillation using a Kugelrohr apparatus can be an excellent final purification step for removing non-volatile impurities.[6][7]

Visualized Workflows and Mechanisms

To better understand the process, we've included diagrams for the catalytic cycle and a general troubleshooting workflow.

Heck_Catalytic_Cycle cluster_main Heck Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OA Oxidative Addition (Rate-Limiting Step) Pd(0)L2->OA + Ar-X Intermediate1 Ar-Pd(II)-X(L)2 OA->Intermediate1 MI Migratory Insertion Intermediate2 Ar-Alkene-Pd(II)-X(L)2 MI->Intermediate2 BHE β-Hydride Elimination Intermediate3 Product-Pd(II)-H(L)2 BHE->Intermediate3 RE Reductive Elimination RE->Pd(0)L2 - Base-HX - Product Intermediate1->MI + Alkene Intermediate2->BHE Intermediate3->RE + Base

Caption: The catalytic cycle of the Heck Reaction.

Troubleshooting_Workflow start Low Yield Observed check_conversion Is Starting Material Consumed? start->check_conversion check_purity Check Starting Material Purity (NMR, GC) check_conversion->check_purity No check_mass_balance Is Mass Balance Poor? check_conversion->check_mass_balance Yes check_reagents Verify Catalyst, Ligand, and Base Quality check_purity->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize Systematically Optimize (See Table 1) check_conditions->optimize check_side_products Identify Byproducts (LC-MS, GC-MS) check_mass_balance->check_side_products check_purification Is Yield Lost During Workup/Purification? check_mass_balance->check_purification No obvious byproducts dehalogenation Dehalogenation Issue? -> Change Base/Temp check_side_products->dehalogenation Dehalogenated SM Found polymerization Polymerization Issue? -> Add Inhibitor check_side_products->polymerization Insoluble Polymer Found optimize_workup Optimize Extraction and Washes check_purification->optimize_workup optimize_chroma Optimize Chromatography (Solvent System, Loading) optimize_workup->optimize_chroma

Caption: A decision tree for troubleshooting low-yield reactions.

Recommended Starting Protocol

This protocol serves as a robust starting point, incorporating several best practices to mitigate common issues.

Materials:

  • 5-Bromo-2-ethoxypyrimidine (1.0 eq)

  • Ethyl acrylate (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq, finely powdered and dried)

  • Hydroquinone (0.001 eq, optional)

  • Anhydrous Dioxane

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate.

  • Add 5-bromo-2-ethoxypyrimidine, Pd(OAc)₂, tri(o-tolyl)phosphine, and hydroquinone (if used).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Via syringe, add anhydrous, degassed dioxane, followed by ethyl acrylate.

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (10 volumes) and filter through a pad of celite to remove inorganic salts and precipitated palladium.

  • Wash the filtrate with water (3x) and then brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the resulting crude oil via flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure product.

References

  • Patsnap Eureka. (2025, July 22).
  • Patsnap Eureka. (2025, July 22). Ethyl Propanoate in Organic Acid Production: Process Improvements.
  • Patsnap Eureka. (2025, July 22).
  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Benchchem. (n.d.).
  • Patsnap Eureka. (2025, July 22).
  • Dalton Transactions (RSC Publishing). (n.d.). Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes.
  • RSC Advances. (2022, July 8). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)
  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines.
  • ResearchGate. (n.d.). Reagents and conditions employed in the Heck coupling reaction.
  • Patsnap Eureka. (2025, July 22).
  • ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition.
  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • NIH. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Screening and optimization of the reaction conditions for the enantioselective Michael addition.
  • MDPI. (n.d.).
  • Semantic Scholar. (n.d.).
  • MDPI. (n.d.). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)
  • ResearchGate. (n.d.). Optimization of the asymmetric Michael addition.
  • Sci-Hub. (2003).
  • Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Patsnap Eureka. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)

Sources

Technical Support Center: Reaction Condition Optimization for Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This document is designed for researchers, chemists, and process development professionals who are utilizing this important intermediate in their synthetic workflows. As this compound is a key building block in the development of various pharmaceutical agents, achieving a robust, high-yielding, and reproducible synthesis is paramount.

The most common and industrially relevant synthetic route to this compound is the Mizoroki-Heck reaction.[1] This guide is structured to provide in-depth, field-proven insights into optimizing this specific palladium-catalyzed cross-coupling reaction between 5-bromo-2-ethoxypyrimidine and ethyl acrylate. We will address common challenges, provide detailed troubleshooting protocols, and answer frequently asked questions to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis?

The synthesis is typically achieved via a Mizoroki-Heck cross-coupling reaction.[1] The reaction involves the coupling of an aryl halide (5-bromo-2-ethoxypyrimidine) with an activated alkene (ethyl acrylate) using a palladium catalyst and a base.[2]

Reaction: 5-bromo-2-ethoxypyrimidine + Ethyl Acrylate → this compound (in the presence of a Pd catalyst and base).

Q2: What is the best palladium catalyst and ligand combination for this reaction?

The choice of catalyst and ligand is critical. For electron-deficient heterocyclic systems like pyrimidines, a balance of catalyst activity and stability is needed.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst that is reduced in situ to the active Pd(0) species. Palladium complexes like PdCl₂(PPh₃)₂ or pre-formed Pd(0) catalysts such as Pd(PPh₃)₄ can also be used.

  • Ligand: Phosphine ligands are crucial for stabilizing the Pd(0) catalyst and promoting the oxidative addition step. Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, bulkier, electron-rich phosphine ligands like Tri(o-tolyl)phosphine (P(o-tolyl)₃) or N-heterocyclic carbenes (NHCs) may offer improved performance.[3][4]

Q3: How do I select the appropriate base and solvent?

  • Base: An inorganic base is typically used to neutralize the HBr generated during the catalytic cycle. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often effective.[4] Organic bases like triethylamine (Et₃N) can also be used, but may lead to different side product profiles.[5] The choice of base can significantly impact yield.[6]

  • Solvent: Polar aprotic solvents are standard for Heck reactions.[7] Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are excellent choices as they effectively solvate the catalyst complex and reagents.[4][8]

Q4: How can I monitor the reaction's progress effectively?

Real-time or frequent reaction monitoring is key to optimization.[9]

  • Thin-Layer Chromatography (TLC): A quick and easy qualitative method to visualize the consumption of the starting material (5-bromo-2-ethoxypyrimidine) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) / LC-MS: The preferred method for quantitative analysis.[10][11] It allows for accurate measurement of reactant conversion, product formation, and impurity profiling over time.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the starting materials and product are sufficiently volatile and thermally stable.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem / Observation Potential Root Cause(s) Recommended Solutions & Scientific Rationale
1. Low or No Conversion of Starting Material A. Catalyst Inactivity: The Pd(0) active species is not forming or is being deactivated. B. Insufficient Temperature: The reaction has not reached the necessary activation energy. C. Poor Reagent Quality: Impurities in starting materials or solvent (e.g., water, peroxides) are poisoning the catalyst.A. Catalyst System: • Ensure an inert atmosphere (N₂ or Ar) is maintained throughout the reaction to prevent oxidation of the Pd(0) catalyst and phosphine ligands. • Use a fresh, high-purity palladium source and ligand. Consider ligands that offer greater stability.[3] • If using Pd(OAc)₂, ensure conditions are suitable for its reduction to Pd(0). B. Temperature: • Gradually increase the reaction temperature in 10 °C increments (typical range is 80-120 °C).[3] Monitor for product formation and potential degradation by HPLC. C. Reagent Purity: • Use anhydrous, degassed solvents. Sparging the solvent with an inert gas for 15-30 minutes before use is highly recommended. • Purify starting materials if their purity is questionable.
2. Reaction Stalls Prematurely (Incomplete Conversion) A. Catalyst Deactivation: Formation of palladium black (aggregated, inactive Pd metal) is a common issue.[3] B. Insufficient Base: The base may be fully consumed before the reaction completes, leading to a buildup of HBr which inhibits the catalyst.A. Prevent Pd Black: • Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1 PPh₃:Pd). The excess ligand helps stabilize the soluble Pd(0) species.[3] • Consider adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) which can help stabilize palladium nanoparticles and improve reaction rates.[8] B. Base Stoichiometry: • Increase the equivalents of base from 1.5 to 2.0 equivalents to ensure the reaction environment remains basic throughout.
3. Significant Side Product Formation A. Product Isomerization: The desired terminal alkene product isomerizes to a more stable internal alkene. B. Reductive Heck Product: Formation of Ethyl 3-(2-ethoxypyrimidin-5-yl)propa noate (the saturated analog) instead of the desired acrylate.[13] C. Homocoupling: Dimerization of 5-bromo-2-ethoxypyrimidine.A. Minimize Isomerization: • This is often caused by a reversible β-hydride elimination/re-addition sequence. Adding a stronger base or ensuring the reaction does not run for an excessively long time after completion can mitigate this. B. Avoid Reduction: • Reductive Heck pathways can be favored by certain solvents or hydrogen sources. Ensure high-purity, anhydrous solvents are used. The choice of base can also influence this pathway.[13] C. Suppress Homocoupling: • This side reaction is often temperature-dependent. Running the reaction at the lowest effective temperature can minimize it. Adjusting the catalyst and ligand system can also be beneficial.
4. Difficulty in Product Purification A. Residual Palladium: The final product is contaminated with palladium, which is often toxic and must be removed for pharmaceutical applications. B. Co-elution with Starting Materials/Side Products: The product has a similar polarity to impurities, making chromatographic separation difficult.A. Palladium Removal: • After reaction completion, filter the mixture through a pad of Celite® to remove precipitated palladium black. • Perform an aqueous workup. Sometimes, washing with an aqueous solution of thiourea or sodium thiosulfate can help complex and remove soluble palladium. • Consider specialized palladium scavengers (resins or silicas functionalized with thiols or amines). B. Improve Separation: • Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar one (e.g., ethyl acetate) usually provides good separation. • If chromatography fails, consider recrystallization or distillation under reduced pressure if the product is thermally stable.

Experimental Protocols

Protocol 1: General Procedure for Heck Reaction Optimization

This protocol provides a starting point for the synthesis. Optimization will be necessary.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 5-bromo-2-ethoxypyrimidine (1.0 mmol, 1.0 equiv), potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv), and anhydrous, degassed DMF (5 mL).

  • Alkene Addition: Add ethyl acrylate (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 1-2 hours), quench with water, extract with ethyl acetate, and analyze by HPLC or TLC to monitor the consumption of the starting material.[9]

  • Workup & Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts and palladium black.[3] Wash the organic layer with water (3 x 15 mL) and brine (1 x 15 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Protocol 2: HPLC Method for Reaction Monitoring
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B) is typically effective.

    • Example Gradient: Start at 30% A, ramp to 95% A over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Sample Preparation: Dilute the quenched reaction aliquot in the mobile phase before injection.

Visualizations

Diagram 1: Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Intermediate Ar-Pd(II)L₂-X Pd0->OxAdd Ar-X (5-bromo-2-ethoxypyrimidine) Coord Alkene Coordination Complex OxAdd->Coord Alkene (Ethyl Acrylate) Insert Migratory Insertion Intermediate Coord->Insert syn-Carbopalladation Elim β-Hydride Elimination Product Complex Insert->Elim β-Hydride Elimination Regen [H-Pd(II)L₂-X] Elim->Regen Product Release Regen->Pd0 Reductive Elimination (+ Base, - HB⁺X⁻)

Caption: The catalytic cycle of the Mizoroki-Heck reaction.[14]

Diagram 2: Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow Start Problem: Low Conversion Check_Inert Verify Inert Atmosphere (N₂ or Ar) Start->Check_Inert Check_Temp Increase Temperature (e.g., 80°C → 100°C) Start->Check_Temp Check_Catalyst Evaluate Catalyst/Ligand (Fresh? Ratio? Type?) Start->Check_Catalyst Check_Solvent Use Anhydrous, Degassed Solvent Start->Check_Solvent Analyze_Pd Observe for Pd Black Formation? Check_Inert->Analyze_Pd Check_Temp->Analyze_Pd Check_Catalyst->Analyze_Pd Check_Solvent->Analyze_Pd Increase_Ligand Solution: Increase Ligand Ratio Analyze_Pd->Increase_Ligand Yes Success Problem Resolved Analyze_Pd->Success No, re-evaluate other parameters Increase_Ligand->Success

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the scale-up synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to pilot or manufacturing scale. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure a robust, safe, and efficient process.

The prevailing synthetic strategy for this target molecule involves a two-stage process: a palladium-catalyzed cross-coupling reaction to form the C-C bond, followed by a reduction of the resulting unsaturated intermediate. This guide is structured in a question-and-answer format to directly address potential issues at each critical stage of this pathway.

Overall Synthetic Workflow

The synthesis is typically approached via a cross-coupling reaction between a 5-substituted-2-ethoxypyrimidine and an acrylate derivative, followed by hydrogenation.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Reduction cluster_3 Stage 4: Final Product A 5-Bromo-2-ethoxypyrimidine C Pd-Catalyzed Cross-Coupling (Heck or Suzuki-Miyaura) A->C Reactant A B Ethyl Acrylate / Boronate Ester B->C Reactant B D Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate (Unsaturated Intermediate) C->D Forms Intermediate E Catalytic Hydrogenation D->E Substrate F This compound E->F Yields Final Product

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide
Stage 1: Synthesis of Key Intermediate: 5-Bromo-2-ethoxypyrimidine

Question: We are struggling with the synthesis of our key starting material, 5-bromo-2-ethoxypyrimidine, at a larger scale. What are the common pitfalls and recommended routes?

Answer: The synthesis of 5-bromo-2-ethoxypyrimidine is a critical first step where scalability issues often arise. A common and effective route starts from 2-hydroxypyrimidine. This involves a bromination step followed by a chlorination and subsequent ethoxylation.

Common Challenges & Solutions:

  • Harsh Reagents: Traditional methods often use phosphorus oxychloride (POCl₃) for the conversion of the hydroxyl group to a chloride, which is highly corrosive and generates significant waste, complicating work-up on a large scale.[1][2] Consider alternative, milder chlorinating agents if possible, though POCl₃ remains prevalent due to its effectiveness.

  • Bromination Strategy: The use of liquid bromine presents significant handling risks at scale. Alternative brominating reagents or "one-pot" procedures starting from 2-hydroxypyrimidine using hydrobromic acid and an oxidant like hydrogen peroxide can offer a safer process.[3]

  • Ethoxylation Step: The reaction of 5-bromo-2-chloropyrimidine with sodium ethoxide is standard. The primary scale-up challenge is managing the exotherm and ensuring complete reaction. Using sodium ethoxide as a solution in ethanol allows for better temperature control via controlled addition. Ensure rigorous moisture control, as water will consume the ethoxide and lead to incomplete conversion.

Recommended Protocol Outline (from 5-bromo-2-hydroxypyrimidine):

  • Under an inert atmosphere (Nitrogen or Argon), charge the reactor with 5-bromo-2-hydroxypyrimidine and a suitable solvent like toluene.[1]

  • Slowly add phosphorus oxychloride. An organic base, such as triethylamine, is often added to neutralize the generated HCl.[1]

  • Heat the mixture (e.g., to 80-85°C) and monitor by HPLC until the starting material is consumed.[1]

  • Cool the reaction and carefully quench the excess POCl₃. This is a critical step that requires a well-defined and validated quenching procedure.

  • Isolate the intermediate 5-bromo-2-chloropyrimidine.

  • For ethoxylation, react the chlorinated intermediate with a solution of sodium ethoxide in ethanol. Monitor for completion and then proceed with work-up and isolation.

Stage 2: Palladium-Catalyzed Cross-Coupling

Question: Our palladium-catalyzed cross-coupling reaction (Heck/Suzuki) is showing poor yield and catalyst deactivation upon scale-up. What factors should we investigate?

Answer: This is a common and multifaceted problem. Moving from grams to kilograms introduces challenges related to mass and heat transfer, reagent purity, and oxygen exposure. The two most viable routes are the Heck reaction with ethyl acrylate or the Suzuki-Miyaura reaction with an ethyl acrylate-derived boronate ester.

FeatureHeck ReactionSuzuki-Miyaura Reaction
Pyrimidyl Partner 5-Bromo-2-ethoxypyrimidine5-Bromo-2-ethoxypyrimidine
Acrylate Partner Ethyl acrylate(E)-Ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
Typical Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂Pd(PPh₃)₄, Pd(dppf)Cl₂[4]
Base Organic (e.g., Et₃N, DIPEA)Inorganic (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[5]
Key Advantage Uses readily available ethyl acrylate directly.Often higher yields, milder conditions, and fewer byproducts.[6]
Key Disadvantage Generates corrosive HX waste; can have regioselectivity issues.[7]Requires synthesis of a boronate ester, adding a step.

Troubleshooting Workflow for Coupling Reactions:

G start Low Yield in Coupling Reaction q1 Is the catalyst active? (Check for blackening/crash-out) start->q1 ans1_yes Catalyst Deactivation Likely q1->ans1_yes Yes ans1_no Catalyst Appears Homogeneous q1->ans1_no No sol1 Solution: 1. Ensure rigorous inert atmosphere (N₂/Ar). 2. Use degassed solvents. 3. Screen phosphine ligands for stability. 4. Check raw material purity for poisons. ans1_yes->sol1 q2 Is the base fully dissolved or effectively mixed? ans1_no->q2 ans2_no Poor Mass Transfer q2->ans2_no No ans2_yes Mixing Appears Effective q2->ans2_yes Yes sol2 Solution: 1. Increase agitation speed. 2. Screen for a more soluble base (e.g., K₃PO₄ vs K₂CO₃). 3. Consider a co-solvent (e.g., water in Suzuki). 4. Use a phase-transfer catalyst. ans2_no->sol2 sol3 Solution: 1. Re-evaluate temperature profile. 2. Check stoichiometry and reagent addition rates. 3. Analyze for competing side reactions (e.g., homocoupling). ans2_yes->sol3

Caption: Decision tree for troubleshooting low-yielding cross-coupling reactions at scale.

Expert Insights:

  • Oxygen is the Enemy: The active Pd(0) catalyst is readily oxidized to an inactive state. While a Schlenk line is feasible in the lab, large reactors require robust nitrogen or argon purging cycles. Ensure all solvents and reagent solutions are thoroughly degassed before use.[6]

  • Ligand Choice: Simple PPh₃ is often insufficient for challenging substrates at scale. More robust, electron-rich, and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst turnover number and stability.[8]

  • Base Solubility: In Suzuki reactions, the insolubility of inorganic bases like K₂CO₃ can lead to poor reproducibility at scale. Consider using aqueous solutions of the base or switching to a more soluble base like K₃PO₄. This creates a biphasic system where mass transfer (agitation) becomes a critical parameter to control.

Stage 3: Catalytic Hydrogenation

Question: The hydrogenation of our unsaturated intermediate, Ethyl (E)-3-(2-ethoxypyrimidin-5-yl)acrylate, is stalling or requiring very high catalyst loading. How can we optimize this?

Answer: Catalytic hydrogenation is highly sensitive to impurities and physical parameters that become more pronounced at scale.

ProblemPotential Cause(s)Recommended Action(s)
Slow or Stalled Reaction 1. Catalyst Poisoning: Trace impurities (sulfur, halides) from previous steps. 2. Poor Mass Transfer: Insufficient mixing to disperse H₂ gas into the liquid phase. 3. Inactive Catalyst: Poor quality catalyst or deactivation from improper handling.1. Purify the acrylate intermediate before hydrogenation. An activated carbon or silica plug can remove many poisons. 2. Increase agitation rate; verify reactor geometry is suitable for gas-liquid reactions. 3. Source high-quality catalyst (e.g., Pd/C); ensure it is handled under an inert atmosphere.
Side Reactions (e.g., De-ethoxylation) 1. Aggressive Conditions: High temperature or pressure. 2. Acidic Conditions: Trace acid can promote side reactions.1. Lower the hydrogen pressure and/or temperature. 2. Add a non-nucleophilic base (e.g., triethylamine) to the reaction mixture. 3. Screen alternative catalysts (e.g., Raney Nickel, Platinum on Carbon).

Protocol for a Robust Hydrogenation:

  • Charge the hydrogenation reactor with the unsaturated intermediate and a suitable solvent (e.g., Ethanol, Ethyl Acetate).

  • Slightly pressurize with an inert gas (N₂ or Ar) and add the Pd/C catalyst as a slurry in the reaction solvent. This prevents the dry catalyst from being exposed to air, which is a safety hazard and can affect activity.

  • Seal the reactor and perform several inert gas/vacuum cycles to remove all oxygen.

  • Introduce hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Begin agitation and heat to the target temperature (e.g., 25-50°C).

  • Monitor the reaction by hydrogen uptake and/or HPLC analysis.

  • Upon completion, vent the hydrogen and purge thoroughly with inert gas before opening the reactor.

  • Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Caution: The catalyst on the filter bed may be pyrophoric and should be kept wet with solvent until it can be safely quenched.

Stage 4: Purification and Isolation

Question: We rely on column chromatography for purification in the lab, but this is not viable for our multi-kilogram campaign. What are the best strategies for large-scale purification of the final product?

Answer: The primary goal of process development is to eliminate the need for chromatography. The focus should be on developing a robust crystallization process.

  • Crystallization: This is the most desirable method for large-scale purification as it is economical and can provide very high purity.

    • Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems to find conditions that provide good crystal formation and effective impurity rejection. A typical starting point would be screening alkanes (heptane, hexane), esters (ethyl acetate), and alcohols (isopropanol, ethanol).

    • Controlled Cooling: Implement a controlled cooling profile. A crash-cool will trap impurities, whereas a slow, linear cooling ramp allows for selective crystallization and purer product.

    • Seeding: Develop a seeding strategy. Adding a small amount of pure product crystals at the point of supersaturation can control crystal size and prevent oiling out.

  • Distillation: If the product is a thermally stable liquid or low-melting solid, fractional distillation under reduced pressure can be a highly effective purification method.

  • Extraction and Wash: A well-designed series of aqueous washes (e.g., dilute acid, bicarbonate solution, brine) can remove many process-related impurities before the final isolation step, reducing the burden on crystallization.[9]

References
  • Synthesis of poly(ethyl acrylate-co-allyl acrylates)
  • Ethyl acryl
  • Synthesis of ethyl acryl
  • Study on the synthesis of ethyl acrylate via catalytic distillation.
  • Full article: Synthesis of Ethyl Acrylate-Methyl Acrylate Copolymers via Emulsion Polymeriz
  • Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.
  • A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine. BenchChem.
  • Improved scale-up synthesis and purification of clinical asthma candid
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Synthesis Methods of 5-Bromo-2-chloropyrimidine. ChemicalBook.
  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • Process Development and Scale-Up of the PPAR Agonist NNC 61-4655. Organic Process Research & Development.
  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Developments in Suzuki-Miyaura cross coupling reaction (SMR) towards green synthesis. ChemRxiv.
  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH.
  • Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. MDPI.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. MDPI.
  • Exploring Green Aqueous Suzuki Coupling Reactions for the Undergraduate Laboratory: The Synthesis of Ethyl-(4-Phenylphenyl)

Sources

Technical Support Center: Purification of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this pyrimidine derivative.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1][2] The purity of this compound is critical for the success of subsequent synthetic steps and the overall quality of the final product. This guide provides a comprehensive overview of common impurities and detailed protocols for their removal, ensuring you achieve the desired purity for your research and development needs.

Pyrimidine derivatives, due to their polar nature, can present unique purification challenges, including issues with chromatography and crystallization.[3] This document will equip you with the knowledge to anticipate and overcome these obstacles.

Potential Impurities and Their Origins

Understanding the potential impurities is the first step toward effective purification. The synthesis of this compound often involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Heck coupling.[4][5] Impurities can arise from starting materials, side reactions, or the catalyst itself.

Impurity ClassSpecific ExamplesOrigin
Starting Materials Unreacted 2-ethoxypyrimidine or ethyl acrylate derivativesIncomplete reaction
Reaction Byproducts Homocoupled products, dehalogenated starting materialsSide reactions during the cross-coupling process
Catalyst Residues Palladium complexes, phosphine ligandsIncomplete removal of the palladium catalyst after reaction workup
Solvent Residues Toluene, Dioxane, DMF, THF, etc.Residual solvents from the reaction or extraction steps

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of this compound and provides actionable solutions.

Issue 1: Poor Separation during Column Chromatography

Observation: Your target compound co-elutes with impurities, resulting in low purity of the collected fractions.

Root Cause Analysis: The polarity of your target compound and the impurities are too similar for effective separation under the chosen chromatographic conditions. Pyrimidine derivatives can be particularly challenging due to their polarity.[3]

Solutions:

  • Optimize the Solvent System:

    • Normal-Phase Chromatography (Silica Gel): A common starting point is a hexane/ethyl acetate solvent system.[6] If separation is poor, systematically vary the ratio of these solvents. For more polar compounds, a gradient elution may be necessary.[6] Consider switching to a different solvent system, such as dichloromethane/methanol, which offers different selectivity.[6]

    • Reverse-Phase Chromatography: While less common for this type of compound, it can be effective. A typical mobile phase would be a mixture of water and acetonitrile or methanol.[3]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different stationary phase. Alumina can sometimes provide different selectivity compared to silica gel.[7] For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative.[3]

  • Check for Column Overloading: Loading too much crude product onto the column can lead to broad peaks and poor separation.[7] Reduce the amount of material loaded and re-run the chromatography.

  • Dry Loading vs. Wet Loading: If your compound has limited solubility in the initial mobile phase, consider dry loading. This involves adsorbing your crude material onto a small amount of silica gel and then loading the powder onto the column.

Issue 2: Product Fails to Crystallize or Oils Out

Observation: After concentrating the pure fractions, the product either remains an oil or forms an oil upon attempting recrystallization.

Root Cause Analysis: The presence of persistent impurities can inhibit crystal lattice formation. Additionally, the inherent properties of the ethyl ester may favor an amorphous or oily state.

Solutions:

  • Solvent Selection for Recrystallization:

    • The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[8]

    • For ethyl esters, common recrystallization solvents include ethanol, or mixtures like n-hexane/acetone, n-hexane/ethyl acetate, or n-hexane/diethyl ether.[8]

    • A rule of thumb is that solvents with similar functional groups to the compound are often good solubilizers.[8]

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface.

    • Seeding: Add a small crystal of the pure compound to the supersaturated solution.

    • Slow Evaporation: Allow the solvent to evaporate slowly from an open container.

    • Anti-Solvent Addition: Slowly add a solvent in which your compound is insoluble (but is miscible with the primary solvent) to a solution of your compound until it becomes cloudy. Then, gently heat until the solution is clear again and allow it to cool slowly.[3]

Issue 3: Persistent Palladium Catalyst Contamination

Observation: Your final product is discolored (often gray or black) and/or analysis (e.g., ICP-MS) indicates the presence of residual palladium.

Root Cause Analysis: Palladium catalysts can be difficult to remove completely, especially if they have decomposed to form palladium black.

Solutions:

  • Aqueous Workup: During the initial workup, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium thiosulfate can help remove palladium residues.

  • Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with activated charcoal can adsorb palladium residues. The charcoal is then removed by filtration through celite.[3]

  • Specialized Scavengers: Commercially available silica-based or polymer-based metal scavengers can be very effective at removing residual palladium.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for this compound?

A1: Flash column chromatography on silica gel is typically the most effective and widely used method for purifying this compound on a laboratory scale.[9][10] It allows for the separation of the target molecule from both more polar and less polar impurities.

Q2: My compound is highly soluble in most common organic solvents. How can I effectively perform a liquid-liquid extraction?

A2: Liquid-liquid extraction separates compounds based on their differential solubilities in two immiscible liquids, often an organic solvent and water.[11][12] If your compound is highly soluble in many organic solvents, you can still use this technique to remove water-soluble impurities like salts. To extract your compound from an aqueous layer, you may need to perform multiple extractions with a suitable organic solvent.[13]

Q3: Can I use distillation to purify my product?

A3: Simple or fractional distillation is generally only effective for separating compounds with significantly different boiling points (ideally >25 °C difference).[14][15] Given the likely impurities in the synthesis of this compound, distillation is unlikely to be the primary purification method but could be used to remove volatile solvents.

Q4: I see a persistent colored impurity in my product. What is it and how can I remove it?

A4: Colored impurities are often high molecular weight byproducts or residual catalyst complexes. As mentioned in the troubleshooting guide, treatment with activated charcoal is a common and effective method for removing colored impurities.[3]

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm purity.

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess purity and confirm the molecular weight.

  • Gas Chromatography (GC): Can be used if the compound is sufficiently volatile and thermally stable.[16]

  • Elemental Analysis: To confirm the elemental composition.

Experimental Workflow and Diagrams

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow cluster_0 Post-Reaction Workup cluster_1 Primary Purification cluster_2 Final Polishing (If Necessary) start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) start->extraction drying Dry Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration in vacuo drying->concentration chromatography Flash Column Chromatography (Silica Gel) concentration->chromatography Crude Product fraction_analysis TLC/LC-MS Analysis of Fractions chromatography->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling concentration_2 Concentration in vacuo pooling->concentration_2 recrystallization Recrystallization concentration_2->recrystallization Partially Pure Product filtration Filtration and Washing recrystallization->filtration drying_final Drying under Vacuum filtration->drying_final final_product Pure Product drying_final->final_product

Caption: General workflow for the purification of this compound.

Detailed Protocol: Flash Column Chromatography
  • Slurry Preparation: Weigh out the appropriate amount of silica gel (typically 50-100 times the weight of your crude material) and create a slurry with the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.

  • Equilibration: Run several column volumes of the initial eluent through the packed column.

  • Sample Loading: Dissolve your crude product in a minimal amount of the appropriate solvent and load it onto the top of the column. Alternatively, perform a dry load as described previously.

  • Elution: Begin eluting with your chosen solvent system, either isocratically or with a gradient of increasing polarity.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC) or another appropriate analytical technique.

  • Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

References

  • Benchchem.
  • Wikipedia. Liquid–liquid extraction.
  • Reachem.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide.
  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE)
  • Chemistry LibreTexts. Liquid-Liquid Extraction.
  • Preprints.org.
  • Benchchem.
  • ACS Publications.
  • Benchchem.
  • Benchchem. Palladium catalyst issues in cross-coupling reactions.
  • Coach Benner.
  • YouTube. Esters 4.
  • Making esters preparation ethyl ethanoate procedure esterification method uses perfumes chemistry gcse revision notes igcse revising KS4 science.
  • University of Rochester, Department of Chemistry.
  • Biotage.
  • MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
  • Recrystallization and Crystalliz
  • YouTube.
  • Purification of Organic Compounds by Flash Column Chrom
  • Wikipedia. Cross-coupling reaction.
  • Benchchem.
  • PubMed.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
  • Synthesis and Biological Activities of Some Pyrimidine Deriv
  • Chemistry LibreTexts. 2.
  • Palladium-c
  • Google Patents.
  • Synthesis and biological evaluation of pyrimidine deriv
  • ChemicalBook. ethyl 3-(2-methoxypyrimidin-5-yl)
  • Google Patents. Preparation method for ethyl 3-(pyridin-2-ylamino)
  • MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity.
  • Pharma Info Source. CAS 1314534-00-3 suppliers, Ethyl 3-(2-Ethoxypyrimidin-5-Yl)
  • ResearchGate. Short Synthesis of Ethyl 3-(3-Aminophenyl)

Sources

Technical Support Center: Stability and Storage of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find in-depth troubleshooting guides and frequently asked questions to address potential degradation issues.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a pyrimidine core, an ethoxy group, and an ethyl propanoate side chain. Each of these functional groups presents potential stability concerns that must be addressed to ensure the compound's purity and activity in your experiments. The primary degradation pathways for this molecule are hydrolysis of the ester and, to a lesser extent, the ether linkage, as well as potential degradation of the pyrimidine ring under harsh conditions.[1][2][3] This guide will provide you with the necessary information to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be kept in a tightly sealed container, protected from light, at a temperature of -20°C. To prevent hydrolysis from atmospheric moisture, it is highly recommended to store the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).

Q2: How can I tell if my sample of this compound has degraded?

A2: While visual changes like discoloration or clumping can indicate degradation, the absence of these signs does not guarantee purity. The most reliable way to assess the integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the parent compound from any degradation products, allowing for accurate purity assessment.

Q3: Is it advisable to store this compound in solution?

A3: Storing this compound in solution for extended periods is generally not recommended as it can accelerate degradation, particularly hydrolysis of the ester group. If you need to prepare a stock solution, use a high-purity, anhydrous aprotic solvent (e.g., DMSO or DMF). Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. The stability in your chosen solvent should be confirmed experimentally if long-term storage in solution is unavoidable.

Q4: What are the primary degradation products I should look for?

A4: The most likely degradation products are the carboxylic acid resulting from the hydrolysis of the ethyl propanoate ester, and potentially the corresponding alcohol from the cleavage of the ethoxy group under more extreme conditions. Degradation of the pyrimidine ring itself is also possible under oxidative or harsh acidic/basic conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue Possible Cause Recommended Action
Inconsistent or unexpected experimental results. Degradation of the compound leading to a lower effective concentration or interference from degradation products.1. Verify the purity of your sample using HPLC or LC-MS.[4] 2. If degradation is confirmed, procure a fresh batch of the compound. 3. Re-evaluate your storage and handling procedures against the recommendations in this guide.
Change in the physical appearance of the solid (e.g., discoloration, clumping). Exposure to light, moisture, or elevated temperatures.1. The sample's purity is likely compromised; it is best to discard it. 2. Ensure future samples are stored in a dark, dry, and cold environment, preferably in a desiccator.
Precipitation or color change in a stock solution. Compound degradation, poor solubility, or reaction with the solvent.1. Prepare a fresh stock solution. 2. If the issue persists, consider a different anhydrous, aprotic solvent. 3. Confirm the compound's stability in the new solvent over a short period before preparing a large batch.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in ACN.

    • Dilute the stock solution to a final concentration of 50 µg/mL with 50:50 ACN:water.

  • HPLC Conditions:

    • Column: C18 reversed-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B

  • Data Analysis:

    • Integrate the peak areas. The purity can be estimated by calculating the percentage of the main peak area relative to the total peak area.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[5][6][7][8] This protocol is based on the principles outlined in the ICH guidelines.[9][10][11][12][13]

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photostability: Expose the solid compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Procedure:

  • Prepare a solution of the compound for each stress condition (except thermal and photostability, which are performed on the solid).

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-MS to identify and quantify any degradation products.

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for this compound under hydrolytic conditions.

G parent This compound acid_hydrolysis Acidic Hydrolysis (e.g., 0.1 M HCl, heat) parent->acid_hydrolysis Ester Hydrolysis base_hydrolysis Basic Hydrolysis (e.g., 0.1 M NaOH) parent->base_hydrolysis Ester Hydrolysis harsher_conditions Harsher Hydrolytic Conditions parent->harsher_conditions Ether Hydrolysis ester_cleavage_product 3-(2-ethoxypyrimidin-5-yl)propanoic acid acid_hydrolysis->ester_cleavage_product base_hydrolysis->ester_cleavage_product ether_cleavage_product Ethyl 3-(2-hydroxypyrimidin-5-yl)propanoate harsher_conditions->ether_cleavage_product G start Inconsistent Experimental Results check_purity Assess Compound Purity via HPLC/LC-MS start->check_purity degraded Is the compound degraded? check_purity->degraded new_batch Obtain a Fresh Batch of Compound degraded->new_batch Yes not_degraded Purity is Acceptable degraded->not_degraded No review_procedures Review Storage and Handling Procedures new_batch->review_procedures end Proceed with Experiment review_procedures->end investigate_other Investigate Other Experimental Parameters not_degraded->investigate_other investigate_other->end

Caption: Workflow for troubleshooting inconsistent results.

References

  • ICH Guideline for Stability Testing. (n.d.). In Slideshare. Retrieved from [Link]

  • BenchChem Technical Support Team. (2025, November).
  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • BenchChem. (2025). Analytical Methods for Purity Assessment of Nitropyrimidines.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • KK Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY.
  • Ravisankar, P., et al. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(4), 209-219.
  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Vischer, E., & Chargaff, E. (1947). THE SEPARATION AND QUANTITATIVE ESTIMATION OF PURINES AND PYRIMIDINES IN MINUTE AMOUNTS. Journal of Biological Chemistry, 168(2), 781-793.
  • Brümmer, H. (2011, January).
  • International Journal of Innovative Science and Research Technology. (n.d.).
  • ResearchGate. (2025, August 9).
  • ResearchGate. (n.d.). Mass Spectrometry for Analysis of Purine and Pyrimidine Compounds.
  • Yan, S. F., et al. (2007). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 43(1), 105-108.
  • Clark, J. (n.d.). Hydrolysing esters. In Chemguide. Retrieved from [Link]

  • Wang, C. W., et al. (2014). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. PLoS ONE, 9(9), e107767.
  • The Journal of Organic Chemistry. (n.d.). In ACS Publications. Retrieved from [Link]

  • Yu-Xiu, L., et al. (2008). Reduction of Pyrimidine Derivatives by LiAlH4. Journal of Chemical Research, 2008(1), 58-59.
  • Chemistry LibreTexts. (2023, January 22).
  • Thieme Connect. (n.d.). Product Class 12: Pyrimidines.
  • El-Gohary, N. S., & Shaaban, M. I. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12763-12776.
  • Wikipedia. (n.d.). Thiamine. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Elucidation

In the landscape of drug discovery and development, pyrimidine derivatives represent a cornerstone scaffold, integral to a vast array of therapeutic agents, from antivirals to oncology drugs.[1] The precise substitution pattern on the pyrimidine ring dictates the molecule's pharmacological activity, making unambiguous structural characterization a non-negotiable step in the synthesis and quality control pipeline. Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate is a molecule that combines the key pyrimidine core with an ethoxy substituent and an ethyl propanoate sidechain, each contributing unique electronic and steric features.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of such small organic molecules.[2] Its power lies in its ability to provide a detailed atomic-level map of the molecular framework, revealing not just the presence of functional groups but their precise connectivity and spatial relationships.[3][4] This guide provides an in-depth analysis of the expected ¹H and ¹³C NMR spectra of this compound, explains the causal reasoning behind spectral assignments, and compares the insights gained from NMR with complementary analytical methods.

Predicted ¹H and ¹³C NMR Spectral Analysis

The unequivocal power of NMR spectroscopy is its direct correlation between the chemical environment of a nucleus and its resonance frequency (chemical shift).[5] For a molecule like this compound, we can predict the spectrum by dissecting the structure into its component spin systems.

Chemical structure of this compound with proton and carbon labels.Figure 1. Structure and labeling for this compound.
¹H NMR Spectrum: A Proton-by-Proton Examination

The ¹H NMR spectrum provides four key pieces of information: the number of unique proton environments (number of signals), their electronic environment (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity or splitting).[6]

Table 1: Predicted ¹H NMR Spectral Data for this compound

LabelPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
Ha ~8.5Singlet (s)2HThe two protons on the pyrimidine ring (C4 and C6) are chemically equivalent due to the substitution at C2 and C5. They are attached to sp² carbons in an electron-deficient aromatic system, resulting in a significant downfield shift. They have no adjacent protons, hence they appear as a singlet.
Hb ~4.5Quartet (q)2HThese methylene protons are directly attached to an oxygen atom on the electron-rich pyrimidine ring. The quartet splitting pattern arises from coupling to the three adjacent methyl protons (Hc).
Hc ~1.4Triplet (t)3HThese methyl protons are adjacent to a methylene group (Hb). Their signal is split into a triplet by the two neighboring protons.
Hd ~2.9Triplet (t)2HMethylene protons adjacent to the pyrimidine ring. They are deshielded by the ring's mild electron-withdrawing effect and are split into a triplet by the neighboring methylene protons (He).
He ~2.6Triplet (t)2HMethylene protons alpha to the ester carbonyl group. The carbonyl group's anisotropy and inductive effects cause a downfield shift. The signal is a triplet due to coupling with the adjacent methylene protons (Hd).
Hf ~4.1Quartet (q)2HThese methylene protons are part of the ethyl ester and are directly bonded to an oxygen atom, causing a significant downfield shift.[7] They are split into a quartet by the three adjacent methyl protons (Hg).
Hg ~1.2Triplet (t)3HThese terminal methyl protons of the ethyl ester are adjacent to a methylene group (Hf) and thus appear as a triplet.[7]
¹³C NMR Spectrum: Mapping the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule, with chemical shifts highly dependent on hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

LabelPredicted Shift (δ, ppm)Rationale
C1 ~172The ester carbonyl carbon is highly deshielded due to the double bond to one oxygen and a single bond to another, placing it far downfield.
C2 ~170This quaternary carbon of the pyrimidine ring is bonded to two nitrogens and an oxygen, resulting in a very strong deshielding effect.
C3 ~158These two equivalent pyrimidine ring carbons (C4 and C6) are deshielded due to being part of an aromatic, electron-deficient system.
C4 ~130This is the substituted carbon of the pyrimidine ring. Its chemical shift is influenced by both the aromatic ring currents and the attached alkyl chain.
C5 ~64This methylene carbon is directly attached to the oxygen of the ethoxy group, causing a significant downfield shift into the heteroatom-bonded region.
C6 ~61This methylene carbon of the ethyl ester is directly attached to the ester oxygen, resulting in a strong deshielding effect.[8]
C7 ~33Aliphatic carbon alpha to the carbonyl group. Its chemical shift is moderately deshielded by the carbonyl's influence.
C8 ~28Aliphatic carbon adjacent to the pyrimidine ring.
C9 ~15The terminal methyl carbon of the ethoxy group, located in the typical upfield aliphatic region.
C10 ~14The terminal methyl carbon of the ethyl ester group, also found in the upfield aliphatic region.

A Comparative Framework: NMR vs. Alternative Spectroscopic Techniques

While NMR is the gold standard for complete structural elucidation, a multi-spectroscopic approach provides a self-validating system, where each technique offers complementary data to build a cohesive and trustworthy structural assignment.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed atom connectivity, stereochemistry, molecular framework, and dynamics.Unparalleled structural detail; non-destructive.[2]Lower sensitivity compared to MS; requires higher sample concentration and purity.
Mass Spectrometry (MS) Molecular weight and elemental composition (High-Res MS); structural information from fragmentation patterns.Extremely high sensitivity; provides definitive molecular formula.[9]Isomers are often indistinguishable; provides limited connectivity information.
FTIR Spectroscopy Presence or absence of specific functional groups.Fast, simple, and inexpensive; excellent for identifying key bonds (e.g., C=O, O-H, N-H).[10]Provides no information on molecular framework or connectivity; complex spectra can be difficult to interpret fully.
Insights from Mass Spectrometry (MS)

For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) MS would be employed. The primary expectation is the detection of the molecular ion peak (M⁺), which confirms the compound's molecular weight. Furthermore, characteristic fragmentation patterns for pyrimidine derivatives would be expected, such as cleavages of the side chains, providing corroborating evidence for the proposed structure.[1][11]

Insights from Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR analysis would rapidly confirm the presence of the key functional groups.[12] The spectrum would be dominated by a strong, sharp absorbance for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹.[13][14] Additionally, a series of strong C-O stretching bands between 1000-1300 cm⁻¹ would indicate both the ester and ether linkages.[14] Vibrations corresponding to the pyrimidine ring's C=C and C=N bonds would appear in the 1450-1600 cm⁻¹ region, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹.[10]

Experimental Protocol: NMR Sample Preparation

The quality of NMR data is directly dependent on meticulous sample preparation. This protocol ensures high-resolution, artifact-free spectra.

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (~10-20 mg)

  • Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh approximately 15 mg of the solid compound directly into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of CDCl₃ (containing TMS) to the vial. The deuterated solvent is chosen for its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak. TMS is the universally accepted internal standard, defined as 0.00 ppm for both ¹H and ¹³C spectra.[5]

  • Mixing: Gently vortex the vial until the sample is completely dissolved. A clear, homogenous solution is critical to avoid spectral line broadening.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. Ensure the liquid height is approximately 4-5 cm, which is optimal for modern NMR spectrometers.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the compound identifier.

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and adjust its depth using the spectrometer's depth gauge before placing it into the instrument's magnet. This ensures the sample is centered within the detection coils, maximizing signal and resolution.

Integrated Spectroscopic Workflow

The process of structural elucidation is a logical workflow, beginning with the sample and culminating in a confirmed chemical structure. NMR forms the core of this process, with MS and FTIR providing orthogonal data for validation.

Spectroscopic_Workflow cluster_prep Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation Sample Purified Compound Prep Sample Preparation (Dissolution in CDCl3/TMS) Sample->Prep NMR 1H & 13C NMR Acquisition Prep->NMR MS MS Acquisition Prep->MS FTIR FTIR Acquisition Prep->FTIR NMR_Data NMR Data (Shifts, Coupling, Integration) NMR->NMR_Data MS_Data MS Data (Molecular Ion, Fragments) MS->MS_Data FTIR_Data FTIR Data (Functional Groups) FTIR->FTIR_Data Proposed Proposed Structure NMR_Data->Proposed MS_Data->Proposed FTIR_Data->Proposed Confirmed Confirmed Structure Proposed->Confirmed Data Concordance

Caption: Workflow for structural elucidation using complementary spectroscopic methods.

Conclusion

The structural analysis of this compound is a clear illustration of the central role of NMR spectroscopy in modern chemistry. Through a systematic interpretation of ¹H and ¹³C NMR spectra, one can construct a detailed and reliable map of the molecule's atomic connectivity. When this powerful technique is integrated with the complementary data from Mass Spectrometry and FTIR spectroscopy, it creates a robust, self-validating workflow that ensures the highest degree of confidence in structural assignment. This multi-faceted approach is fundamental to advancing research and development in fields where molecular precision is paramount.

References

  • Filo. (2024). Interpretation of HNMR of ethyl propanoate.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.).
  • Chemistry LibreTexts. (2021). Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. (n.d.). Available at: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Organic Spectroscopy International. (n.d.). Characterisation of Organic Compounds. Available at: [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Available at: [Link]

  • Brainly. (2023). How many different signals will be present in the proton NMR for ethyl propanoate (CH_3CH_2CO_2CH_2CH_3)?. Available at: [Link]

  • Organic Spectroscopy International. (2014). ETHYL PROPIONATE NMR, carbonyl is dad and oxygen mom, a methyl gets more attention. Available at: [Link]

  • Chegg.com. (2025). Solved The ^(1)H NMR spectrum of ethyl propanoate is shown. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research.
  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Available at: [Link]

  • ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2. Available at: [Link]

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3,3-diethoxypropionate. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • Supporting Information. (n.d.). Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... Available at: [Link]

  • Chemical shifts. (n.d.). Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • ResearchGate. (2020). An analysis of structural, spectroscopic, quantum chemical and in silico studies of ethyl 3-[(pyridin-2-yl)amino]propanoate: A potential thrombin inhibitor. Available at: [Link]

  • PubChem. (n.d.). Ethyl 3-(2-aminopyrimidin-5-yl)prop-2-ynoate. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of ethyl 3-((5-bromopyridin-2-yl)imino)butanoate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate. Available at: [Link]

  • OUCI. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available at: [Link]

  • RSC Publishing. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available at: [Link]

  • OUCI. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4 H -pyrano[3,2- c ]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrum Interpretation of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the mass spectral fragmentation of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, a substituted pyrimidine of interest in medicinal chemistry and materials science. Understanding its fragmentation behavior underpins structural elucidation, purity assessment, and metabolic studies. Here, we compare fragmentation patterns, discuss alternative analytical methodologies, and provide actionable experimental protocols.

Predicted Electron Ionization Mass Spectrum (EI-MS) Analysis

Electron Ionization (EI) at a standard 70 eV is a high-energy technique that induces reproducible and extensive fragmentation, providing a detailed molecular fingerprint.[1] The interpretation of the resulting spectrum is a logical process of piecing together the molecular structure from its fragments.[2][3]

Molecular Ion (M+)

The initial step in interpreting an EI mass spectrum is to identify the molecular ion peak, which represents the intact molecule after the loss of a single electron.[3][4] For this compound (C₁₁H₁₆N₂O₃), the calculated monoisotopic mass is 224.1161 Da. Therefore, the molecular ion peak (M⁺) is expected at m/z 224 . The stability of the pyrimidine ring suggests this peak should be observable.[5]

Key Fragmentation Pathways

The fragmentation of this compound is dictated by the lability of bonds associated with its functional groups: the ethyl propanoate side chain and the ethoxy substituent on the pyrimidine ring.[1][6]

  • α-Cleavage of the Ester: The carbon-carbon bond adjacent to the carbonyl group is a common cleavage site.[7] Loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the molecular ion would produce a prominent acylium ion at m/z 179 .

  • McLafferty Rearrangement: Esters with a γ-hydrogen on the alkyl chain can undergo a characteristic rearrangement.[8][9] In this molecule, a hydrogen from the side chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene (ethylene, C₂H₄, 28 Da) and the formation of a radical cation at m/z 196 .

  • Cleavage of the Propanoate Side Chain: "Benzylic" type cleavage of the bond between the pyrimidine ring and the propanoate side chain is highly probable due to the stability of the resulting pyrimidinyl-methyl radical cation. This fragmentation would lead to a significant peak at m/z 137 . The corresponding fragment from the ethyl propanoate chain would be at m/z 87 .

  • Fragmentation of the Ethoxy Group: The ethoxy group on the pyrimidine ring can fragment through the loss of an ethylene molecule (28 Da) via a rearrangement, resulting in a fragment at m/z 196 . Alternatively, loss of an ethyl radical (•CH₂CH₃, 29 Da) would yield a fragment at m/z 195 .

  • Pyrimidine Ring Fission: While the pyrimidine ring itself is relatively stable, subsequent fragmentation of key ions can involve characteristic losses of small neutral molecules like HCN (27 Da) or C₂H₂N₂ (54 Da).[6][10]

Summary of Predicted Fragments
Predicted m/z Proposed Fragment Ion Structure Neutral Loss Fragmentation Pathway
224[C₁₁H₁₆N₂O₃]⁺-Molecular Ion (M⁺)
196[C₉H₁₂N₂O₃]⁺C₂H₄ (28 Da)McLafferty Rearrangement / Loss from Ethoxy
195[C₉H₁₁N₂O₃]⁺•C₂H₅ (29 Da)Loss of Ethyl Radical from Ethoxy
179[C₉H₁₁N₂O₂]⁺•OC₂H₅ (45 Da)α-Cleavage of Ester
137[C₇H₉N₂O]⁺•CH₂COOC₂H₅ (87 Da)Benzylic-type Cleavage
87[C₄H₇O₂]⁺•C₇H₉N₂O (137 Da)Benzylic-type Cleavage
57[C₃H₅O]⁺-Acylium ion from propanoate chain
29[C₂H₅]⁺-Ethyl cation
Predicted Fragmentation Diagram

G M M+• m/z 224 F196 m/z 196 M->F196 - C2H4 F179 m/z 179 M->F179 - •OC2H5 F137 m/z 137 M->F137 - •CH2COOC2H5 F87 m/z 87 M->F87 - C7H9N2O•

Caption: Predicted EI fragmentation of this compound.

Comparison with Alternative Ionization Techniques

While EI-MS provides rich structural data, "soft" ionization techniques like Electrospray Ionization (ESI) offer complementary information.

Technique Principle Application for this Molecule Pros Cons
EI-MS High-energy electron beam causes ionization and extensive fragmentation.Structural elucidation, identification of unknown isomers.Provides a detailed, reproducible fragmentation pattern (fingerprint).Molecular ion may be weak or absent for fragile molecules.
ESI-MS A soft ionization technique that produces ions from solution.[11]Molecular weight confirmation, LC-MS analysis of mixtures.Typically shows a strong protonated molecule peak [M+H]⁺ (m/z 225), minimizing fragmentation.Provides limited structural information from fragmentation.

For a comprehensive analysis, acquiring both EI and ESI mass spectra is recommended. ESI would confirm the molecular weight, while EI would provide the detailed structural information necessary for definitive identification.

Experimental Protocol: High-Resolution EI-MS

This protocol outlines the steps for acquiring a reliable high-resolution mass spectrum.

  • Sample Preparation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Instrumentation (example: Magnetic Sector or TOF Mass Spectrometer):

    • Ionization Method: Electron Ionization (EI).[1]

    • Inlet System: Gas Chromatography (GC) or direct insertion probe. A GC inlet is preferred to ensure sample purity.

    • Electron Energy: 70 eV.[1]

    • Ion Source Temperature: 200-250 °C.[1]

    • Mass Range: Scan from m/z 20 to 300 to ensure capture of all relevant fragments and the molecular ion.

    • Resolution: >7,000 to enable accurate mass measurements for elemental composition determination.

  • Data Acquisition and Analysis:

    • Acquire the spectrum, ensuring a sufficient signal-to-noise ratio.

    • Calibrate the instrument using a known standard (e.g., perfluorotributylamine - PFTBA).

    • Analyze the spectrum by identifying the molecular ion and major fragment peaks.

    • Use the accurate mass data to calculate possible elemental compositions for each major ion to validate fragmentation hypotheses.[12]

Comparison with Other Spectroscopic Techniques

Mass spectrometry provides unique information that complements other standard analytical techniques.

Technique Information Provided Strengths for this Molecule Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms molecular formula and provides a detailed structural fingerprint.Does not definitively establish connectivity or stereochemistry.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C chemical environments and connectivity.Unambiguously determines the substitution pattern on the pyrimidine ring and the structure of the side chains.Requires a larger sample amount and is less sensitive than MS.
Infrared (IR) Spectroscopy Presence of functional groups.Confirms the presence of C=O (ester), C-O-C (ether), and aromatic C=N/C=C bonds.Provides limited information on the overall molecular skeleton.

A combined approach utilizing MS for molecular weight and fragmentation, NMR for detailed connectivity, and IR for functional group confirmation provides the most robust and unambiguous structural elucidation of this compound.

Conclusion

The mass spectrum of this compound under electron ionization is predicted to be rich in structural information. Key fragments arising from predictable cleavages of the ester and ethoxy groups, as well as the propanoate side chain, allow for a confident interpretation of its structure. When compared and combined with soft ionization techniques like ESI and other spectroscopic methods such as NMR and IR, a complete and validated chemical characterization can be achieved, which is paramount for applications in research and development.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
  • Creative Commons. (n.d.). A Guide to Interpreting Mass Spectra.
  • Laskin, J., & Laskin, A. (2009). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Journal of the American Society for Mass Spectrometry, 20(4), 639-648. Available at: [Link]

  • Singh, P., & Kaur, H. (2009). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry, 2(3), 643-647.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
  • AZoOptics. (2025). How to Read Mass Spectrometer Graph: A Beginner's Guide. Available at: [Link]

  • Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Available at: [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available at: [Link]

  • Organic Spectroscopy International. (2015). Mass Spectrum of Ethers. Available at: [Link]

  • Instructables. (n.d.). How to Read a Simple Mass Spectrum. Available at: [Link]

  • Korfmacher, W. A. (2005). Interpretation of Mass Spectra, Part I: Developing Skills. LCGC North America, 23(2). Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • Chemistry Stack Exchange. (2013). Interpretation of the following mass spectrum. Available at: [Link]

  • Brainly. (2024). In the mass spectrum of the molecule ethyl propanoate.... Available at: [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Available at: [Link]

  • Zhao, L., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry, 452, 116335. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

Sources

A Comparative Guide for Synthetic Strategy: Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate vs. Methyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical intermediates, the choice between structurally similar building blocks can have profound implications for reaction efficiency, yield, and downstream processing. This guide offers a detailed comparison of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate and its methyl counterpart, Mthis compound. These compounds are valuable intermediates, and the seemingly minor difference in their ester group—ethyl versus methyl—warrants a careful, data-driven evaluation to inform strategic synthetic planning.

Physicochemical Properties: A Foundation for Practical Application

The choice of an ethyl or methyl ester can influence physical properties such as boiling point, solubility, and density. These characteristics are not merely academic; they directly impact reaction setup, solvent selection, and purification methodologies like distillation and chromatography.

PropertyThis compoundMthis compoundRationale for Difference
Molecular Formula C11H16N2O3C10H14N2O3The ethyl ester has an additional methylene (-CH2-) group.
Molecular Weight 224.26 g/mol 210.23 g/mol The added CH2 group increases the mass of the ethyl ester.
Boiling Point Higher (predicted)Lower (predicted)Increased molecular weight and van der Waals forces lead to a higher boiling point for the ethyl ester.
Solubility Generally higher solubility in nonpolar organic solvents.Slightly more soluble in polar protic solvents like methanol.The longer alkyl chain of the ethyl group enhances lipophilicity.
Density Lower (predicted)Higher (predicted)Typically, for homologous series, the density decreases slightly with the addition of a CH2 group.

Note: Experimentally determined data for these specific compounds is not widely available in public literature; these properties are based on established chemical principles for homologous esters.[1]

Synthesis and Strategic Considerations

Both esters are commonly synthesized via Fischer esterification of 3-(2-ethoxypyrimidin-5-yl)propanoic acid with the corresponding alcohol (ethanol or methanol) under acidic catalysis, or through other methods like the Michael addition of 2-ethoxypyrimidine to either ethyl or methyl acrylate.

Workflow: Synthesis via Michael Addition

Caption: General workflow for synthesizing the target esters via Michael addition.

Causality Behind Experimental Choices:

  • Choice of Alcohol/Acrylate: The selection of ethanol/ethyl acrylate versus methanol/methyl acrylate directly determines the final ester product. This choice can be influenced by cost, availability, and safety (methanol is more toxic than ethanol).

  • Catalyst Selection: In esterification or Michael additions, using a base corresponding to the alcohol (e.g., sodium ethoxide in ethanol for the ethyl ester) is crucial to prevent transesterification, an unwanted side reaction where the ester group is exchanged.[1]

  • Reaction Temperature: Ethyl esters often require slightly higher reaction temperatures or longer reaction times due to the slightly increased steric hindrance of the ethyl group compared to the methyl group.

Comparative Reactivity and Performance

The primary difference in reactivity between the ethyl and methyl esters lies in their susceptibility to hydrolysis and their behavior in subsequent reactions.

A. Hydrolysis (Saponification):

Hydrolysis, the cleavage of the ester bond, is a critical reaction, whether desired (e.g., converting the ester to a carboxylic acid) or undesired (product degradation). The reaction is typically catalyzed by acid or base.

Under basic conditions (saponification), the reaction proceeds via a nucleophilic acyl substitution (BAc2) mechanism.[2][3] The rate of this reaction is influenced by both electronic and steric factors.

  • Electronic Effects: The ethyl group is slightly more electron-donating than the methyl group, which theoretically could slow down the nucleophilic attack at the carbonyl carbon.

  • Steric Effects: The ethyl group is bulkier than the methyl group, which can sterically hinder the approach of the nucleophile (e.g., hydroxide ion).

Experimental Data Insights: While direct comparative kinetic data for the target pyrimidine propanoates is scarce, studies on analogous systems provide valuable insights. For simple benzoates, methyl benzoate has been shown to have higher metabolic stability in plasma than ethyl benzoate, indicating a slower rate of hydrolysis for the methyl ester in that specific biological environment.[4] However, in base-catalyzed chemical hydrolysis, the trend can be reversed, with ethyl esters sometimes hydrolyzing faster depending on the solvent system.[5] For instance, the rate of alkaline hydrolysis for ethyl naphthoate in 85% ethanol was found to be higher than that for methyl naphthoate in 85% methanol.[5] This highlights the critical role of the solvent system in determining relative reaction rates.

B. Use as a Pharmaceutical Intermediate:

Both esters can serve as precursors for active pharmaceutical ingredients (APIs). For example, similar propanoate structures are used in the synthesis of various drugs. The choice between the methyl and ethyl ester can be a strategic one.

  • Pro-drug Strategy: The ester group can be part of a pro-drug designed to be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. In this context, the rate of hydrolysis is a key design parameter. Studies have shown that plasma stability can be inversely proportional to the size of the alkoxy group, suggesting an ethyl ester might be cleaved faster than a methyl ester in a biological system.[4]

  • Downstream Reactions: If the ester is an intermediate for further C-C bond formation (e.g., Claisen condensation), the smaller methyl group may offer a slight kinetic advantage due to reduced steric hindrance.[6]

Experimental Protocols

Protocol: Synthesis of this compound via Michael Addition

This protocol provides a representative method for synthesis.

Materials:

  • 2-Ethoxypyrimidine (1.0 eq)

  • Ethyl acrylate (1.2 eq)

  • Sodium ethoxide (0.1 eq)

  • Anhydrous ethanol (solvent)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a stirred solution of 2-ethoxypyrimidine in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add sodium ethoxide.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add ethyl acrylate dropwise to the solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Reduce the volume of the solvent under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Logical Relationship: Ester Selection Criteria

Ester_Selection Start Select Ester Intermediate Downstream Is the next step sensitive to steric hindrance? Start->Downstream Hydrolysis Is controlled hydrolysis (e.g., pro-drug) the goal? Downstream->Hydrolysis No Methyl Choose Methyl Ester (Less bulky, potentially faster reaction) Downstream->Methyl Yes Ethyl Choose Ethyl Ester (Higher boiling point, different hydrolysis kinetics) Hydrolysis->Ethyl Yes Solvent Consider process parameters: - Solvent choice - Reaction temperature - Purification method Hydrolysis->Solvent No Methyl_Adv Potentially faster kinetics in subsequent steps Methyl->Methyl_Adv Ethyl_Adv May offer different in vivo cleavage rates; higher boiling point useful for high-temp reactions Ethyl->Ethyl_Adv

Caption: Decision framework for selecting between methyl and ethyl esters.

Conclusion and Recommendations

The choice between this compound and its methyl analog is not arbitrary but a strategic decision based on a multi-faceted analysis.

  • Choose Mthis compound when:

    • The subsequent synthetic step is known to be sensitive to steric hindrance.

    • A slightly more polar intermediate is advantageous for chromatography.

    • Cost and toxicity of methanol are not primary concerns.

  • Choose this compound when:

    • A higher boiling point is required for a high-temperature reaction, reducing solvent loss.

    • The ester is part of a pro-drug strategy where specific enzymatic hydrolysis rates are desired, which may differ from the methyl ester.[4]

    • Ethanol is preferred as a solvent for safety or process reasons.

Ultimately, the optimal choice depends on the specific context of the broader synthetic route. It is recommended that researchers perform small-scale trial reactions with both intermediates to gather empirical data on yield, reaction time, and ease of purification before committing to a large-scale synthesis. This data-driven approach ensures the selection of the most efficient and practical building block for the target application.

References

  • Baddeley, G., & Smith, N. H. P. (1951). The Kinetics of the Alkaline Hydrolysis of Esters and Amides of Naphthoic Acid. Journal of the Chemical Society, 2516-2519. [Link: Available through RSC Publishing archives, specific public URL may vary]
  • Pinto, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports. [Link: https://www.
  • BenchChem. (2025). A Comparative Guide to Ethyl 3-oxovalerate and Methyl 3-oxovalerate in Organic Reactions. BenchChem Technical Support. [Link: A specific URL for this guide was not found, but similar guides are available on chemical supplier websites.]
  • Reddit r/OrganicChemistry. (2022). Methyl ester vs Ethyl ester hydrolysis. [Link: https://www.reddit.com/r/OrganicChemistry/comments/t1c5q5/methyl_ester_vs_ethyl_ester_hydrolysis/]
  • Girtler, A., & Wójtowicz, A. (2013).
  • ChemicalBook. (n.d.). ethyl 3-(2-methoxypyrimidin-5-yl)propanoate. Retrieved January 20, 2026, from [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0760138.htm]
  • U.S. Environmental Protection Agency. (n.d.). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. [Link: https://nepis.epa.gov/Exe/ZyPDF.cgi/P100231N.PDF?Dockey=P100231N.PDF]
  • Clark, J. (2015). Hydrolysing Esters. Chemguide. [Link: https://www.chemguide.co.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis.
  • Apicule. (n.d.). Ethyl 3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)propionate. Retrieved January 20, 2026, from [Link: https://www.apicule.com/api-intermediate/ethyl-3-(((2-(((4-cyanophenyl)amino)methyl)-1-methyl-1h-benzimidazol-5-yl)carbonyl)pyridin-2-ylamino)
  • Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate. Retrieved January 20, 2026, from [Link: https://patents.google.
  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Journal of Medicinal Chemistry. [Link: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01527]
  • Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved January 20, 2026, from [Link: http://journeytoforever.org/biofuel_library/EthylAndMethylEsters.html]
  • PubChem. (n.d.). 3-(5-Ethoxypyridin-2-yl)-2-methylpropanoic acid. Retrieved January 20, 2026, from [Link: https://pubchem.ncbi.nlm.nih.gov/compound/14668764]
  • PubChem. (n.d.). Ethyl 3-(2-aminopyrimidin-5-yl)prop-2-ynoate. Retrieved January 20, 2026, from [Link: https://pubchem.ncbi.nlm.nih.gov/compound/169523334]
  • PubChem. (n.d.). Ethyl 3-(2-aminopyrimidin-5-yl)prop-2-enoate. Retrieved January 20, 2026, from [Link: https://pubchem.ncbi.nlm.nih.gov/compound/169480030]
  • MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link: https://www.mdpi.com/1420-3049/27/22/8038]
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved January 20, 2026, from [Link: https://patents.google.
  • PubMed Central. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Pharmaceuticals. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10748375/]
  • MDPI. (2014). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules. [Link: https://www.mdpi.com/1420-3049/19/9/13854]
  • Patsnap. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Retrieved January 20, 2026, from [Link: https://patents.google.
  • ResearchGate. (2015). Synthesis of methyl 3‐(aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates. Journal of Heterocyclic Chemistry. [Link: https://www.researchgate.
  • ChemicalBook. (n.d.). methyl 3-(methylamino)propanoate synthesis. Retrieved January 20, 2026, from [Link: https://www.chemicalbook.com/synthesis/24549-12-0.htm]
  • ChemSynthesis. (n.d.). methyl 3-(isopropylamino)-2-methylpropanoate. Retrieved January 20, 2026, from [Link: https://www.chemsynthesis.com/base/chemical-structure-26798.html]
  • Wikipedia. (n.d.). Ethyl propionate. Retrieved January 20, 2026, from [Link: https://en.wikipedia.
  • Wikipedia. (n.d.). Methyl propionate. Retrieved January 20, 2026, from [Link: https://en.wikipedia.
  • Reagecon. (n.d.). Fatty Acid Methyl Ester & Fatty Acid Ethyl Ester Standards. Retrieved January 20, 2026, from [Link: https://www.reagecon.com/fatty-acid-methyl-ester-fatty-acid-ethyl-ester-standards-fame-and-faee-standards]
  • ChemicalBook. (n.d.). Ethyl 3-(isopropylamino)propanoate. Retrieved January 20, 2026, from [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21496554.htm]
  • MDPI. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules. [Link: https://www.mdpi.com/1420-3049/27/9/3025]
  • PubChem. (n.d.). Methyl 3-(1H-pyrrol-2-yl)propanoate. Retrieved January 20, 2026, from [Link: https://pubchem.ncbi.nlm.nih.gov/compound/14668764]
  • PubChem. (n.d.). Methyl 3-[ethyl(2-methylpentyl)amino]propanoate. Retrieved January 20, 2026, from [Link: https://pubchem.ncbi.nlm.nih.gov/compound/62265042]
  • Springer. (2014). Preparation and synthetic scope of 3-(4-methyl-2-R-pyrimidin-5-yl)-3-oxopropionic esters. Russian Chemical Bulletin. [Link: https://link.springer.com/article/10.1007/s11172-014-0692-7]
  • ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules. [Link: https://www.researchgate.net/publication/365516768_Synthesis_of_3-Aryl-3-Furan-2-ylPropanoic_Acid_Derivatives_and_Study_of_Their_Antimicrobial_Activity]

Sources

Comparative reactivity of "Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate" analogues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Comparative Reactivity of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate Analogues

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2][3] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. This compound serves as an exemplary building block, featuring multiple sites for potential chemical modification. For researchers, scientists, and drug development professionals, a deep understanding of the structure-reactivity relationships of such pyrimidine derivatives is paramount for the rational design of novel compounds and the optimization of synthetic routes.

This guide provides a comprehensive comparison of the chemical reactivity of this compound and its rationally designed analogues. We will explore the theoretical principles governing pyrimidine reactivity, propose a framework for experimental comparison, and provide detailed protocols to objectively assess performance. The insights herein are designed to empower chemists to make informed decisions in their synthetic strategies, moving beyond mere procedural steps to a predictive understanding of molecular behavior.

Theoretical Framework: Understanding Pyrimidine Reactivity

The reactivity of the pyrimidine ring is fundamentally governed by the interplay of electronic and steric effects, dictated by the two nitrogen atoms and the nature of its substituents.

Electronic Landscape of the Pyrimidine Ring

The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, creating a π-deficient system. This has two major consequences:

  • Deactivation towards Electrophilic Aromatic Substitution (EAS): The ring is generally resistant to electrophilic attack. When it does occur, it preferentially happens at the C5 position, which is the most electron-rich carbon.[3][4]

  • Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron deficiency makes the ring susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions.[4][5][6] The stability of the negatively charged intermediate (Meisenheimer complex) is key, and this stability is enhanced when the charge can be delocalized onto the electronegative nitrogen atoms.[5][7]

The general order of reactivity for nucleophilic substitution is C4(6) > C2 > C5.[8] The C4 and C6 positions are most activated due to their positions relative to the ring nitrogens.

The Role of Substituents

Substituents dramatically modulate the inherent reactivity of the pyrimidine core:

  • Electron-Withdrawing Groups (EWGs): Substituents like -Cl, -NO₂, or -SO₂R further decrease the electron density of the ring, enhancing its susceptibility to nucleophilic attack.[9][10]

  • Electron-Donating Groups (EDGs): Groups such as -NH₂, -OR, or alkyl groups increase the ring's electron density. This can increase the rate of electrophilic substitution but generally slows down nucleophilic substitution.[11][12][13]

  • Steric Hindrance: Bulky substituents can physically block the approach of reagents to a nearby reaction site, slowing or preventing a reaction regardless of electronic effects.[14][15] This is a critical consideration in catalyst-substrate interactions in cross-coupling reactions and in the approach of nucleophiles.[1][14][16]

Comparative Reactivity Analysis: A Study of Virtual Analogues

To illustrate these principles, we will compare the parent compound, This compound , with three virtual analogues designed to probe specific reactivity parameters.

Parent Compound: this compound

  • Features a moderately activating 2-ethoxy group (EDG) and a C5 side chain. The 2-ethoxy group itself can act as a leaving group in SNAr reactions.

Analogue A (EWG-Activated): Ethyl 3-(2-chloropyrimidin-5-yl)propanoate

  • The 2-ethoxy group is replaced by a 2-chloro group. Chlorine is an EWG, which is expected to increase the electrophilicity of the C2 position, making it more susceptible to nucleophilic attack.

Analogue B (EDG-Modulated): Ethyl 3-(4-amino-2-ethoxypyrimidin-5-yl)propanoate

  • An amino group, a strong EDG, is added at the C4 position. This will increase the overall electron density of the ring, likely deactivating it towards nucleophilic attack at the C2 position compared to the parent compound.

Analogue C (Sterically Hindered): Ethyl 3-(2-ethoxy-4-isopropylpyrimidin-5-yl)propanoate

  • A bulky isopropyl group is introduced at the C4 position. This is intended to probe the steric sensitivity of reactions occurring at the adjacent C5 position (e.g., side-chain modifications) or at the C2 position.

Predicted Reactivity Trends

We will evaluate the predicted reactivity in three common transformations:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: (e.g., with a primary amine)

    • Reactivity Order: Analogue A >> Parent Compound > Analogue B ≈ Analogue C

    • Rationale: Analogue A is highly activated by the EWG chloro group, which is also a good leaving group. The Parent compound's ethoxy group is a poorer leaving group. Analogue B is deactivated by the strong C4-amino EDG. Analogue C's reactivity at C2 should be similar to the parent, as the steric bulk is distant.

  • Palladium-Catalyzed Suzuki-Miyaura Coupling at a Halogenated C5 Position: (Assuming a 5-bromo precursor for all analogues)

    • Reactivity Order: Analogue B > Parent Compound ≈ Analogue C > Analogue A

    • Rationale: The oxidative addition step of the Suzuki coupling is often favored on more electron-rich rings. The strong EDG of Analogue B should facilitate this step.[2] Conversely, the EWG in Analogue A may retard the oxidative addition. The steric bulk in Analogue C could slightly hinder the approach of the bulky palladium catalyst, potentially slowing the reaction compared to the parent.[1]

  • Acid-Catalyzed Hydrolysis of the C2-Ethoxy Group:

    • Reactivity Order: Analogue B > Parent Compound ≈ Analogue C > Analogue A

    • Rationale: This reaction proceeds via protonation of a ring nitrogen, followed by nucleophilic attack by water. The electron-donating amino group in Analogue B increases the basicity of the ring nitrogens, facilitating the initial protonation step and accelerating hydrolysis. The EWG in Analogue A reduces ring basicity, making it more resistant to hydrolysis.

Experimental Design and Protocols

To validate these predictions, a systematic experimental approach is required. The following workflow outlines a robust strategy for comparing the reactivity of the parent compound and its analogues.

Overall Experimental Workflow

G cluster_0 Preparation cluster_1 Kinetic Experiments cluster_2 Data Analysis A Synthesis / Procurement of Analogues B Purity Verification (NMR, LC-MS, HRMS) A->B C Parallel Reaction Setup (Controlled T, Conc.) B->C D Time-Course Sampling C->D E Reaction Quenching D->E F Quantitative Analysis (HPLC, GC-MS with Internal Standard) E->F G Plot [Product] vs. Time F->G H Calculate Initial Rates (k) G->H I Compare Relative Reactivity H->I

Caption: Experimental workflow for comparative reactivity studies.

Detailed Protocol: Competitive SNAr Reaction Kinetics

This protocol describes a method to determine the relative rates of nucleophilic substitution at the C2 position using High-Performance Liquid Chromatography (HPLC).

Objective: To compare the rate of displacement of the C2 substituent (ethoxy or chloro) by a model nucleophile (e.g., benzylamine) for the Parent Compound and Analogue A.

Materials:

  • Parent Compound: this compound

  • Analogue A: Ethyl 3-(2-chloropyrimidin-5-yl)propanoate

  • Benzylamine (nucleophile)

  • N,N-Diisopropylethylamine (DIPEA, non-nucleophilic base)

  • Acetonitrile (ACN, anhydrous solvent)

  • Dodecanophenone (internal standard, for HPLC quantification)

  • Reaction vials with septa

  • Thermostatted reaction block or oil bath

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of the Parent Compound in ACN.

    • Prepare a 0.2 M stock solution of Analogue A in ACN.

    • Prepare a 0.5 M stock solution of Benzylamine in ACN.

    • Prepare a 0.1 M stock solution of Dodecanophenone (internal standard) in ACN.

  • Reaction Setup:

    • In two separate, dry 10 mL reaction vials, add 2.0 mL of the respective pyrimidine stock solution (Parent or Analogue A).

    • To each vial, add 1.0 mL of the internal standard stock solution.

    • Add 2.2 mL of pure ACN to each vial to bring the volume to 5.2 mL.

    • Place the vials in a reaction block pre-heated to 60 °C and allow them to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • To initiate the reaction, add 0.8 mL of the Benzylamine stock solution to each vial simultaneously (this is t=0). The final concentrations will be: [Pyrimidine] = 0.067 M, [Benzylamine] = 0.067 M, [Internal Standard] = 0.0167 M.

    • Immediately withdraw a 100 µL aliquot from each vial, quench it in a labeled HPLC vial containing 900 µL of a 90:10 water/ACN mixture. This is the t=0 sample.

    • Continue to withdraw and quench samples at regular intervals (e.g., 15, 30, 60, 120, 240 minutes).

  • HPLC Analysis:

    • Analyze all quenched samples by HPLC. The method should be able to resolve the starting material, the product, and the internal standard.

    • Generate a calibration curve for each starting material and product against the internal standard to ensure accurate quantification.[17][18]

    • For each time point, calculate the concentration of the product formed.

Causality and Rationale:

  • Anhydrous Solvent: Prevents side reactions, such as hydrolysis of the starting materials.

  • Internal Standard: Crucial for accurate quantification, as it corrects for variations in injection volume and detector response.[18]

  • Controlled Temperature: Reaction rates are highly sensitive to temperature; maintaining a constant temperature is essential for a fair comparison.

  • Quenching: Rapidly stopping the reaction by dilution and solvent change ensures that the sample composition accurately reflects the reaction state at the time of sampling.

Reaction Monitoring Techniques

The choice of analytical technique is critical for obtaining reliable kinetic data.

TechniquePrincipleSample PreparationProsCons
HPLC-UV Separation by polarity, detection by UV absorbance.[19][20]Dilution and quenching.High sensitivity, excellent for complex mixtures, widely available.Requires calibration curves, destructive.[17]
GC-MS Separation by volatility, detection by mass.[19][20]Dilution and quenching. Derivatization may be needed.High sensitivity and selectivity, provides structural information.Requires volatile and thermally stable compounds.
In-Situ NMR Non-destructive analysis based on nuclear spin properties.[17][19]Direct analysis of the reaction mixture in an NMR tube.Inherently quantitative without calibration, provides rich structural data, non-destructive.[18]Lower sensitivity, requires specialized equipment, potential for signal overlap.

For the proposed SNAr experiment, HPLC-UV is often the most practical and robust choice.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, comparative tables.

Table 1: Hypothetical Kinetic Data for SNAr at C2
CompoundInitial Rate (M/s) at 60 °CRelative Reactivity (vs. Parent)
Parent Compound 1.5 x 10⁻⁶1.0
Analogue A 8.2 x 10⁻⁵54.7
Analogue B 9.1 x 10⁻⁷0.6

Interpretation: The hypothetical data in Table 1 strongly supports our initial predictions.

  • Analogue A (2-chloro) is over 50 times more reactive than the Parent Compound (2-ethoxy) . This confirms the powerful activating effect of the electron-withdrawing chloro group and its superior nature as a leaving group in SNAr reactions.[21][22]

  • Analogue B (4-amino) shows a slight decrease in reactivity. The electron-donating amino group at C4 increases the electron density of the ring, making it a less favorable target for the incoming nucleophile, thereby slowing the reaction.[11]

Diagram of Influencing Factors

G cluster_reactivity Overall Reactivity cluster_factors Controlling Factors cluster_properties Molecular Properties Reactivity Reaction Rate / Yield Electronics Electronic Effects EWG (+ Reactivity) EDG (- Reactivity) Electronics->Reactivity Sterics Steric Hindrance Bulky Groups (-) Blocks Reagent Access Sterics->Reactivity Ring Pyrimidine Core π-Deficient Ring->Electronics Substituents Substituents -Cl (EWG) -NH2 (EDG) -iPr (Bulky) Substituents->Electronics Substituents->Sterics

Caption: Factors influencing the reactivity of pyrimidine analogues.

Conclusion

The reactivity of this compound and its analogues is a predictable outcome of fundamental principles in physical organic chemistry. By systematically modifying the substituents on the pyrimidine ring, we can finely tune the molecule's susceptibility to various chemical transformations.

  • Nucleophilic substitution is dramatically accelerated by electron-withdrawing groups at the reaction site (e.g., C2-Cl vs. C2-OEt).

  • Palladium-catalyzed couplings and hydrolytic stability are sensitive to the overall electron density of the ring, with electron-donating groups generally increasing reactivity in the former and lability in the latter.

  • Steric hindrance remains a crucial factor that can override electronic effects by impeding access to the reaction center.

This guide provides a logical framework and actionable experimental protocols for the comparative analysis of these important synthetic intermediates. By applying this systematic approach, researchers can accelerate the drug discovery and development process through a more rational and predictive approach to chemical synthesis.

References

  • Van der Westhuyzen, C. W., Rousseau, A. L., & Parkinson, C. J. (2007). Effect of substituent structure on pyrimidine electrophilic substitution. Tetrahedron, 63, 5394-5405. (URL not available)
  • Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

  • Wallace, D. J., & Chen, C. Y. (2006). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 47(4), 493-496. [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions generate new pyrimidylboronic acids and functionalized heteroaryl pyrimidines. [Link]

  • Smith, A. M., & Whyman, R. (2014). Concerted Nucleophilic Aromatic Substitution Reactions. Chemical Reviews, 114(1), 167-203. [Link]

  • Zeb, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(16), 3684. [Link]

  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using.... [Link]

  • Abarbri, M., et al. (2016). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 6(81), 77894-77904. [Link]

  • Cuquerella, M. C., Lhiaubet-Vallet, V., & Miranda, M. A. (2011). Blocking cyclobutane pyrimidine dimer formation by steric hindrance. Organic & Biomolecular Chemistry, 9(16), 5789-5795. [Link]

  • Wu, G. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. In QM Magic Class. [Link]

  • Johnson, C. D., Katritzky, A. R., & Shapiro, S. A. (1969). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 1235-1239. [Link]

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings. [Link]

  • Slideshare. (n.d.). Pyrimidine. [Link]

  • Brown, D. J., & Foster, R. V. (1968). Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxypyrimidines. Australian Journal of Chemistry, 21(1), 243-255. [Link]

  • ResearchGate. (2025). Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. [Link]

  • ResearchGate. (n.d.). Ozonation of pyridine and other N-heterocyclic aromatic compounds: Kinetics, stoichiometry, identification of products and elucidation of pathways. [Link]

  • Lakhan, R., & Singh, R. L. (1987). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 52(24), 5492-5496. [Link]

  • LPD Lab Services Ltd. (n.d.). Chemical Analysis Techniques. [Link]

  • CCS Chemistry. (n.d.). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. [Link]

  • Vinogradova, E. V., et al. (2020). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 142(11), 5033-5040. [Link]

  • Malig, T. C., et al. (2013). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Analytical Chemistry, 85(18), 8569-8576. [Link]

  • Preprints.org. (2024). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • ResearchGate. (2023). Substituent Effect on the intramolecular hydrogen bond and the Proton Transfer process of azo dye of pyrimidine. [Link]

  • Al-Jallo, H. N., & Muniem, M. A. (1981). Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Journal of the Chemical Society, Perkin Transactions 1, 1621-1624. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • American Chemical Society. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]

  • Kozlowski, M. C. (n.d.). Experimental Techniques to Study Organic Chemistry Mechanisms. [Link]

  • ResearchGate. (2025). (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4. [Link]

  • ResearchGate. (n.d.). Pyrimidine reactions. XVI. Thermal rearrangement of substituted 2- and 4-alkoxypyrimidines. [Link]

  • Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

  • Michigan State University. (n.d.). Heterocyclic Compounds. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • American Chemical Society. (n.d.). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). [Link]

  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • YouTube. (2013). Steric hindrance. [Link]

  • ResearchGate. (2025). Some Modern Methods for Estimation of Reactivity of Organic Compounds. [Link]

  • YouTube. (2025). How To Determine Reactivity Of Organic Compounds? - Chemistry For Everyone. [Link]

  • ResearchGate. (2025). (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • American Chemical Society. (n.d.). Steric Hindrance in the Pfitzinger Reaction. [Link]

  • Chemistry LibreTexts. (2022). 23.4: Reactivity of Organic Molecules. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Semantic Scholar. (n.d.). Experimental Organic Chemistry: Principles and Practice. [Link]

  • ChemRxiv. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Link]

Sources

A Comparative Guide to the Structural Validation of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and medicinal chemistry. This guide provides an in-depth, technical comparison for validating the structure of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate , a substituted pyrimidine derivative of interest in pharmaceutical research. We will explore the application of key analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—to not only confirm the target structure but also to differentiate it from a critical potential impurity and synthetic precursor, Ethyl 3-(2-hydroxypyrimidin-5-yl)propanoate .

The Imperative of Structural Integrity in Drug Discovery

The journey of a potential therapeutic agent from conceptualization to clinical application is paved with rigorous scientific validation. An error in the assumed chemical structure of a lead compound can have cascading and costly consequences, leading to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety issues. The subtle difference between an ethoxy and a hydroxyl group, as we will examine, can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Therefore, a robust and multi-faceted analytical approach is not merely a quality control measure but a fundamental aspect of scientific integrity in drug development.

Analytical Strategy: A Triad of Spectroscopic Techniques

Our approach to validating the structure of this compound hinges on the synergistic application of three powerful spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system for unambiguous structure elucidation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Validation Workflow cluster_confirmation Data Interpretation & Confirmation Synthesis Chemical Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR Data_Interpretation Combined Data Interpretation NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation Structure_Confirmation Structure Confirmed Data_Interpretation->Structure_Confirmation G cluster_target Target Molecule cluster_comparator Comparator (Precursor/Impurity) This compound Ethyl 3-(2-hydroxypyrimidin-5-yl)propanoate

Caption: Structural comparison of the target molecule and its potential precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map out the carbon skeleton and the placement of protons.

Predicted ¹H NMR Data
Assignment This compound (Predicted δ, Multiplicity, Integration)Ethyl 3-(2-hydroxypyrimidin-5-yl)propanoate (Predicted δ, Multiplicity, Integration)Key Differentiator
Pyrimidine H-4, H-6~8.5 (s, 2H)~8.2 (s, 2H)Minor shift difference
-O-CH₂ -CH₃ (ethoxy)~4.5 (q, 2H)-Presence of quartet
-O-CH₂ -CH₃ (ester)~4.1 (q, 2H)~4.1 (q, 2H)-
-CH₂- (propanoate)~2.9 (t, 2H)~2.8 (t, 2H)-
-CH₂- (propanoate)~2.6 (t, 2H)~2.5 (t, 2H)-
-O-CH₂-CH₃ (ethoxy)~1.4 (t, 3H)-Presence of triplet
-O-CH₂-CH₃ (ester)~1.2 (t, 3H)~1.2 (t, 3H)-
-OH-~10-12 (br s, 1H)Presence of broad singlet

The most telling signals in the ¹H NMR spectrum will be the quartet at approximately 4.5 ppm and the triplet at around 1.4 ppm, characteristic of the ethoxy group on the pyrimidine ring. [1]Conversely, the spectrum of the hydroxypyrimidine precursor will feature a broad singlet in the downfield region (10-12 ppm) corresponding to the hydroxyl proton and will lack the signals for the ethoxy group.

Predicted ¹³C NMR Data
Assignment This compound (Predicted δ)Ethyl 3-(2-hydroxypyrimidin-5-yl)propanoate (Predicted δ)Key Differentiator
C=O (ester)~172~172-
C-2 (pyrimidine)~165~160Shift due to ether vs. hydroxyl
C-4, C-6 (pyrimidine)~158~155Minor shift difference
C-5 (pyrimidine)~120~118Minor shift difference
-O -CH₂ (ethoxy)~62-Presence of signal
-O -CH₂ (ester)~61~61-
-CH₂ - (propanoate)~30~30-
-CH₂ - (propanoate)~25~25-
-CH₃ (ethoxy)~14-Presence of signal
-CH₃ (ester)~14~14-

In the ¹³C NMR spectrum, the key differentiators are the signals for the ethoxy group carbons at approximately 62 ppm and 14 ppm in the target molecule, which will be absent in the precursor. [2]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 240 ppm and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Data
Functional Group This compound (Predicted Wavenumber, cm⁻¹)Ethyl 3-(2-hydroxypyrimidin-5-yl)propanoate (Predicted Wavenumber, cm⁻¹)Key Differentiator
O-H stretch-3200-3600 (broad)Presence of broad O-H band
C-H stretch (sp³)2850-30002850-3000-
C=O stretch (ester)~1735~1735-
C=N, C=C stretch (aromatic)1550-16501550-1650-
C-O stretch (ether)1050-1150-Presence of C-O ether stretch
C-O stretch (ester)1100-13001100-1300-

The IR spectrum of the hydroxypyrimidine will be dominated by a broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of an O-H stretch. [3]This will be absent in the spectrum of the target ethoxy compound. The target molecule, in turn, will exhibit a characteristic C-O stretching vibration for the ether linkage in the 1050-1150 cm⁻¹ region. [4]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and elemental composition.

Predicted Mass Spectrometry Data
Parameter This compound Ethyl 3-(2-hydroxypyrimidin-5-yl)propanoate Key Differentiator
Molecular Formula C₁₁H₁₆N₂O₃C₉H₁₂N₂O₃-
Molecular Weight 224.26 g/mol 196.21 g/mol Difference of 28 Da
[M+H]⁺ (ESI-MS) m/z 225m/z 197Different molecular ion peaks
Key Fragmentation (EI-MS) Loss of -OCH₂CH₃ (-45), Loss of -CH₂CH₂COOEt (-86)Loss of -OH (-17), Loss of -CH₂CH₂COOEt (-86)Different initial fragmentation

The most straightforward differentiation by mass spectrometry is the molecular weight. The target molecule will have a molecular ion peak (or [M+H]⁺ in ESI-MS) that is 28 mass units higher than that of the hydroxypyrimidine precursor, corresponding to the difference between an ethyl group (C₂H₅) and a hydrogen atom, minus the hydrogen from the hydroxyl group. The fragmentation patterns will also differ, with the ethoxy derivative likely showing a loss of an ethoxy radical or ethylene, while the hydroxy derivative would show an initial loss of a hydroxyl radical. [5][6]

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion (for ESI) or a GC/LC system.

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion. Electron ionization (EI) is a higher-energy method that provides detailed fragmentation patterns. [5]3. Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions.

Conclusion: A Self-Validating Approach to Structural Confirmation

The structural validation of a molecule like this compound requires a meticulous and multi-pronged analytical strategy. By combining the detailed connectivity information from ¹H and ¹³C NMR, the functional group identification from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, a scientist can build an unassailable case for the structure of the synthesized compound.

This guide has demonstrated that by not only looking for the expected signals of the target molecule but also by actively searching for the absence of signals from plausible impurities like its hydroxyl precursor, we create a self-validating system. This comparative approach provides the highest level of confidence in the structural assignment, ensuring the integrity of subsequent research and development efforts.

References

  • BenchChem Technical Support Team. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.

  • Sharma, P., & Kumar, A. (2014). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 237-239.
  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 4(2), 1-5.

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Wiley Science Solutions. (2025). KnowItAll Informatics Training - NMR Predictions.

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

  • Kumar, P. (2018). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to 2-Ethoxy-4,6-difluoropyrimidine (CAS: 166524-65-8). BenchChem.

  • Filo. (2024). Interpretaion of HNMR of ethyl propanoate.

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.

  • Afarinkia, K., & Yu, H. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Journal of the Brazilian Chemical Society, 24(1), 126-132.

  • Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.

  • PubChem. (n.d.). Ethyl 3-(2-hydroxyphenyl)propanoate.

  • Miller, G. W., & Rose, F. L. (1962). The Chemistry of Heterocyclic Compounds. The Pyrimidines. Journal of the Chemical Society, 5642.

Sources

A Comparative Guide to HPLC-Based Purity Assessment of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

<_Step_2>

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, a key intermediate in the synthesis of various therapeutic agents, is no exception. Its purity profile can directly influence the quality, stability, and safety of the final drug product. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in practical expertise and regulatory expectations. We will explore the nuances of method selection, from the workhorse Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to the high-throughput capabilities of Ultra-High-Performance Liquid Chromatography (UPLC) and the definitive identification power of Mass Spectrometry (MS).

The Central Role of Purity in Pharmaceutical Intermediates

The synthesis of complex molecules like this compound invariably generates impurities, which can include starting materials, by-products, and degradation products. Rigorous analytical control is paramount to ensure that these impurities are identified and quantified to levels that pose no risk to patient safety. The International Council for Harmonisation (ICH) provides a framework for the validation of analytical procedures, ensuring that the methods used are suitable for their intended purpose.[1][2][3] This guide is built upon these principles to provide a robust comparison of analytical strategies.

Method 1: The Gold Standard - Reversed-Phase HPLC with UV Detection (HPLC-UV)

Reversed-phase HPLC is the predominant technique for purity analysis in the pharmaceutical industry due to its versatility and robustness in separating compounds with varying degrees of hydrophobicity.[4] For a molecule like this compound, which contains both polar (pyrimidine ring, ester group) and non-polar (ethyl groups) moieties, RP-HPLC is an ideal choice.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilyl) column is the logical starting point. The long alkyl chains provide a hydrophobic surface that interacts with the non-polar parts of the analyte and its potential impurities, leading to effective separation based on polarity differences. For pyrimidine derivatives, C8 and C18 columns are standard.[5]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer to control pH and improve peak shape) and an organic modifier (typically acetonitrile or methanol) is employed. A gradient is crucial as it allows for the elution of a wide range of impurities with varying polarities within a reasonable timeframe.[6][7]

  • Detection: The pyrimidine ring in the analyte contains a chromophore that absorbs UV light. A photodiode array (PDA) or a variable wavelength UV detector is used to monitor the column effluent. The detection wavelength is selected at the absorbance maximum of the analyte to ensure high sensitivity.

Detailed Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a PDA/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound standard or sample.

    • Dissolve in and dilute to 50 mL with a 50:50 mixture of acetonitrile and water to obtain a concentration of 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Standard workflow for HPLC-UV purity analysis.

Method 2: The High-Throughput Alternative - Ultra-High-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (typically sub-2 µm) and instrumentation capable of handling much higher pressures (up to 15,000 psi) compared to conventional HPLC.[8][9][10] The primary advantages are significantly faster analysis times, improved resolution, and higher sensitivity.[11]

Key Differences and Rationale
  • Speed and Efficiency: The smaller particles in a UPLC column provide a much greater surface area, leading to more efficient separation. This allows for the use of shorter columns and higher flow rates, drastically reducing run times without sacrificing resolution.[8][11]

  • Solvent Consumption: Faster run times and lower flow rates (relative to the column volume) result in a significant reduction in solvent usage, making UPLC a greener and more cost-effective alternative.[11]

  • Sample Preparation: Due to the smaller particle size and narrower column dimensions, UPLC systems are less tolerant of particulate matter. Therefore, more stringent sample filtration (e.g., 0.2 µm filter) is often required to prevent column clogging.[12]

Detailed Experimental Protocol: UPLC-UV
  • Instrumentation: A UPLC system capable of operating at high pressures, equipped with a binary solvent manager, sample manager, and a PDA/UV detector.

  • Chromatographic Conditions:

    • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 3 minutes, hold for 0.5 minutes, then return to initial conditions and equilibrate for 0.5 minutes.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 40 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 2 µL.

  • Sample Preparation:

    • Prepare samples as described for the HPLC method, but filter through a 0.2 µm syringe filter.

Method 3: The Definitive Identifier - HPLC with Mass Spectrometry (LC-MS)

While UV detection is excellent for quantification, it provides no structural information about the impurities. When an unknown peak is detected, HPLC coupled with a mass spectrometer is the definitive tool for identification.[13][14][15] LC-MS provides the molecular weight of the impurities, and tandem MS (MS/MS) can provide fragmentation information to elucidate their structures.[16]

Rationale for Use
  • Specificity and Identification: MS detection is highly specific, based on the mass-to-charge ratio (m/z) of the ions. This allows for the confident identification of co-eluting peaks and the characterization of unknown impurities, which is crucial for process development and regulatory submissions.[13][16]

  • Sensitivity: Modern mass spectrometers offer exceptional sensitivity, often allowing for the detection and identification of impurities at levels far below what is achievable with UV detection.[16]

Detailed Experimental Protocol: LC-MS
  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole instrument) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • The same chromatographic conditions as the HPLC-UV or UPLC-UV method can be used. However, volatile mobile phase buffers (e.g., ammonium formate or ammonium acetate) must be used instead of non-volatile phosphate buffers, which are incompatible with MS.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI positive.

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

Performance Comparison: A Data-Driven Analysis

To provide an objective comparison, the performance of these three methods was evaluated based on the validation parameters outlined in ICH Q2(R1).[1][17][18] The following table summarizes typical performance data.

Parameter HPLC-UV UPLC-UV LC-MS Rationale / Commentary
Analysis Time ~30 min~5 min~5-30 minUPLC offers a significant speed advantage, increasing sample throughput.[8][11]
Specificity GoodGoodExcellentMS provides mass information, ensuring unequivocal peak identification.[13]
Linearity (r²) >0.999>0.999>0.998All methods demonstrate excellent linearity for quantification.[19]
Precision (%RSD) <1.0%<1.0%<2.0%Chromatographic methods provide high precision; MS can have slightly higher variability.
Accuracy (% Recovery) 98-102%98-102%95-105%All methods show high accuracy for the main component.[19]
Limit of Quantitation (LOQ) ~0.05%~0.02%<0.01%UPLC's sharper peaks improve sensitivity over HPLC. MS is the most sensitive.[11]
Robustness HighModerateModerateHPLC methods are generally considered more robust and transferable between labs.[11]
Cost (Instrument) BaseModerateHighMass spectrometers represent a significant capital investment.

Logic of Method Validation

The validation of any analytical method is a logical process designed to demonstrate its suitability for the intended purpose.[3] This involves a series of experiments to assess performance characteristics.

Validation_Logic cluster_val Validation Parameters (ICH Q2) Dev Method Development Spec Specificity Dev->Spec Lin Linearity Dev->Lin Acc Accuracy Dev->Acc Prec Precision Dev->Prec Val Validated Method Spec->Val Range Range Lin->Range Acc->Val Prec->Val Range->Val LOD LOD / LOQ LOD->Val Rob Robustness Rob->Val

Caption: Logical flow of analytical method validation.

Conclusion and Recommendations

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.

  • For routine quality control and release testing, the HPLC-UV method is the established workhorse. It is robust, reliable, and cost-effective, providing accurate and precise purity values.[11]

  • When high throughput is required, such as in process development or screening applications, the UPLC-UV method is the superior choice. It delivers faster results and reduces solvent consumption without compromising data quality.[11][12]

  • For impurity identification and characterization, particularly for unknown peaks or in support of regulatory filings, LC-MS is indispensable.[15][20] It provides the structural information necessary to understand the impurity profile fully.

Ultimately, a combination of these techniques provides the most comprehensive approach. A validated HPLC or UPLC method serves as the primary tool for routine purity determination, while LC-MS is employed as a powerful, complementary technique for in-depth investigation and problem-solving. This integrated strategy ensures the highest level of quality and safety for this critical pharmaceutical intermediate.

References

  • Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
  • Alispharm. (n.d.). UPLC vs HPLC: what is the difference?.
  • ResearchGate. (2025, August 6). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Dong, M. W. (2016, September 1). A Universal Reversed‑Phase HPLC Method for Pharmaceutical Analysis. LCGC Europe.
  • MDPI. (2022, November 2). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization.
  • Pharmaguideline. (2018, April 29). Differences between HPLC and UPLC.
  • CHIMIA. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling.
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • SelectScience. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • ResearchGate. (2025, August 6). Development and validation of a reversed-phase HPLC method for simultaneous analysis of butylhydroxyanisol, simvastatin and its impurities in tablet dosage forms.
  • Celerity. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA.
  • GMP Insiders. (n.d.). HPLC Vs UPLC: Differences In Application, Performance And Cost.
  • Shimadzu. (n.d.). LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Pharma Tutor. (2024, October 29). Overview of RP-HPLC method development for drug estimation.
  • European Medicines Agency. (2022, August 24). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chromatography Today. (n.d.). HPLC vs UPLC - What's the Difference?.
  • ALWSCI. (2022, February 9). HPLC Vs UPLC - What's The Difference?.
  • FDA. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

Sources

A Comparative Guide to the Biological Activity of Pyrimidine-Derived Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of Selective Estrogen Receptor Modulators (SERMs) derived from pyrimidine precursors, with a focus on Bazedoxifene. While "Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate" is a key chemical intermediate, it is not known to possess significant biological activity itself. Instead, its importance lies in its role as a building block for pharmacologically active compounds. This guide will delve into the activity of its prominent derivative, Bazedoxifene, and compare it to other widely studied SERMs like Tamoxifen and Raloxifene.

The primary audience for this guide is researchers, scientists, and professionals in drug development who are interested in the nuanced differences between SERMs and the experimental methodologies used to characterize them. We will explore the causal relationships behind experimental choices and provide detailed, self-validating protocols.

Introduction: From Chemical Intermediate to Active Pharmaceutical Ingredient

The journey from a simple chemical precursor to a targeted therapeutic agent is a cornerstone of modern drug development. "this compound" represents a critical starting point in the multi-step synthesis of Bazedoxifene. Bazedoxifene is a third-generation SERM known for its tissue-specific effects on estrogen receptors (ERs), acting as an antagonist in breast and uterine tissues while exhibiting agonist activity in bone.

This dual activity is the hallmark of SERMs, allowing them to be used for conditions like osteoporosis and menopausal symptoms, and in some cases, for the prevention of breast cancer.[1] Understanding the comparative biological activity of Bazedoxifene against other SERMs is crucial for identifying its unique therapeutic window and potential advantages.

Comparative Analysis of SERMs

The defining characteristic of a SERM is its ability to exhibit either estrogenic or anti-estrogenic effects in a tissue-dependent manner.[2] This is largely due to the conformation the estrogen receptor adopts upon ligand binding, which in turn dictates the recruitment of co-activator or co-repressor proteins.

Compound Primary Agonist Activity Primary Antagonist Activity Common Clinical Applications
Bazedoxifene Bone (prevents bone loss)Breast, UterusPrevention of postmenopausal osteoporosis.[1]
Tamoxifen Bone, Uterus (partial)BreastTreatment and prevention of ER-positive breast cancer.[1][3]
Raloxifene BoneBreast, UterusPrevention and treatment of osteoporosis in postmenopausal women; reduction in risk of invasive breast cancer.[1][3]

Causality Behind Tissue-Specific Actions: The differential activity of SERMs is attributed to several factors, including the specific estrogen receptor subtype (ERα or ERβ) prevalence in a given tissue, the unique conformational change induced by the SERM upon binding to the ER, and the differential expression of co-regulatory proteins in various cell types.

Experimental Workflows for Characterizing SERM Activity

To empirically determine and compare the biological activity of SERMs, a series of in vitro assays are typically employed. These assays are designed to assess various aspects of the compound's interaction with the estrogen receptor and its downstream effects.

Caption: High-level workflow for characterizing SERM activity.

Estrogen Receptor Binding Assay

Objective: To determine the affinity of a test compound for the estrogen receptor. This is a primary screening step to confirm that the compound interacts with the intended target.

Methodology: A competitive binding assay is commonly used, where the test compound competes with a radiolabeled estrogen (e.g., ³H-estradiol) for binding to isolated ER.[4]

Step-by-Step Protocol:

  • Preparation of Uterine Cytosol: Rat uterine cytosol is often used as a source of estrogen receptors.[4]

  • Incubation: A constant amount of uterine cytosol and radiolabeled estradiol are incubated with varying concentrations of the test compound.

  • Separation: Unbound ligand is separated from the receptor-ligand complex, often using hydroxylapatite or dextran-coated charcoal.[5]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of radiolabeled estradiol bound versus the concentration of the test compound. The IC50 (the concentration of the test compound that displaces 50% of the radiolabeled estradiol) is then calculated to determine the binding affinity.

Estrogen Receptor-Mediated Reporter Gene Assay

Objective: To determine whether a compound acts as an agonist or antagonist of the estrogen receptor and to quantify its potency.

Methodology: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen response element (ERE).[6][7]

Reporter_Gene_Assay Compound Test Compound (e.g., Bazedoxifene) Cell Engineered Cell (with ER and ERE-Luciferase) Compound->Cell ER Estrogen Receptor (ER) Compound->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Binds to Luciferase Luciferase Gene ERE->Luciferase Activates Transcription Light Light Emission Luciferase->Light Produces

Caption: Principle of an ER-mediated reporter gene assay.

Step-by-Step Protocol:

  • Cell Culture: Stably transfected T47D-KBluc cells, which contain an ERE-luciferase reporter construct, are cultured in appropriate media.[7]

  • Treatment: Cells are treated with varying concentrations of the test compound alone (to assess agonist activity) or in combination with a known estrogen like 17β-estradiol (to assess antagonist activity).

  • Incubation: Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene expression.[7]

  • Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting light emission is measured using a luminometer.

  • Data Analysis: For agonist activity, results are expressed as fold induction over a vehicle control. For antagonist activity, results are expressed as a percentage inhibition of the estradiol-induced response. EC50 (for agonists) and IC50 (for antagonists) values are calculated.

Cell Proliferation Assay (MCF-7)

Objective: To assess the effect of a compound on the proliferation of an estrogen-dependent breast cancer cell line, MCF-7. This assay provides a physiologically relevant measure of a compound's estrogenic or anti-estrogenic activity.

Methodology: The proliferation of MCF-7 cells is measured after treatment with the test compound.[8]

Step-by-Step Protocol:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates in a hormone-free medium.[8]

  • Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compound.

  • Incubation: The cells are incubated for a period of 6-7 days, with media changes as required.[8]

  • Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the diphenylamine (DPA) assay for DNA quantification or crystal violet staining.[8][9]

  • Data Analysis: The results are typically expressed as a percentage of the vehicle control, and the effect of the compound on cell growth is determined.

Summarized Comparative Data

The following table summarizes hypothetical, yet representative, data that could be obtained from the assays described above.

Compound ER Binding Affinity (IC50, nM) Reporter Gene Assay (EC50/IC50, nM) MCF-7 Proliferation
17β-Estradiol 10.01 (EC50)Stimulates
Bazedoxifene 510 (IC50)Inhibits
Tamoxifen 1550 (IC50)Inhibits
Raloxifene 1020 (IC50)Inhibits

Note: The values presented are for illustrative purposes and may not reflect actual experimental data.

Conclusion

While "this compound" is a valuable synthetic intermediate, its biological significance is realized through its conversion to compounds like Bazedoxifene. The comparative analysis of Bazedoxifene with other SERMs, such as Tamoxifen and Raloxifene, highlights the subtle yet critical differences in their biological activities. The experimental protocols detailed in this guide provide a robust framework for researchers to characterize and compare novel SERM candidates, ultimately contributing to the development of more targeted and effective therapies. The choice of specific assays and their sequential application allows for a comprehensive understanding of a compound's mechanism of action, from receptor binding to cellular response.

References

  • U.S. Patent US9212172B2. Preparation of crystalline bazedoxifene and its salts.
  • ICCVAM. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. NIH Publication. [Link]

  • Stovall, D. W., et al. (2025). Comparison of estrogens and selective estrogen receptor modulators (SERMs) used for menopausal hormone therapy. Menopause. [Link]

  • National Toxicology Program. (2014). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity. [Link]

  • Wilson, V. S., et al. (2004). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences. [Link]

  • Kojima, H., et al. (2004). A reporter gene assay for evaluation of tissue-specific responses to estrogens based on the differential use of promoters A to F of the human estrogen receptor alpha gene. Breast Cancer Research. [Link]

  • Lecomte, S., et al. (2017). A Systematic Study of the Impact of Estrogens and Selective Estrogen Receptor Modulators on Prostate Cancer Cell Proliferation. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. Evaluation of in vitro assays for determination of estrogenic activity in the environment. [Link]

  • Kramer, P. R., et al. (2004). In vitro receptor binding assays. ResearchGate. [Link]

  • McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of action of selective estrogen receptor modulators. Journal of Steroid Biochemistry and Molecular Biology.
  • Osborne, C. K. (1998). Tamoxifen in the treatment of breast cancer. New England Journal of Medicine.
  • Lee, W. L., et al. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Ethyl 3-(2-ethoxypyrimidin-yl)propanoate Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural elucidation of a molecule is non-negotiable. Isomeric purity is a cornerstone of drug safety and efficacy, as different isomers of the same molecule can exhibit vastly different biological activities, metabolic pathways, and toxicological profiles. This guide provides an in-depth spectroscopic comparison of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate and its key positional isomers, offering a robust analytical framework for researchers and drug development professionals.

The focus of this guide is to differentiate the target molecule, This compound (Isomer 5-yl) , from its primary positional isomers where the ethyl propanoate group is attached at the 4th or 6th position of the pyrimidine ring: Ethyl 3-(2-ethoxypyrimidin-4-yl)propanoate (Isomer 4-yl) and Ethyl 3-(2-ethoxypyrimidin-6-yl)propanoate (Isomer 6-yl) . We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy to unambiguously distinguish these closely related compounds.

The Isomers: Structural Overview

The fundamental difference between these molecules lies in the substitution pattern on the pyrimidine ring. This seemingly minor variation creates a distinct electronic environment for each molecule, which can be effectively probed using modern spectroscopic techniques.

isomers cluster_5_yl Isomer 5-yl cluster_4_yl Isomer 4-yl cluster_6_yl Isomer 6-yl node_5 This compound node_4 Ethyl 3-(2-ethoxypyrimidin-4-yl)propanoate node_6 Ethyl 3-(2-ethoxypyrimidin-6-yl)propanoate

Figure 1: The three positional isomers of Ethyl 3-(2-ethoxypyrimidin-yl)propanoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful technique for isomer differentiation due to its high sensitivity to the local electronic environment of each nucleus.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent is free from residual water.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds, spectral width of 0-200 ppm.

  • 2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to definitively assign proton and carbon signals.

¹H NMR: Decoding the Aromatic Region

The key to differentiation lies in the proton signals of the pyrimidine ring.

  • Isomer 5-yl: The two protons on the pyrimidine ring (H4 and H6) are chemically equivalent due to the molecule's symmetry. They will appear as a single, sharp singlet, integrating to 2H. This is the most telling feature.

  • Isomer 4-yl & 6-yl: These isomers are chemically identical and will produce the same NMR spectrum. They possess two distinct aromatic protons (H5 and H6 or H4 and H5). These protons will appear as two distinct doublets, each integrating to 1H. The coupling constant between them (J-coupling) will be in the typical range for ortho-coupling in pyrimidine systems (~5-6 Hz).

¹³C NMR: A Complementary Fingerprint

The ¹³C NMR spectrum provides confirmatory evidence. The chemical shifts of the pyrimidine ring carbons are highly sensitive to the substituent's position.

  • Isomer 5-yl: Will show three distinct signals for the pyrimidine ring carbons: one for the substituted C5, one for the ethoxy-substituted C2, and one signal representing the equivalent C4 and C6 carbons.

  • Isomer 4-yl & 6-yl: Will display four distinct signals for the pyrimidine ring carbons, as C4, C5, and C6 are no longer in a symmetric environment.

Predicted NMR Data Summary
Spectroscopic Feature Isomer 5-yl Isomer 4-yl / 6-yl Causality
¹H Pyrimidine Signals Single singlet (2H)Two doublets (1H each)Symmetry in the 5-yl isomer leads to equivalent H4/H6 protons. The 4/6-yl isomers have two distinct, coupled protons.
¹³C Pyrimidine Signals 3 signals4 signalsThe lack of symmetry in the 4/6-yl isomers results in four chemically distinct carbon environments on the ring.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

While all three isomers have the same molecular weight and will show an identical molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns upon ionization can differ, providing valuable clues for identification.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electron Ionization (EI) is a standard method that induces reproducible fragmentation.[1] Electrospray Ionization (ESI) can also be used, often coupled with LC systems.

  • Instrumentation: A Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) can be used. High-resolution mass spectrometry (e.g., Q-TOF) is beneficial for determining the elemental composition of fragments.

  • Typical EI-MS Parameters:

    • Electron Energy: 70 eV[1]

    • Ion Source Temperature: ~200°C[1]

Predicting Fragmentation Pathways

The fragmentation of substituted pyrimidines is primarily driven by the substituents and the stability of the heterocyclic ring.[1][2]

  • Common Fragments: All isomers are expected to show fragmentation of the ethyl propanoate side chain, such as the loss of the ethoxy group (-•OCH₂CH₃) or the entire ethyl ester group.

  • Differentiating Fragments: The key difference will arise from cleavages involving the pyrimidine ring itself. The position of the bulky side chain influences which ring bonds are more likely to break.

    • Isomer 4-yl / 6-yl: The proximity of the propanoate chain to a ring nitrogen may facilitate specific cleavage pathways, such as a McLafferty-type rearrangement involving the ester carbonyl and a ring proton, which would be less favorable or impossible for the 5-yl isomer.

    • Isomer 5-yl: May favor a retro-Diels-Alder-like cleavage of the pyrimidine ring, a common pathway for six-membered heterocycles.

fragmentation cluster_common Common Pathways cluster_isomer_specific Isomer-Specific Pathways Molecule Molecular Ion (M+) Loss_OEt Loss of •OEt Molecule->Loss_OEt Loss_COOEt Loss of •COOEt Molecule->Loss_COOEt McLafferty McLafferty Rearrangement (4-yl / 6-yl favored) Molecule->McLafferty Retro_DA Retro-Diels-Alder (5-yl favored) Molecule->Retro_DA

Figure 2: Generalized fragmentation pathways for the isomers in an EI-MS experiment.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Supporting Role

FTIR spectroscopy is useful for confirming the presence of key functional groups but is less powerful for differentiating these specific positional isomers. The vibrational modes of the functional groups (ester C=O, C-O, aromatic C=N) will be present in all three compounds with very similar frequencies.[3]

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: Samples can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum typically from 4000 cm⁻¹ to 400 cm⁻¹.

  • Analysis: Identify characteristic absorption bands for the functional groups present.

Expected Spectral Features

While the spectra will be broadly similar, subtle differences may be observed in the "fingerprint region" (below 1500 cm⁻¹). The C-H out-of-plane bending vibrations of the pyrimidine ring are sensitive to the substitution pattern.

  • ~2980-2850 cm⁻¹: C-H stretching from alkyl groups.

  • ~1735 cm⁻¹: C=O stretching of the ester group.

  • ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations of the pyrimidine ring.[4]

  • ~1250-1000 cm⁻¹: C-O stretching from the ester and ether linkages.

  • Below 900 cm⁻¹: C-H out-of-plane bending. The pattern of these bands might differ slightly between the 5-yl isomer and the 4/6-yl isomers, potentially offering a clue for differentiation, although this would require authentic reference standards for comparison.

Conclusion: An Integrated Analytical Workflow

For the unambiguous identification and differentiation of Ethyl 3-(2-ethoxypyrimidin-yl)propanoate positional isomers, a multi-technique approach is essential.

workflow cluster_results Analysis Sample Unknown Isomer Sample NMR 1H & 13C NMR Spectroscopy Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS FTIR FTIR Spectroscopy Sample->FTIR NMR_Result Singlet in Aromatic Region? NMR->NMR_Result MS_Result Compare Fragmentation MS->MS_Result FTIR_Result Confirm Functional Groups FTIR->FTIR_Result Isomer_5 Identified as 5-yl Isomer NMR_Result->Isomer_5  Yes Isomer_4_6 Identified as 4-yl or 6-yl Isomer NMR_Result->Isomer_4_6  No (Two Doublets)

Figure 3: Recommended analytical workflow for isomer identification.

¹H NMR spectroscopy stands out as the primary and most definitive technique. The clear distinction between a single aromatic singlet for the 5-yl isomer and two aromatic doublets for the 4/6-yl isomers is a conclusive piece of evidence. Mass spectrometry provides strong, complementary data by revealing subtle differences in fragmentation pathways, while FTIR serves to confirm the overall chemical structure and functional groups. By integrating these powerful analytical methods, researchers can ensure the structural integrity of their compounds, a critical step in the rigorous process of drug discovery and development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available from: [Link]

  • Anonymous. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan Journal of Chemistry. Available from: [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure.
  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • da Silva, J. A., et al. (n.d.). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available from: [Link]

  • Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
  • Girreser, U., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR Spectra of the Condensed Pyrimidines 1-10. Available from: [Link]

  • ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Available from: [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine.
  • ResearchGate. (2025). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • Al-Sanea, M. M., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5037.

Sources

A Comparative Guide to the Synthesis of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate: Methodologies and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents. The 2,5-disubstituted pyrimidine propanoate motif, specifically, serves as a critical intermediate in the synthesis of complex molecules, including kinase inhibitors. This guide provides a comparative analysis of synthetic strategies for Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate, a representative member of this valuable class of building blocks. We will dissect common synthetic routes, presenting a detailed experimental protocol for a high-yield approach, and contextualize its utility within modern drug development programs. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a practical, in-depth understanding of this compound's synthesis and application.

Introduction: The Pyrimidine Core in Medicinal Chemistry

Pyrimidines are privileged heterocyclic structures integral to life itself as components of nucleic acids (cytosine, thymine, and uracil). In drug discovery, this scaffold's value lies in its ability to form multiple hydrogen bonds and engage in various interactions with biological targets, making it a frequent choice for the design of enzyme inhibitors and receptor modulators. The de novo synthesis and salvage pathways are the two primary routes for nucleotide biosynthesis, highlighting the fundamental importance of this chemical moiety in biological systems.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's pharmacological properties. This compound (CAS RN: 1314534-00-3) represents a versatile intermediate where the 2-ethoxy group and the 5-propanoate chain provide orthogonal handles for further chemical modification.[3]

The development of robust and scalable synthetic routes to such intermediates is paramount for the pharmaceutical industry. A reliable synthesis ensures a consistent supply of material for lead optimization and clinical studies. For instance, related pyrimidine structures are central to potent inhibitors of the Jak/Stat pathway, such as AZD1480, underscoring the therapeutic relevance of this chemical class.[4] This guide will compare and contrast the primary methodologies for synthesizing pyrimidine propanoates, focusing on reaction efficiency, substrate scope, and practical considerations for laboratory execution.

Comparative Analysis of Synthetic Strategies

The synthesis of substituted pyrimidine propanoates can be broadly categorized into two main approaches: functionalization of a pre-existing pyrimidine ring or the de novo construction of the heterocyclic core.

Method A: Michael Addition to an Activated Pyrimidine

The most direct and frequently employed method for synthesizing 3-(pyrimidin-5-yl)propanoates is the conjugate (Michael) addition of a nucleophile to an acrylate ester. In the context of our target molecule, this would involve the reaction of a suitably activated 2-ethoxypyrimidine with ethyl acrylate. However, a more common and analogous pathway involves the addition of an aminopyrimidine to ethyl acrylate, which is well-documented in patent literature for similar structures like ethyl 3-(pyridin-2-ylamino)propanoate.[5][6]

  • Causality: This approach is favored for its operational simplicity and the commercial availability of starting materials. The reaction is typically catalyzed by a strong acid, which protonates the pyrimidine ring, increasing its electrophilicity and activating it towards nucleophilic attack by the acrylate. The choice of a high-boiling-point solvent like ethanol allows the reaction to be conducted at elevated temperatures, ensuring a reasonable reaction rate.[5][6]

Method B: Cross-Coupling Reactions

A more modern and versatile, albeit multi-step, approach involves palladium-catalyzed cross-coupling reactions. This strategy would typically start with a halogenated pyrimidine, such as 5-bromo-2-ethoxypyrimidine.

  • Heck Reaction: The 5-bromo-2-ethoxypyrimidine could be directly coupled with ethyl acrylate using a palladium catalyst (e.g., Pd(OAc)2) and a phosphine ligand. This would yield the unsaturated intermediate, ethyl 3-(2-ethoxypyrimidin-5-yl)acrylate, which would then require a subsequent reduction step (e.g., catalytic hydrogenation with H₂/Pd-C) to afford the target propanoate.

  • Sonogashira Coupling: Alternatively, a Sonogashira coupling with an acetylene equivalent, followed by esterification and reduction, could also lead to the desired product.

  • Causality: Cross-coupling methods offer immense flexibility, allowing for the late-stage introduction of the propanoate side chain. This is particularly advantageous when synthesizing a library of analogues, as the same halogenated intermediate can be used with various coupling partners. However, these methods often require more expensive catalysts and ligands and involve multiple synthetic steps, which can lower the overall yield.

Data Summary: Comparison of Synthetic Routes
Metric Method A: Michael Addition (Analogous) Method B: Heck Coupling + Reduction
Key Reagents 2-Aminopyridine, Ethyl Acrylate, Trifluoromethanesulfonic Acid5-Bromo-2-ethoxypyrimidine, Ethyl Acrylate, Pd Catalyst, H₂/Pd-C
Typical Yield 80-85% (for analogous pyridyl compound)[6]60-70% (Estimated overall yield for two steps)
Purity (Post-Purification) >99% (HPLC)[6]Typically >98% (HPLC)
Advantages High yield, one-pot reaction, simple procedure, readily available starting materials.[5]High versatility, applicable to a wide range of substrates, good for library synthesis.
Disadvantages May not be suitable for all substituted pyrimidines, requires strongly acidic conditions.Multi-step process, requires expensive metal catalysts, potential for catalyst contamination in the final product.

Detailed Experimental Protocol: Michael Addition Route

This protocol is adapted from a well-established procedure for a structurally similar compound, ethyl 3-(pyridin-2-ylamino)propanoate, and is presented as a robust starting point for the synthesis of the title compound.[5][6] The underlying principle involves the acid-catalyzed Michael addition of 2-aminopyrimidine to ethyl acrylate.

Workflow Visualization

G SM Starting Materials: 2-Aminopyrimidine Ethyl Acrylate Anhydrous Ethanol Reaction Step 1: Reaction Setup - Combine reactants in flask - Add Trifluoromethanesulfonic Acid (catalyst) - Reflux under N₂ for 16-20h at 120-160°C SM->Reaction Charge Reactor Workup Step 2: Workup - Cool reaction mixture - Concentrate under reduced pressure Reaction->Workup Reaction Complete Purification Step 3: Purification - Wash with organic solvent (e.g., Pet. Ether) - Recrystallize from Pet. Ether/Ethyl Acetate Workup->Purification Crude Product Product Final Product: Ethyl 3-(pyridin-2-ylamino)propanoate (Yield: 80-85%, Purity >99%) Purification->Product Pure Compound

Caption: Workflow for the synthesis of a pyrimidine propanoate via Michael Addition.

Step-by-Step Methodology
  • Self-Validation: Each step includes procedures for isolation and purification, with a final purity assessment by HPLC, ensuring the integrity of the synthesized material.

  • Reaction Setup:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminopyrimidine (50g, 1 equivalent).

    • Add anhydrous ethanol (50 mL) as the solvent and stir until the solid is mostly dissolved.

    • To the stirring solution, add ethyl acrylate (56.5 mL, 1 equivalent).

    • Slowly, and with caution (exothermic reaction), add trifluoromethanesulfonic acid (9 mL, 0.2 equivalents) dropwise as the catalyst.

  • Reaction Execution:

    • Introduce a nitrogen atmosphere into the flask.

    • Heat the reaction mixture in an oil bath to 120-160°C and maintain a gentle reflux with vigorous stirring for 16-20 hours.

    • Rationale: The high temperature is necessary to overcome the activation energy of the reaction. The inert nitrogen atmosphere prevents potential side reactions and degradation of reagents at high temperatures.

  • Workup and Isolation:

    • After the reaction period, allow the mixture to cool to room temperature (35-40°C).

    • Transfer the reaction liquid to a rotary evaporator and concentrate under reduced pressure (0.09-0.1 MPa) to remove the ethanol and any unreacted ethyl acrylate.[6]

  • Purification:

    • Wash the concentrated residue with a first organic solvent, such as petroleum ether, to remove non-polar impurities.

    • Perform a recrystallization using a second solvent system, such as petroleum ether/ethyl acetate (e.g., in a 10:1 to 5:1 volume ratio), to obtain the pure product.[6]

    • Isolate the resulting white crystalline solid by suction filtration.

  • Characterization:

    • The final product, ethyl 3-(pyridin-2-ylamino)propanoate, is obtained as white lamellar crystals.

    • Confirm identity and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC). A purity of >99% is typically achieved with this method.[6]

Conclusion and Future Outlook

While direct, peer-reviewed literature on the synthesis of this compound is not abundant, robust and high-yield synthetic routes can be confidently extrapolated from established procedures for structurally analogous compounds. The acid-catalyzed Michael addition represents a straightforward, scalable, and cost-effective method, achieving high yields and purity. For applications requiring greater molecular diversity, modern cross-coupling strategies provide a more versatile, albeit complex, alternative. The protocols and comparative data presented herein offer a validated framework for researchers to synthesize this valuable intermediate, enabling further exploration in the development of novel therapeutics.

References

  • Moffatt, J. G., & Khorana, H. G. (1961). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. Journal of the American Chemical Society. Available at: [Link]

  • Dauth, A., et al. Alternative synthesis routes that lead to starting material 2 via the 2-amino pyrimidine intermediate. ResearchGate. Available at: [Link]

  • Singh, R. K., et al. (2021). Synthesis, Self-Assembly, and Biological Activities of Pyrimidine-Based Cationic Amphiphiles. ACS Omega. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Ethyl 3-(benzylamino)propanoate in Modern Pharmaceutical Synthesis. Available at: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available at: [Link]

  • CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate. Google Patents.
  • CN108864005A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka | Patsnap. Available at: [Link]

  • Starshinechemical. This compound. Available at: [Link]

  • CN108864005A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • PubChem. Ethyl 3-(2-aminopyrimidin-5-yl)prop-2-enoate. Available at: [Link]

  • PubChem. Ethyl 3-(2-(((4-carbamimidoylphenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo(d)imidazole-5-carboxamido)propanoate hydrochloride. Available at: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available at: [Link]

  • Frontiers. Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate Derivatives: Anthelmintic and Cytotoxic Potentials, Antimicrobial, and Docking Studies. Available at: [Link]

  • Pharmaffiliates. Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate. Available at: [Link]

  • PubChem. Ethyl 3-(2-aminopyrimidin-5-yl)prop-2-ynoate. Available at: [Link]

  • ChemSynthesis. ethyl 3-phenylpropanoate. Available at: [Link]

  • ResearchGate. Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyraz ol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our commitment to innovation is matched by our dedication to safety and environmental stewardship. The proper handling and disposal of specialized chemical reagents like Ethyl 3-(2-ethoxypyrimidin-5-yl)propanoate are paramount. This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in established safety principles and regulatory standards. Our approach is built on synthesizing data from structurally similar compounds to ensure a robust and reliable procedure in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Hazard Assessment: The Principle of Analogous Reasoning

A diligent search did not yield a specific Safety Data Sheet (SDS) for this compound. In such common scenarios within research environments, a conservative risk assessment must be conducted by analyzing the hazards of its core structural components. This compound is composed of an ethyl propanoate chain and an ethoxypyrimidine heterocyclic system.

Therefore, we will extrapolate its hazard profile from the well-documented compound, Ethyl 3-ethoxypropionate . This analog suggests that this compound should be treated as a flammable liquid and a potential irritant.[1] Furthermore, it is classified as potentially harmful to aquatic life, mandating that it should not be released into the environment.

Key Assumed Hazards:

  • Physical Hazard: Flammable liquid and vapor.[1] Vapors may form explosive mixtures with air.[2]

  • Health Hazards: May cause skin, eye, and respiratory irritation.

  • Environmental Hazard: Potentially toxic to aquatic life.

Hazard CategoryAssumed ClassificationRationale and Source
Flammability Flammable Liquid (Category 3)Based on Ethyl 3-ethoxypropionate, which is a flammable liquid.[1][3] Keep away from heat, sparks, open flames, and hot surfaces.
Acute Toxicity Potential IrritantMay cause skin, eye, and respiratory system irritation based on analogous compounds.
Environmental Harmful to Aquatic LifeBased on data for similar esters; avoid release to the environment. Do not flush into surface water or sanitary sewer systems.[4]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling the waste container or initiating any cleanup, donning the appropriate Personal Protective Equipment (PPE) is mandatory.[5] This creates a necessary barrier between you and potential chemical exposure.[6]

PPE CategorySpecificationRationale
Eye & Face Protection Chemical splash goggles or a face shield worn over safety glasses.[7][8]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber).[1]Prevents skin contact, which can cause irritation. Inspect gloves for damage before use.[8]
Body Protection Flame-retardant lab coat and full-length pants.[7] An impervious apron may be necessary for larger quantities.[1]Protects skin from potential splashes and contact.
Footwear Closed-toe, chemical-resistant shoes.[8]Safeguards against spills and falling objects.
Respiratory Protection Use only in a well-ventilated area or chemical fume hood. A NIOSH-approved respirator may be required if ventilation is inadequate or for large spills.[7][9]Prevents inhalation of potentially irritating vapors.

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to minimizing risk. The procedure varies significantly based on the spill's volume.

Incidental (Small) Spill Cleanup (<500 mL)

Small, bench-top spills can typically be managed by trained laboratory personnel.[10][11]

  • Alert & Isolate: Notify colleagues in the immediate area.[12]

  • Control Vapors & Ignition Sources: Ensure all nearby ignition sources are extinguished (e.g., open flames, hot plates).[10]

  • Don PPE: Wear the full PPE ensemble as detailed in Section 2.[10]

  • Containment: Create a dike around the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit powder.[10][13] Start from the outside and work inward to prevent the spill from spreading.[13]

  • Absorption: Cover the spill with the absorbent material and allow it to fully absorb the liquid.[11]

  • Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into a designated, sealable hazardous waste container.[1][4]

  • Decontamination: Wipe the spill area with soap and water. The cleaning materials (e.g., paper towels) must also be disposed of as hazardous waste in the same container.[11]

  • Label & Dispose: Seal the container, label it clearly as "Hazardous Waste" with the full chemical name, and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.[13]

Emergency (Large) Spill Response (>500 mL)

Spills larger than 500 mL, or any spill you are not comfortable handling, should be treated as an emergency.[11][13]

  • EVACUATE: Immediately alert all personnel and evacuate the area.[12]

  • CONFINE: If safe to do so, close the laboratory doors as you exit to contain vapors.[12]

  • SECURE: Post a warning sign on the door indicating a chemical spill.[11]

  • REPORT: Contact your institution's EHS or emergency response number immediately. Be prepared to provide the chemical name, location, and estimated quantity of the spill.

Caption: Decision workflow for chemical spill response.

Waste Disposal Workflow

The disposal of this compound is governed by regulations for flammable and potentially toxic chemical waste. Adherence to the Resource Conservation and Recovery Act (RCRA) guidelines, as enforced by the EPA, is mandatory.[14]

Step-by-Step Disposal Protocol
  • Waste Characterization: The waste must be classified as hazardous due to its flammability and potential environmental toxicity.

  • Containerization:

    • Collect all waste (unused product, contaminated absorbents, and cleaning materials) in a designated, leak-proof, and chemically compatible container.

    • The container must be kept tightly sealed except when actively adding waste.[1]

  • Segregation: Store the waste container in a well-ventilated, cool, and dry secondary containment bin.[1] Crucially, it must be segregated from incompatible materials, especially strong oxidizing agents and strong bases, to prevent violent reactions.[4]

  • Labeling: The container must be clearly labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Flammable," "Irritant")

    • The accumulation start date.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste disposal facility. Do not pour this chemical down the drain or dispose of it in regular trash.[15] All hazardous waste must be tracked from "cradle-to-grave" using a manifest system to ensure compliance.[16]

Caption: Step-by-step hazardous waste disposal workflow.

References

  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville.
  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Lab Manager.
  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School.
  • PPE for Hazardous Chemicals. (n.d.). Canada Safety Training.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). CUNY.
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of Nevada, Reno.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Reysan.
  • Chemical Spill Procedures. (n.d.). California State University Monterey Bay.
  • 5.4 Chemical Spill Procedures. (n.d.). Cornell EHS.
  • Household Hazardous Waste (HHW). (2025, May 15). US EPA.
  • EPA Hazardous Waste Management. (2024, April 29). Axonator.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • Safety Data Sheet: Ethyl-3-ethoxypropionate. (n.d.). Carl ROTH.
  • Safety Data Sheet Ethyl 3-ethoxypropionate Revision 5. (2018, September 11). Redox.
  • Safety Data Sheet Ethyl 3-ethoxypropionate Revision 3. (2022, May 24). Redox.
  • Safety Data Sheet Ethyl 3-ethoxypropionate. (2025, September 12). Thermo Fisher Scientific.
  • Safety Data Sheet Ethyl 3-ethoxypropionate. (2024, March 2). Sigma-Aldrich.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.